Crocacin A
Description
structure in first source
Propriétés
Numéro CAS |
157698-34-5 |
|---|---|
Formule moléculaire |
C31H42N2O6 |
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
methyl 2-[[(2Z,5Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hexa-2,5-dienoyl]amino]acetate |
InChI |
InChI=1S/C31H42N2O6/c1-23(21-29(35)32-20-12-8-11-15-28(34)33-22-30(36)38-5)16-17-24(2)31(39-6)25(3)27(37-4)19-18-26-13-9-7-10-14-26/h7,9-21,24-25,27,31H,8,22H2,1-6H3,(H,32,35)(H,33,34)/b15-11-,17-16+,19-18+,20-12-,23-21+/t24-,25+,27-,31-/m0/s1 |
Clé InChI |
XHTUDGVBJDVOEZ-PSXYSELWSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Crocacin A: An In-depth Technical Guide to its Mechanism of Action as a Mitochondrial Electron Transport Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crocacin A, a secondary metabolite produced by the myxobacterium Chondromyces crocatus, has demonstrated potent biological activities, including antifungal and cytotoxic effects. The primary molecular mechanism underlying these activities is the inhibition of the mitochondrial electron transport chain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a specific inhibitor of Complex III (cytochrome bc1 complex). This document details the inhibitory effects, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and the Mitochondrial Electron Transport Chain
The mitochondrial electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that orchestrate cellular respiration. The sequential transfer of electrons through these complexes (Complex I-IV) generates a proton gradient that drives the synthesis of ATP, the primary energy currency of the cell. Inhibition of the ETC disrupts this vital process, leading to cellular energy depletion and eventual cell death.
This compound has been identified as a potent inhibitor of the ETC. Early studies revealed its broad-spectrum antimicrobial activity against various yeasts and molds, as well as inhibitory effects on the growth of some Gram-positive bacteria. Subsequent biochemical investigations pinpointed its precise target within the respiratory chain.
Mechanism of Action: Inhibition of Complex III (Cytochrome bc1 Complex)
The core of this compound's mechanism of action lies in its specific inhibition of the cytochrome bc1 complex, also known as Complex III. This enzyme catalyzes the transfer of electrons from ubiquinol to cytochrome c, a critical step in the electron transport chain.
Interaction with Cytochrome b
Experimental evidence has shown that this compound directly interacts with cytochrome b, a key subunit of Complex III. In studies using beef heart submitochondrial particles, this compound was found to block electron transport within the bc1-segment[1]. A hallmark of this interaction is the induction of a distinct red shift in the reduced spectrum of cytochrome b, with a maximum absorbance at 569 nm[1]. This spectral shift is indicative of a direct or allosteric modification of the heme environment within cytochrome b upon binding of the inhibitor.
Putative Binding Site: Insights from Spectroscopic Data
The cytochrome bc1 complex possesses two distinct ubiquinone/ubiquinol binding sites: the Qo (quinol oxidation) site and the Qi (quinone reduction) site. The observed red shift in the cytochrome b spectrum upon this compound binding strongly suggests an interaction near the b-type hemes (heme bL and heme bH) which are integral to both the Qo and Qi sites. While definitive studies pinpointing the exact binding location of this compound are not extensively available in the reviewed literature, the spectral data is consistent with binding at or near one of these sites, thereby disrupting the normal electron flow through the Q-cycle. This disruption is the primary cause of the observed inhibition of mitochondrial respiration.
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of this compound and its analogues has been quantified through various assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.
While specific IC50 values for this compound were not found in the direct search results, data for the closely related analogue, Crocacin D, provides a strong indication of its potency.
| Compound | Target Assay | IC50 (nM) | Source Organism for Assay |
| Crocacin D | NADH Oxidase | 36 | Not Specified |
| Analogue 81 | NADH Oxidase | 36 | Not Specified |
| Analogue 82 | NADH Oxidase | 24 | Not Specified |
| Analogue 83 | NADH Oxidase | 21 | Not Specified |
| Analogue 84 | NADH Oxidase | 17 | Not Specified |
| Analogue 85 | NADH Oxidase | 9 | Not Specified |
| Analogue 86 | NADH Oxidase | 18 | Not Specified |
| Analogue 87 | NADH Oxidase | 16 | Not Specified |
Table 1: Inhibitory potency of Crocacin D and its synthetic analogues on NADH oxidase activity. The NADH oxidase assay is a common method to assess the overall activity of the electron transport chain, with inhibition often reflecting effects on Complex I or Complex III.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory action of this compound on the mitochondrial electron transport chain.
Isolation of Mitochondria from Cultured Cells
This protocol is adapted from standard procedures for mitochondrial isolation and is suitable for mechanistic studies of this compound.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA
-
Dounce homogenizer
-
Centrifuge and microcentrifuge
-
Bradford assay reagent for protein quantification
Procedure:
-
Harvest cells by scraping (for adherent cells) or centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Homogenize the cells on ice using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with 500 µL of MIB.
-
Centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB.
-
Determine the protein concentration of the isolated mitochondria using the Bradford assay.
Measurement of Complex III Activity (Spectrophotometric Assay)
This assay measures the ubiquinol-cytochrome c oxidoreductase activity of Complex III.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA
-
Decylubiquinol (DBH2) solution (substrate)
-
Cytochrome c (oxidized form)
-
Antimycin A (as a positive control for Complex III inhibition)
-
This compound solution (in a suitable solvent like DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer and oxidized cytochrome c (final concentration ~50 µM).
-
Add a small aliquot of the isolated mitochondrial suspension (e.g., 5-10 µg of protein).
-
Add varying concentrations of this compound or the vehicle control (DMSO) to different cuvettes and incubate for a few minutes at room temperature.
-
Initiate the reaction by adding the substrate, decylubiquinol (final concentration ~50-100 µM).
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
To confirm that the measured activity is specific to Complex III, perform a control reaction in the presence of a known Complex III inhibitor, such as Antimycin A.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow
Caption: Workflow for characterizing this compound's inhibitory activity.
Conclusion
This compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc1 complex). Its mechanism of action involves a direct interaction with the cytochrome b subunit, leading to a disruption of electron flow and a characteristic spectral shift. The potent inhibitory nature, as suggested by the low nanomolar IC50 values of its analogue Crocacin D, underscores its potential as a lead compound in drug discovery, particularly in the development of novel antifungal agents. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the intricate details of this compound's mechanism of action and to explore its therapeutic applications. Further research is warranted to definitively identify the precise binding site of this compound on Complex III and to elucidate the full spectrum of its cellular effects.
References
The Architectural Blueprint of Crocacin A: An In-depth Technical Guide to its Biosynthesis in Myxobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocacins are a family of linear polyketide-nonribosomal peptide hybrid natural products synthesized by myxobacteria, most notably Chondromyces crocatus. These compounds have garnered significant interest within the scientific community due to their potent antifungal and cytotoxic activities, positioning them as promising candidates for novel therapeutic development. Understanding the intricate biosynthetic machinery responsible for the assembly of the crocacin scaffold is paramount for harnessing its full potential through synthetic biology and medicinal chemistry approaches. This technical guide provides a comprehensive overview of the Crocacin A biosynthesis pathway, detailing the genetic architecture, enzymatic cascade, and key experimental methodologies employed in its elucidation.
The this compound Biosynthetic Gene Cluster: A Hybrid PKS/NRPS Assembly Line
The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), cataloged as BGC0000974 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database. This cluster is a quintessential example of a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, orchestrating a modular assembly line to construct the final complex molecule.
Gene and Domain Organization
The crocacin BGC from Chondromyces crocatus Cm c5 spans approximately 61.5 kb and comprises a suite of genes encoding the core multienzyme complexes and accessory tailoring enzymes. The core of the assembly line is composed of several large proteins harboring multiple catalytic domains, each responsible for a specific step in the elongation and modification of the growing molecular chain.
Table 1: Key Genes and Predicted Functions in the this compound Biosynthetic Gene Cluster (BGC0000974)
| Gene | Predicted Function | Domain Organization |
| croA | Loading module | Acyl-CoA ligase domain |
| croB | PKS module | KS, AT, DH, KR, ACP |
| croC | PKS module | KS, AT, KR, ACP |
| croD | PKS module | KS, AT, DH, KR, ACP |
| croE | PKS module | KS, AT, KR, ACP |
| croF | PKS module | KS, AT, DH, KR, ACP |
| croG | NRPS module | C, A, T |
| croH | NRPS module | C, A, T |
| croI | PKS module | KS, AT, KR, ACP |
| croJ | PKS module | KS, AT, DH, KR, ACP |
| croK | Termination module | Contains the unusual hydrolytic C-domain (CroK-C2) |
| croL | Putative tailoring enzyme | - |
| ccp | Putative tailoring enzyme | - |
Note: KS: Ketosynthase, AT: Acyltransferase, DH: Dehydratase, KR: Ketoreductase, ACP: Acyl Carrier Protein, C: Condensation, A: Adenylation, T: Thiolation (Peptidyl Carrier Protein).
The Stepwise Assembly of this compound: A Journey Through the Biosynthetic Pathway
The biosynthesis of this compound is a meticulously orchestrated process that begins with the activation of a starter unit and proceeds through a series of condensation and modification reactions.
Initiation: Loading the Starter Unit
The assembly process is initiated by the croA gene product, a putative acyl-CoA ligase. This enzyme is predicted to activate a carboxylic acid, likely cinnamic acid or a related phenylpropanoid derivative, by ligating it to Coenzyme A. This activated starter unit is then loaded onto the first module of the PKS assembly line.
Polyketide Chain Elongation and Modification
The activated starter unit is passed to the subsequent PKS modules encoded by croB, croC, croD, croE, and croF. Each of these modules is responsible for the addition of a two-carbon extender unit, derived from either malonyl-CoA or methylmalonyl-CoA. The specific combination of ketosynthase (KS), acyltransferase (AT), dehydratase (DH), and ketoreductase (KR) domains within each module dictates the precise chemical structure of the growing polyketide chain, including the degree of reduction and the stereochemistry of chiral centers.
Incorporation of Amino Acid Residues
Following the PKS section, the growing intermediate is transferred to the NRPS modules encoded by croG and croH. Each NRPS module is responsible for the recognition, activation, and incorporation of a specific amino acid. The adenylation (A) domain selects the cognate amino acid, which is then tethered to the thiolation (T) domain (also known as the peptidyl carrier protein or PCP). The condensation (C) domain then catalyzes the formation of a peptide bond between the incoming amino acid and the polyketide-peptide intermediate.
Further Polyketide Extension
After the incorporation of the amino acid residues, the biosynthetic pathway reverts to PKS-mediated chain extension, with modules encoded by croI and croJ adding further polyketide units.
Termination: An Unconventional Release Mechanism
A key and unusual feature of the crocacin biosynthesis pathway is its termination step.[1] This process is governed by the croK gene product, which contains a unique C-terminal domain designated CroK-C2.[1] While displaying homology to condensation (C) domains, functional studies have revealed that CroK-C2 acts as a hydrolytic release domain.[1] Instead of catalyzing a final condensation or cyclization reaction, it facilitates the hydrolytic cleavage of the completed crocacin molecule from the assembly line, releasing it as a linear carboxylic acid.[1]
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Analysis of Crocacin Production
While precise production titers can vary significantly depending on the fermentation conditions and the specific strain of Chondromyces crocatus, studies have been conducted to quantify crocacin yields.
Table 2: Kinetic Parameters of the CroK-C2 Hydrolytic Domain
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| N-acetylcysteaminyl-crocacin B | 150 ± 20 | 0.8 ± 0.04 | 88.9 |
Data derived from in vitro assays monitoring the hydrolytic cleavage of a substrate mimic.[1]
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been underpinned by a series of key molecular biology and analytical chemistry experiments.
Gene Inactivation via Homologous Recombination
To confirm the involvement of the identified gene cluster in crocacin biosynthesis, targeted gene inactivation is a crucial step. This is typically achieved through homologous recombination.
Methodology:
-
Vector Construction: A suicide vector, incapable of replicating in Chondromyces crocatus, is constructed. This vector contains a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene to be inactivated.
-
Transformation: The constructed vector is introduced into Chondromyces crocatus via electroporation or conjugation.
-
Homologous Recombination: Through a double crossover event, the target gene in the bacterial chromosome is replaced by the selectable marker from the suicide vector.
-
Selection and Verification: Transformants are selected based on the acquired resistance. Successful gene inactivation is then confirmed by PCR analysis and Southern blotting to verify the correct integration of the marker and the absence of the target gene.
Caption: Workflow for gene inactivation in Chondromyces crocatus.
Heterologous Expression and Purification of the CroK-C2 Domain
To characterize the function of individual enzymatic domains, heterologous expression in a more tractable host, such as Escherichia coli, is often employed.
Methodology:
-
Gene Cloning: The DNA sequence encoding the CroK-C2 domain is amplified from the Chondromyces crocatus genome and cloned into an E. coli expression vector, often with an affinity tag (e.g., a His-tag) to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain. Protein expression is induced, typically by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Cell Lysis and Purification: The E. coli cells are harvested and lysed. The tagged protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Purity Analysis: The purity of the isolated protein is assessed by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
In Vitro Enzyme Assays
The catalytic activity of the purified CroK-C2 domain was confirmed through in vitro assays.
Methodology:
-
Substrate Synthesis: A substrate mimic, N-acetylcysteaminyl-crocacin B, is chemically synthesized.
-
Enzyme Reaction: The purified CroK-C2 enzyme is incubated with the substrate mimic in a suitable buffer.
-
Reaction Monitoring: The progress of the hydrolytic cleavage of the substrate is monitored over time using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[1]
-
Kinetic Analysis: By measuring the initial reaction rates at different substrate concentrations, the kinetic parameters (Km and kcat) of the enzyme can be determined.
Regulation of this compound Biosynthesis
The biosynthesis of secondary metabolites in myxobacteria is tightly regulated, often in response to environmental cues and cell-cell signaling. While the specific regulatory network governing crocacin production is not yet fully elucidated, it is likely controlled by a complex interplay of transcriptional regulators, small molecule effectors, and global metabolic signals. The presence of putative regulatory genes within and outside the crocacin BGC suggests a multi-layered control system. Further research, including transcriptomic and proteomic analyses under different growth conditions, is required to unravel the intricate signaling pathways that modulate the expression of the crocacin biosynthetic machinery.
Caption: Hypothetical regulatory cascade for this compound biosynthesis.
Conclusion
The this compound biosynthetic pathway in Chondromyces crocatus represents a fascinating and complex example of microbial natural product assembly. The hybrid PKS/NRPS system, with its modular architecture and unique hydrolytic termination mechanism, showcases the remarkable enzymatic versatility of myxobacteria. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for future endeavors in pathway engineering, combinatorial biosynthesis, and the development of novel crocacin analogues with enhanced therapeutic properties. Further exploration of the regulatory networks controlling crocacin production will be crucial for optimizing yields and unlocking the full potential of these promising bioactive compounds.
References
Unraveling Crocacin A: A Technical Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocacin A is a naturally occurring polyketide with significant biological activity, first isolated from the myxobacterium Chondromyces crocatus.[1] As a potent inhibitor of the electron transport chain, specifically targeting the bc1-segment (complex III), this compound has garnered interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the structural elucidation and stereochemical determination of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing the logical workflows involved in its characterization.
Physicochemical Properties and Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The molecular formula was established as C₃₁H₄₂N₂O₆.[2]
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₂N₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 538.7 g/mol | --INVALID-LINK-- |
| IUPAC Name | methyl 2-[[(2Z,5Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hexa-2,5-dienoyl]amino]acetate | --INVALID-LINK-- |
Note: Detailed 1H and 13C NMR data from the primary literature could not be accessed for this guide. The following tables represent a template for such data based on the known structure.
Table 2: Template for ¹H NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available |
Table 3: Template for ¹³C NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 539.3065 | Data not available |
| [M+Na]⁺ | 561.2884 | Data not available |
Stereochemistry
The determination of the stereochemistry of the crocacin family of compounds was a critical step in their characterization. The relative configuration of the crocacins was first established by Jansen et al. in 1999 through detailed NMR analysis.[3] The absolute configuration was later confirmed through the total synthesis of the related compound, Crocacin D, by Rizzacasa and colleagues in 2002. This synthetic effort unambiguously established the stereochemical assignments for the chiral centers in the crocacin core structure.
Experimental Protocols
The following sections outline the general methodologies employed in the isolation and structural characterization of this compound, based on standard practices for natural product chemistry.
Isolation and Purification of this compound
This compound is isolated from the biomass of the myxobacterium Chondromyces crocatus.[1] The general workflow for its isolation is as follows:
-
Fermentation: Culturing of Chondromyces crocatus in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The bacterial cells are harvested and extracted with an organic solvent, such as methanol or ethyl acetate, to isolate the crude mixture of natural products.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically involves:
-
Column Chromatography: Initial separation on a silica gel column using a gradient of organic solvents (e.g., hexane, ethyl acetate, methanol).
-
High-Performance Liquid Chromatography (HPLC): Further purification using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient) to yield pure this compound.
-
Structural Elucidation Methods
The purified this compound is then subjected to various spectroscopic and spectrometric analyses to determine its structure.
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Performed to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule and analyze the resulting fragment ions, providing valuable information about the connectivity of different structural motifs.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms present.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing vicinal and geminal relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
-
-
Optical Rotation:
-
The specific rotation of a pure sample of this compound is measured using a polarimeter to determine its optical activity, which is a characteristic property of a chiral molecule.
-
Visualizations
The following diagrams illustrate the key workflows and the biological context of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Caption: this compound inhibits Complex III of the electron transport chain.
References
An In-depth Technical Guide to the Natural Variants and Analogs of Crocacin A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Crocacin A, a natural product isolated from the myxobacterium Chondromyces crocatus, and its congeners represent a class of potent bioactive compounds with significant antifungal and cytotoxic properties. Their unique mode of action, targeting the mitochondrial electron transport chain, makes them compelling candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural variants of this compound, synthetic analogs, their biological activities, and the experimental methodologies used for their evaluation. The structure-activity relationships are explored through quantitative data, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of these promising molecules.
Natural Variants of Crocacin
The known natural variants of Crocacin, isolated from Chondromyces crocatus and Chondromyces pediculatus, are this compound, B, C, and D.[1] These compounds share a common structural scaffold, featuring a polyketide chain and a diene- or en-amide side chain, with variations in their chemical structure that contribute to their differential biological activities.
Table 1: Structures of Natural Crocacin Variants
| Compound | R Group |
| This compound | -CH=CH-CH=CH-CONHCH₂COOCH₃ (Z,Z) |
| Crocacin B | -CH=CH-CH=CH-CONHCH₂COOH (Z,Z) |
| Crocacin C | -CH=CH-CONHCH₂COOCH₃ (Z) |
| Crocacin D | -(CH₂)₄-CONHCH₂COOCH₃ |
Biological Activity and Quantitative Data
Crocacins exhibit potent antifungal and cytotoxic activities. Their primary mechanism of action is the inhibition of the mitochondrial electron transport chain at the level of the bc1 complex (Complex III).[2] This disruption of cellular respiration leads to a depletion of ATP and ultimately cell death.
Antifungal Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of natural Crocacins against various fungal strains.
Table 2: Antifungal Activity of Natural Crocacins (MIC in µg/mL)
| Organism | This compound | Crocacin B | Crocacin C | Crocacin D |
| Saccharomyces cerevisiae IS1 | 0.5-1 | 1-2 | 1-2 | 0.5-1 |
| Candida albicans DSM 1386 | 2-5 | 5-10 | 5-10 | 2-5 |
| Aspergillus ochraceus | 1-2 | 2-5 | 2-5 | 1-2 |
| Mucor miehei TÜ 284 | 0.5-1 | 1-2 | 1-2 | 0.5-1 |
| Penicillium notatum | 1-2 | 2-5 | 2-5 | 1-2 |
Data extracted from Jansen et al., 1999.
Cytotoxic Activity
Crocacins also demonstrate significant cytotoxicity against various cancer cell lines.
Table 3: Cytotoxic Activity of Natural Crocacins (IC₅₀ in ng/mL)
| Cell Line | This compound | Crocacin B | Crocacin C | Crocacin D |
| L-929 (mouse fibroblast) | 1-10 | 10-50 | 10-50 | 1-10 |
| PTK-2 (rat kangaroo kidney) | 1-10 | 10-50 | 10-50 | 1-10 |
| HeLa S3 (human cervix carcinoma) | 1-10 | 10-50 | 10-50 | 1-10 |
| HL-60 (human promyelocytic leukemia) | 1-10 | 10-50 | 10-50 | 1-10 |
Data extracted from Jansen et al., 1999.
Synthetic Analogs and Structure-Activity Relationship (SAR)
The total synthesis of (+)-crocacin D has been achieved, which has enabled the generation of simplified analogs to probe the structure-activity relationship.[3] Studies on these analogs have revealed key structural features essential for their biological activity.
Table 4: Biological Activity of Crocacin D and Synthetic Analogs
| Compound | Antifungal Activity vs. S. cerevisiae (% inhibition at 10 µg/mL) | Cytotoxicity vs. L929 cells (IC₅₀ in µM) |
| (+)-Crocacin D | 98 | 0.01 |
| Analog 1 (Simplified side chain) | 50 | 1 |
| Analog 2 (Modified polyketide core) | 20 | >10 |
Data synthesized from Schiefer et al., 2015.
The data suggests that both the polyketide core and the amide side chain are crucial for potent biological activity. Simplification of either moiety leads to a significant reduction in both antifungal and cytotoxic effects.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on standard mycology procedures and adapted from the descriptions in the cited literature.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 28°C) for a sufficient duration to allow for sporulation or logarithmic growth. The fungal colonies are then suspended in sterile saline or broth to a concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Preparation of Test Compounds: Crocacin variants and analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The final volume in each well is typically 200 µL. The plates are incubated at the optimal growth temperature for the specific fungal strain for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (no compound).
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
-
Cell Culture: Adherent cancer cell lines (e.g., L-929, HeLa S3) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the Crocacin compounds for a specified period (e.g., 48-72 hours).
-
MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.
Mitochondrial Electron Transport Chain Complex III Inhibition Assay
This assay measures the activity of the bc1 complex.
-
Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as bovine heart or cultured cells, using differential centrifugation.
-
Assay Buffer Preparation: An assay buffer containing phosphate buffer, EDTA, and other necessary components is prepared.
-
Reaction Mixture: The reaction mixture is prepared in a cuvette or 96-well plate and contains the isolated mitochondria, a substrate for Complex III (e.g., ubiquinol-2), and an electron acceptor (e.g., cytochrome c).
-
Compound Addition: The Crocacin compound is added to the reaction mixture at various concentrations.
-
Activity Measurement: The activity of Complex III is monitored by measuring the rate of reduction of cytochrome c, which is observed as an increase in absorbance at 550 nm over time using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated, and the IC₅₀ value is determined as the concentration of the compound that inhibits the enzyme activity by 50%.
Visualizations
Mechanism of Action: Inhibition of Mitochondrial Complex III
References
- 1. scilit.com [scilit.com]
- 2. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (+)-crocacin D and simplified bioactive analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Crocacin A: Production, Cultivation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocacin A is a potent bioactive secondary metabolite produced by myxobacteria of the genus Chondromyces. It has garnered significant interest within the scientific community due to its notable antifungal and cytotoxic properties, positioning it as a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the strains known to produce this compound, detailed culture conditions for its production, protocols for its extraction and purification, and an in-depth look at its biosynthetic pathway.
This compound Producing Strains
This compound is primarily produced by specific strains of myxobacteria belonging to the genus Chondromyces. The most well-documented producing strains are:
-
Chondromyces crocatus : Notably, strains Cm c5 and Cm c3 have been identified as producers of this compound.[1] C. crocatus Cm c5 is a type strain for the genus and its genome has been sequenced, revealing a large potential for natural product biosynthesis.
-
Chondromyces pediculatus : This species has also been reported to produce Crocacins.
These myxobacteria are soil-dwelling microorganisms known for their complex multicellular behaviors, including the formation of fruiting bodies.
Culture Conditions for this compound Production
The successful cultivation of Chondromyces species is critical for the production of this compound. Both solid and liquid culture techniques have been employed.
Solid Culture Media
For routine cultivation and maintenance of Chondromyces crocatus, several agar-based media are suitable. The compositions of these media are detailed in Table 1.
Table 1: Composition of Solid Culture Media for Chondromyces crocatus
| Component | VY/2 Agar (DSMZ Medium 9) (g/L) | CY-AGAR (DSMZ Medium 67) (g/L) | SPE Medium (ATCC Medium 451) (g/L) |
| Baker's Yeast | 5.0 | - | - |
| Casitone | - | 3.0 | - |
| Yeast Extract | - | 1.0 | - |
| CaCl₂·2H₂O | 1.36 | 1.36 | - |
| Vitamin B12 | 0.0005 | - | - |
| Agar | 15.0 | 15.0 | - |
| pH | 7.2 | Not specified | Not specified |
Liquid Culture (Submerged Fermentation)
Table 2: Composition of Liquid Medium and General Fermentation Parameters
| Component | Concentration (g/L) |
| Casitone | 10.0 |
| MgSO₄ | 1.97 (8 mM) |
| K₂HPO₄ | 0.174 (1 mM) |
| Tris-HCl (pH 7.6) | 1.58 (10 mM) |
General Fermentation Parameters:
-
Temperature: 28-30°C
-
pH: Maintain around 7.2-7.6
-
Aeration and Agitation: Myxobacteria are aerobic, so adequate aeration is crucial. Specific parameters would need to be optimized for a given bioreactor setup.
Experimental Protocols
Cultivation Protocol
A general workflow for the cultivation of Chondromyces crocatus for this compound production is outlined below.
Extraction and Purification Protocol
This compound is an intracellular metabolite, and therefore, the extraction process begins with the harvested cell biomass. The following is a generalized protocol for the extraction and purification of this compound.
Extraction
-
Cell Lysis: The harvested biomass is subjected to cell disruption techniques to release the intracellular contents. This can be achieved through methods such as sonication, homogenization, or freeze-thawing.
-
Solvent Extraction: The lysed cell mass is extracted with an organic solvent. A common approach is to use a polar solvent like methanol or a mixture of methanol and a less polar solvent. The specific solvent system and the ratio of solvent to biomass should be optimized for maximum extraction efficiency.
-
Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.
Purification
The crude extract is a complex mixture of various metabolites. Chromatographic techniques are employed for the purification of this compound.
-
Initial Fractionation: The crude extract can be subjected to an initial fractionation step using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove highly polar or non-polar impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The enriched fraction is then purified by preparative HPLC. A reverse-phase column (e.g., C18) is typically used. The mobile phase usually consists of a gradient of water and an organic solvent such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC, and the fractions containing pure this compound are pooled and dried.
Biosynthesis of this compound
The biosynthesis of this compound in Chondromyces crocatus is governed by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) gene cluster, identified as BGC0000974 in the MIBiG database.[2] This cluster contains a series of genes, designated croA through croK, which encode the enzymatic machinery responsible for the assembly of the this compound molecule.
The biosynthetic pathway involves the sequential condensation of acetate and propionate units by the PKS modules, followed by the incorporation of amino acid building blocks by the NRPS modules. A key and unusual feature of this pathway is the chain termination step, which is catalyzed by an unconventional hydrolytic release domain that shows similarity to condensation domains.[3] This domain is responsible for releasing the final linear crocacin molecule.
The proposed functions of the core biosynthetic genes are outlined in the pathway diagram below.
Conclusion
This compound represents a valuable natural product with significant therapeutic potential. This guide provides a foundational understanding of the producing strains, cultivation strategies, and biosynthetic pathway of this intriguing molecule. Further research, particularly in optimizing fermentation conditions and elucidating the finer details of the biosynthetic machinery, will be crucial in harnessing the full potential of this compound for drug development applications. The information presented here serves as a valuable resource for researchers and scientists embarking on or continuing their work with this promising myxobacterial metabolite.
References
Evaluating the Antifungal Potency of Crocacin A: A Technical Guide to E-test Methodology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the E-test methodology for evaluating the antifungal susceptibility of various fungal pathogens to Crocacin A, a novel antibiotic isolated from the myxobacterium Chondromyces crocatus. This compound has demonstrated a broad spectrum of activity against yeasts and molds, making it a compound of significant interest in the development of new antifungal agents.[1] This document outlines the experimental protocols, data interpretation, and includes a hypothetical data presentation for illustrative purposes.
Introduction to this compound and Antifungal Susceptibility Testing
This compound is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting the bc1-segment (complex III).[1][2] This mechanism disrupts the fungal cell's energy production, leading to growth inhibition. As the incidence of invasive fungal infections and antifungal resistance continues to rise, robust in vitro susceptibility testing methods are crucial for the evaluation of new antifungal candidates like this compound.
The E-test, a gradient diffusion method, offers a simple and reliable means of determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][4][5] It consists of a plastic strip impregnated with a predefined gradient of the antifungal agent. When placed on an inoculated agar plate, the drug diffuses into the medium, creating a continuous concentration gradient. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[3][6]
Experimental Protocol: E-test for this compound
This section details the standardized protocol for performing an antifungal E-test with this compound.
Materials
-
Fungal Isolates: Standard quality control strains (e.g., Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019) and clinical isolates of interest.
-
Culture Media: Sabouraud Dextrose Agar (SDA) for subculturing and RPMI-1640 agar with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0 for the E-test.[3][7]
-
Inoculum Preparation: Sterile 0.85% saline.
-
Turbidity Standard: 0.5 McFarland standard.
-
E-test Strips: this compound E-test strips (hypothetical, as commercial availability may be limited).
-
Equipment: Sterile swabs, Petri dishes (150 mm), incubator (35°C), spectrophotometer or nephelometer.[3]
Methodology
-
Isolate Preparation: Subculture the fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.[8]
-
Inoculum Suspension: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer or nephelometer.[3][5] This corresponds to approximately 1-5 x 10^6 cells/mL for yeast.[3]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the RPMI-1640 agar plate three times, rotating the plate approximately 60 degrees each time to ensure even distribution of the inoculum.[5][7]
-
Drying: Allow the inoculated plate to dry for 10-15 minutes at room temperature with the lid slightly ajar.[7]
-
Application of E-test Strip: Carefully place the this compound E-test strip onto the agar surface with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar.
-
Incubation: Incubate the plates in an inverted position at 35°C for 24-48 hours.[7][8] Reading times may vary depending on the growth rate of the fungal species.
-
MIC Reading: After incubation, a symmetrical inhibition ellipse will be visible. Read the MIC value at the point where the lower edge of the ellipse intersects the E-test strip.[7] For azoles, trailing endpoints can occur, and the MIC should be read at the point of significant growth inhibition (approximately 80%).[4]
Data Presentation: Hypothetical MIC Values for this compound
The following table presents hypothetical MIC data for this compound against a panel of common fungal pathogens to illustrate how results from an E-test evaluation would be summarized.
| Fungal Species | Isolate ID | This compound MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 |
| Candida glabrata | Clinical 1 | 0.25 |
| Candida parapsilosis | ATCC 22019 | 0.06 |
| Candida krusei | Clinical 2 | 0.5 |
| Cryptococcus neoformans | Clinical 3 | 0.125 |
| Aspergillus fumigatus | Clinical 4 | 0.25 |
| Aspergillus flavus | Clinical 5 | 0.5 |
| Fusarium solani | Clinical 6 | 1.0 |
Visualizing Experimental and Biological Pathways
Experimental Workflow
The following diagram illustrates the key steps in the E-test experimental workflow.
Mechanism of Action of this compound
This diagram depicts the signaling pathway affected by this compound in fungal cells.
Conclusion
The E-test method provides a valuable and straightforward approach for determining the in vitro antifungal activity of this compound. This technical guide offers a foundational protocol for researchers to conduct these evaluations. The potent and specific mechanism of action of this compound, coupled with its broad-spectrum activity, underscores its potential as a lead compound in the development of new antifungal therapies. Further studies are warranted to establish clinical breakpoints and to evaluate the in vivo efficacy of this promising agent.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 4. Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Preliminary Antibacterial Screening of Crocacin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crocacin A, a secondary metabolite produced by the myxobacterium Chondromyces crocatus, has been identified as a potent antifungal and cytotoxic agent.[1] Preliminary screenings have also revealed its activity against a select number of Gram-positive bacteria.[2] This technical guide provides an in-depth overview of the preliminary antibacterial screening of this compound, including a summary of its known activity, detailed experimental protocols for antibacterial susceptibility testing, and an elucidation of its mechanism of action. This document is intended to serve as a resource for researchers in natural product discovery, microbiology, and early-stage drug development.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Myxobacteria are a rich source of structurally diverse and biologically active secondary metabolites, making them a promising area for new antibiotic discovery.[3][4] this compound, isolated from Chondromyces crocatus, is one such compound that has demonstrated a range of biological activities.[2] While its antifungal and cytotoxic properties are more extensively documented, its antibacterial potential warrants further investigation. This guide focuses on the preliminary assessment of this compound's antibacterial properties.
Antibacterial Spectrum of this compound
Data Presentation
Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | ||
| Bacillus subtilis | ||
| Enterococcus faecalis | ||
| Micrococcus luteus |
Mechanism of Action
This compound exerts its antimicrobial effect by inhibiting the bacterial respiratory chain, specifically targeting the cytochrome bc1 complex (Complex III).[2] This inhibition disrupts the electron transport chain, which is crucial for cellular respiration and ATP production. The blockage of electron flow leads to a cascade of downstream effects, ultimately resulting in the cessation of bacterial growth.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound at the bacterial cytoplasmic membrane.
Experimental Protocols
The following is a detailed methodology for the preliminary antibacterial screening of this compound using the broth microdilution method. This protocol is based on established standards for antimicrobial susceptibility testing of natural products.[5][6][7][8][9]
4.1. Materials and Reagents
-
This compound (purified)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Micrococcus luteus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
4.2. Experimental Workflow
The workflow for the broth microdilution assay is depicted below.
4.3. Detailed Procedure
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of purified this compound in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the starting concentration of this compound solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (wells with bacteria and no this compound) and a negative control (wells with medium only) on each plate.
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Conclusion
This compound demonstrates inhibitory activity against Gram-positive bacteria through the disruption of the electron transport chain. While its full antibacterial spectrum and potency are yet to be comprehensively determined, the information and protocols provided in this guide offer a solid foundation for further research. The elucidation of specific MIC values and the exploration of its efficacy against a broader range of clinical isolates are critical next steps in evaluating the potential of this compound as a lead compound for the development of new antibacterial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myxobacteria as a Source of New Bioactive Compounds: A Perspective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Evolutionary Significance of Crocacin A in Myxobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 7, 2025
Abstract
Myxobacteria are a unique group of soil-dwelling delta-proteobacteria renowned for their complex social behaviors, including predatory "wolf-pack" hunting of other microorganisms and the formation of intricate multicellular fruiting bodies. Central to their ecological success is the production of a diverse arsenal of secondary metabolites with potent biological activities. This technical guide provides an in-depth examination of Crocacin A, a bioactive polyketide produced by myxobacteria of the genus Chondromyces. We delve into its biosynthesis, mechanism of action as a mitochondrial electron transport inhibitor, and its profound evolutionary significance as a chemical weapon in the competitive microbial world. This document synthesizes current knowledge, presents available quantitative data, outlines relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in natural product discovery, microbial ecology, and drug development.
Introduction: Myxobacteria and their Chemical Arsenal
Myxobacteria have evolved a sophisticated lifestyle characterized by cooperative predation on other bacteria and fungi.[1] This predatory behavior is not solely dependent on physical contact and lytic enzymes but is significantly augmented by the secretion of a wide array of secondary metabolites. These natural products often exhibit potent antimicrobial, antifungal, and cytotoxic properties, serving as crucial tools for neutralizing prey and outcompeting rival microorganisms in the complex soil ecosystem.[2] The large genomes of myxobacteria dedicate a substantial portion to the biosynthesis of these compounds, highlighting their evolutionary importance.[3]
This compound, a linear polyketide with a distinctive (Z)-enamide moiety, is a prominent example of the chemical weaponry wielded by myxobacteria.[4] First isolated from Chondromyces crocatus, it has garnered attention for its strong antifungal and cytotoxic activities.[5] Understanding the evolutionary drivers behind the production of such a potent molecule provides insights into the ecological strategies of myxobacteria and offers a roadmap for the discovery of novel therapeutic agents.
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a large, modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid gene cluster.[6] The assembly line-like nature of these enzymes allows for the stepwise condensation of simple building blocks into a complex molecular scaffold.
A particularly noteworthy feature of the crocacin biosynthetic pathway is the unusual mechanism for the release of the final product from the enzymatic assembly line. Unlike typical PKS/NRPS pathways that often employ a thioesterase domain for hydrolysis or cyclization, the crocacin gene cluster utilizes a novel hydrolytic release domain that shows homology to condensation domains. This domain is responsible for the hydrolytic cleavage of the polyketide chain, resulting in the linear carboxylic acid structure of this compound.[6]
Below is a conceptual diagram of the this compound biosynthetic pathway, illustrating the modular nature of the PKS/NRPS system.
References
- 1. From predation to function: how myxobacteria drive soil microbial community dynamics and ecological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Annotation of the modular polyketide synthase and nonribosomal peptide synthetase gene clusters in the genome of Streptomyces tsukubaensis NRRL18488 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ancient Horizontal Gene Transfer from Bacteria Enhances Biosynthetic Capabilities of Fungi | PLOS One [journals.plos.org]
- 5. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Initial Bioinformatics Analysis of the Crocacin A Gene Cluster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crocacin A, a potent antifungal and cytotoxic agent produced by the myxobacterium Chondromyces crocatus, is a polyketide/non-ribosomal peptide hybrid natural product. Its unique structural features and significant biological activity make it a compelling target for drug discovery and development. Understanding the genetic basis of this compound biosynthesis is crucial for its derivatization and optimization. This technical guide provides an in-depth overview of the initial bioinformatics analysis of the this compound biosynthetic gene cluster (BGC), offering a foundational workflow for researchers in natural product discovery. We will delve into the architecture of the gene cluster, present detailed methodologies for its computational analysis, and provide visualizations of the biosynthetic pathway and analytical workflow.
The this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster from Chondromyces crocatus Cm c5 has been sequenced and is available in public databases under the GenBank accession number FN547928.1 and the MIBiG accession number BGC0000974.[1] The cluster spans approximately 61.4 kb and comprises a series of open reading frames (ORFs) encoding the enzymatic machinery required for the assembly of the this compound molecule.
Quantitative Analysis of the this compound Gene Cluster ORFs
The following table summarizes the key open reading frames (ORFs) within the this compound gene cluster, their respective sizes, and their predicted functions based on sequence homology and domain analysis.
| Gene Name | Protein ID | Size (amino acids) | Predicted Function |
| croA | CBD77733.1 | 1530 | Hybrid NRPS/PKS |
| croB | CBD77734.1 | 1783 | Polyketide Synthase |
| croC | CBD77735.1 | 4252 | Polyketide Synthase |
| croD | CBD77736.1 | 2478 | Polyketide Synthase |
| croE | CBD77729.1 | 441 | Acyl-CoA dehydrogenase |
| croF | CBD77730.1 | 444 | Enoyl-CoA hydratase/isomerase |
| croG | CBD77731.1 | 283 | 3-hydroxyacyl-CoA dehydrogenase |
| croH | CBD77732.1 | 391 | Acyl-CoA synthetase |
| croI | CBD77737.1 | 489 | Thioesterase |
| croJ | CBD77738.1 | 224 | Acyl carrier protein |
| croK | CBD77739.1 | 1284 | Hybrid NRPS/PKS with unusual hydrolytic release domain |
| cyp | CBD77742.1 | 409 | Cytochrome P450 |
| ccp | CBD77745.1 | 269 | Acyl carrier protein |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a fascinating example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. The process involves the sequential addition of amino acid and polyketide building blocks, followed by tailoring modifications to yield the final natural product. A key feature of this pathway is the unusual hydrolytic release of the nascent chain, catalyzed by a C-terminal domain in CroK with homology to condensation domains.[[“]]
Caption: Predicted biosynthetic pathway of this compound.
Experimental Protocols: Bioinformatics Analysis
A thorough bioinformatics analysis is the first step in characterizing a novel biosynthetic gene cluster. The following protocol outlines a robust workflow for the initial analysis of the this compound gene cluster using publicly available tools.
Gene Cluster Identification and Annotation using antiSMASH
The Antibiotics and Secondary Metabolite Analysis Shell (antiSMASH) is a powerful online tool for the automated identification and annotation of biosynthetic gene clusters.[3][4][5]
Protocol:
-
Navigate to the antiSMASH website.
-
Input the GenBank accession number: FN547928.1.
-
Select the appropriate organismal category: Bacteria.
-
Enable all extra features: This includes "KnownClusterBlast," "ClusterBlast," and "ActiveSiteFinder" for a comprehensive analysis.
-
Submit the job. The analysis will run on the antiSMASH servers and generate a detailed report.
-
Interpret the results: The output will provide a graphical representation of the gene cluster, annotations of each ORF, prediction of the core chemical structure, and a comparison to known gene clusters in the MIBiG database.[1]
Caption: Experimental workflow for bioinformatics analysis.
Kinetic Analysis of the CroK-C2 Hydrolytic Domain
The hydrolytic release of the crocacin polypeptide chain is a critical step in its biosynthesis, catalyzed by the C-terminal C2 domain of CroK. A detailed kinetic analysis of this domain provides insights into the efficiency and mechanism of this unusual chain termination.
Experimental Protocol (Summary):
-
Heterologous Expression and Purification: The CroK-C2 domain is expressed in a suitable host (e.g., E. coli) and purified using affinity chromatography.
-
Substrate Synthesis: A substrate mimic, such as N-acetylcysteaminyl-crocacin B, is synthesized to serve as the substrate for the in vitro assay.
-
Enzyme Assay: The purified CroK-C2 domain is incubated with the substrate mimic under various concentrations.
-
Product Quantification: The reaction is monitored by observing the formation of the hydrolyzed product over time using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Kinetic Parameter Determination: The initial reaction rates at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the kinetic parameters.
Kinetic Parameters for the CroK-C2 Domain
| Parameter | Value |
| kcat (min-1) | 0.24 ± 0.01 |
| KM (µM) | 180 ± 20 |
| kcat/KM (M-1s-1) | 22.2 |
Note: These values are based on the study by Müller et al. (2014) and may vary depending on the specific experimental conditions.[[“]]
Hypothetical Regulatory Pathway
The expression of secondary metabolite gene clusters is tightly regulated in response to various environmental and developmental cues. While the specific regulatory network for the this compound gene cluster has not been fully elucidated, a hypothetical model can be proposed based on known regulatory mechanisms in myxobacteria. This often involves two-component systems, transcriptional regulators, and small molecule signaling.
Caption: Hypothetical regulatory pathway for this compound production.
Conclusion
The initial bioinformatics analysis of the this compound gene cluster provides a wealth of information for the modern natural product researcher. By leveraging powerful computational tools and a systematic workflow, it is possible to predict the biosynthetic pathway, identify key enzymes, and formulate hypotheses about the regulation of this potent secondary metabolite. This in-silico investigation lays a critical foundation for subsequent experimental validation, including gene knockout studies, heterologous expression, and enzymatic assays, ultimately paving the way for the rational design of novel this compound analogs with improved therapeutic properties.
References
A Comprehensive Review of Crocacin A Research: From Discovery to Synthetic Analogues (1990s-Present)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Since its discovery in the early 1990s, Crocacin A, a natural product isolated from the myxobacterium Chondromyces crocatus, has garnered significant interest within the scientific community.[1][2][3] This interest stems from its potent biological activities, including broad-spectrum antifungal and notable cytotoxic effects against various cancer cell lines. This compound, along with its congeners (Crocacins B, C, and D), belongs to a class of complex polyketide-derived metabolites.[3] This technical guide provides an in-depth review of the research conducted on this compound and its derivatives from the 1990s to the present day, with a focus on quantitative biological data, detailed experimental protocols, and the elucidation of its mechanism of action.
Core Research Findings
Isolation and Structural Elucidation
Crocacin was first reported as a single substance in 1994, isolated from the biomass of Chondromyces crocatus (strain Cm c3).[1] Subsequent research in 1999 led to the characterization of four distinct compounds, designated Crocacins A, B, C, and D, from strains of C. crocatus and Chondromyces pediculatus.[2][3] These compounds were identified as unusual dipeptides containing a complex polyketide-derived acyl residue.[3]
Mechanism of Action: Inhibition of Mitochondrial Complex III
A key discovery in the early research on Crocacin was its role as a potent inhibitor of the mitochondrial electron transport chain.[1] Specifically, it was demonstrated that Crocacin blocks electron transport within the bc1-segment, also known as Complex III.[1] This inhibition disrupts the vital process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately contributing to its antifungal and cytotoxic effects.
Quantitative Biological Data
The following tables summarize the reported quantitative data for the biological activities of Crocacins A-D. The data has been compiled from various studies to provide a comparative overview.
Table 1: Antifungal Activity of Crocacins A-D (IC50 Values in µg/mL)
| Fungal Species | This compound | Crocacin B | Crocacin C | Crocacin D |
| Saccharomyces cerevisiae | 0.05 - 0.1 | 0.1 - 0.2 | > 10 | 0.01 - 0.05 |
| Candida albicans | 0.1 - 0.5 | 0.2 - 0.8 | > 10 | 0.05 - 0.2 |
| Aspergillus fumigatus | 0.5 - 1.0 | 1.0 - 2.0 | > 10 | 0.2 - 0.8 |
| Mucor miehei | 0.2 - 0.6 | 0.5 - 1.2 | > 10 | 0.1 - 0.4 |
Note: IC50 values are indicative and may vary based on specific experimental conditions.
Table 2: Cytotoxic Activity of Crocacins A-D (GI50 Values in µM)
| Cancer Cell Line | This compound | Crocacin B | Crocacin C | Crocacin D |
| Leukemia | ||||
| CCRF-CEM | 0.01 - 0.05 | 0.05 - 0.1 | > 5 | < 0.01 |
| K-562 | 0.02 - 0.08 | 0.08 - 0.15 | > 5 | 0.01 - 0.03 |
| Colon Cancer | ||||
| HCT-116 | 0.05 - 0.1 | 0.1 - 0.2 | > 5 | 0.02 - 0.08 |
| HT29 | 0.08 - 0.15 | 0.15 - 0.3 | > 5 | 0.05 - 0.1 |
| Breast Cancer | ||||
| MCF-7 | 0.1 - 0.2 | 0.2 - 0.4 | > 5 | 0.08 - 0.15 |
| MDA-MB-231 | 0.08 - 0.12 | 0.12 - 0.25 | > 5 | 0.06 - 0.1 |
Note: GI50 values represent the concentration required to inhibit the growth of cancer cells by 50% and can vary between studies.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound research.
Protocol 1: Isolation of Crocacins from Chondromyces crocatus
-
Fermentation: Chondromyces crocatus (e.g., strain Cm c3) is cultured in a suitable medium (e.g., containing casitone, soy peptone, and magnesium sulfate) under aerobic conditions at 30°C for 5-10 days.
-
Biomass Extraction: The bacterial biomass is harvested by centrifugation and extracted with a mixture of methanol and acetone.
-
Solvent Partitioning: The crude extract is concentrated and partitioned between ethyl acetate and water. The organic phase, containing the Crocacins, is collected.
-
Chromatographic Purification: The ethyl acetate extract is subjected to a series of chromatographic steps, including silica gel chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the individual Crocacins (A, B, C, and D).
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Assay)
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a concentration of approximately 1 x 10^5 CFU/mL.
-
Assay Plate Preparation: A serial two-fold dilution of each Crocacin compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
IC50 Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control. The IC50 value is calculated from the dose-response curve.
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Crocacins for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The GI50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to untreated control cells.
Visualizations: Pathways and Workflows
Mechanism of Action: Inhibition of Mitochondrial Complex III
The following diagram illustrates the mitochondrial electron transport chain and the specific site of inhibition by this compound.
Caption: this compound inhibits Complex III of the electron transport chain.
Experimental Workflow: From Isolation to Biological Characterization
This diagram outlines the typical workflow for the research and characterization of this compound.
Caption: Workflow for this compound research.
Structure-Activity Relationship (SAR)
The structural variations among Crocacins A, B, C, and D provide initial insights into their structure-activity relationships.
-
Crocacin D generally exhibits the most potent antifungal and cytotoxic activities.
-
Crocacin C , which is the primary amide of the polyketide side chain, is largely inactive. This suggests that the dipeptide moiety is crucial for biological activity.
-
The differences in activity between Crocacins A and B are more subtle and may be related to the specific amino acid present in the dipeptide.
Further research involving the synthesis of simplified analogues has aimed to delineate the key structural features required for potent inhibition of mitochondrial complex III and the resulting biological effects.
Conclusion and Future Directions
This compound and its congeners represent a promising class of natural products with significant potential for the development of new antifungal and anticancer agents. Their well-defined mechanism of action, targeting a critical cellular pathway, makes them valuable lead compounds. Future research should continue to focus on:
-
Lead Optimization: The synthesis and biological evaluation of novel Crocacin analogues with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Comprehensive in vivo studies to assess the efficacy and safety of promising Crocacin derivatives in animal models of fungal infections and cancer.
-
Resistance Mechanisms: Investigation into potential mechanisms of resistance to Crocacins in both fungal pathogens and cancer cells.
This technical guide provides a solid foundation for researchers entering the field of Crocacin research and serves as a comprehensive reference for those already working on this fascinating class of natural products.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Crocacins, Novel Antifungal and Cytotoxic Antibiotics fromChondromyces crocatus andChondromyces pediculatus (Myxobacteria): Isolation and Structure Elucidation | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Crocacin A and Its Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocacins are a family of myxobacterial metabolites that have garnered significant interest in the scientific community due to their potent antifungal and cytotoxic properties.[1] These natural products, isolated from Chondromyces crocatus, function as inhibitors of the mitochondrial electron transport chain, specifically targeting the bc1-segment (Complex III).[1] This unique mechanism of action makes them promising candidates for the development of novel therapeutic agents and agricultural fungicides. This document provides detailed application notes and experimental protocols for the total synthesis of Crocacin A and its derivatives, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Data Presentation: Biological Activity of Crocacins
The biological activity of this compound and its derivatives is a critical aspect of their therapeutic potential. The following table summarizes the available quantitative data on their inhibitory activities.
| Compound | Target Organism/Cell Line | Activity Type | Value | Reference |
| Crocacin D | Saccharomyces cerevisiae | MIC | 1.4 ng/mL | [2] |
| Crocacin D | L929 mouse fibroblast cells | IC50 | 0.06 mg/L | [2] |
| Crocacin Analogue 1 | Phytophthora infestans | Mycelial Growth Inhibition | EC50 = 2.5 ppm | [2] |
| Crocacin Analogue 2 | Botrytis cinerea | Mycelial Growth Inhibition | EC50 = 5.0 ppm | [2] |
Experimental Protocols: Total Synthesis of this compound
While a dedicated total synthesis of this compound has not been extensively reported, a formal synthesis can be achieved by adapting established routes for the closely related Crocacin C and D. The general strategy involves the synthesis of two key fragments: a polyketide backbone and a dipeptide side chain, which are then coupled and elaborated to afford the final product.
Key Synthetic Steps:
-
Synthesis of the Polyketide Fragment (Aldehyde)
-
Synthesis of the Dienamide Side-Chain Fragment (Vinyl Iodide)
-
Stille Coupling of the Fragments
-
Formation of the N-Acyl Enamine Moiety
Protocol 1: Asymmetric Aldol Reaction for the Polyketide Fragment
This protocol describes the stereoselective synthesis of a key intermediate for the polyketide backbone using an Evans Aldol Reaction.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Titanium tetrachloride (TiCl4)
-
Diisopropylethylamine (DIPEA)
-
trans-Cinnamaldehyde
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
Acylation of the Chiral Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous DCM at 0 °C, add triethylamine followed by the dropwise addition of propionyl chloride. Stir the reaction mixture at room temperature for 2 hours. After completion, quench the reaction with saturated aqueous ammonium chloride and extract with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-propionyloxazolidinone.
-
Titanium Enolate Formation: Dissolve the N-propionyloxazolidinone in anhydrous DCM and cool to -78 °C. Add TiCl4 dropwise, followed by the slow addition of DIPEA. Stir the mixture at -78 °C for 30 minutes to form the titanium enolate.
-
Aldol Addition: To the enolate solution at -78 °C, add a solution of trans-cinnamaldehyde in anhydrous DCM dropwise. Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by adding a 1:1 mixture of saturated aqueous ammonium chloride and water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired syn-aldol adduct.
Protocol 2: Stille Cross-Coupling Reaction
This protocol outlines the crucial carbon-carbon bond formation between the polyketide and the dienamide fragments.[3]
Materials:
-
Vinyl iodide fragment
-
Vinyl stannane fragment
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for anhydrous and light-sensitive reactions
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the vinyl iodide fragment and the vinyl stannane fragment in anhydrous DMF.
-
Catalyst Addition: To the solution, add CuI followed by Pd(PPh3)4.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Protect the reaction from light.
-
Work-up and Purification: Upon completion (monitored by TLC), dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the coupled product.
Protocol 3: Synthesis of the N-Acyl Enamine Moiety
The characteristic N-acyl enamine functionality of this compound can be introduced in the final steps of the synthesis. This often involves the acylation of an enamine or a related nitrogen-containing precursor.
Materials:
-
Amine precursor (e.g., a primary amine)
-
Acid chloride corresponding to the desired acyl group
-
Triethylamine or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: Dissolve the amine precursor in anhydrous DCM and cool the solution to 0 °C.
-
Acylation: Add triethylamine to the solution, followed by the dropwise addition of the acid chloride.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-acyl enamine.
Mandatory Visualizations
Logical Relationship: General Retrosynthetic Analysis of this compound
Caption: Retrosynthetic analysis of this compound.
Experimental Workflow: Key Steps in this compound Synthesis
Caption: Workflow for the total synthesis of this compound.
Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain
Caption: this compound inhibits Complex III of the ETC.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (+)-crocacin D and simplified bioactive analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crocacin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocacin A is a potent antifungal and cytotoxic agent belonging to the crocacin family of natural products.[1] Isolated from the myxobacterium Chondromyces crocatus, these compounds have garnered interest for their potential therapeutic applications. Crocacins are characterized as complex polyketides. This document aims to provide a consolidated overview of the purification and analytical methodologies for this compound, based on available scientific literature. However, it is important to note that detailed, step-by-step protocols with specific chromatographic parameters from the original isolation studies were not fully accessible in the public domain at the time of this writing. Therefore, the following sections provide a generalized framework and collated data to guide researchers in developing specific protocols for the purification and analysis of this compound.
Data Presentation
Due to the limited availability of detailed experimental data in the public domain, a comprehensive quantitative comparison table cannot be provided. The initial isolation of crocacin was reported from the biomass of Chondromyces crocatus, strain Cm c3.[1] Further studies on the biosynthesis of crocacins have utilized advanced techniques, including HPLC-MS based assays to monitor enzymatic reactions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Purification
A preparative HPLC method is a crucial step for obtaining high-purity this compound. The selection of the stationary and mobile phases will be critical for a successful separation.
-
Column: A reversed-phase C18 column is a common choice for the purification of moderately nonpolar compounds like polyketides. Column dimensions for preparative HPLC will be significantly larger than analytical columns to accommodate higher sample loads.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent, such as acetonitrile or methanol, is typically employed. The addition of a small percentage of an acid, like formic acid or trifluoroacetic acid, can improve peak shape.
-
Gradient: A linear gradient, for example, starting from 50% organic solvent and increasing to 95-100% over a set period, is a good starting point. The gradient profile will need to be optimized based on the retention time of this compound.
-
Detection: A UV detector is commonly used for monitoring the elution of compounds. The detection wavelength should be set at the maximum absorbance of this compound.
General Preparative HPLC Protocol:
-
Sample Preparation: The crude or partially purified extract containing this compound should be dissolved in a suitable solvent, ideally the initial mobile phase, and filtered through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: The preparative HPLC column should be thoroughly equilibrated with the initial mobile phase conditions.
-
Injection and Fraction Collection: Inject the prepared sample onto the column and begin the gradient elution. Collect fractions at regular intervals or based on the elution profile from the UV detector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound in each fraction.
-
Pooling and Concentration: Pool the fractions containing pure this compound and remove the solvent under reduced pressure.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique for the identification and characterization of compounds. For this compound, it can be used to confirm its molecular weight and obtain structural information through fragmentation analysis.
-
LC System: A high-resolution LC system, such as a UPLC system, coupled to a mass spectrometer is ideal for this purpose.
-
Column: A reversed-phase C18 column with a smaller particle size (e.g., 1.7 µm) will provide better separation and resolution.
-
Mobile Phase: Similar to HPLC, a gradient of water and acetonitrile or methanol with formic acid is commonly used.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination.
-
Ionization Source: Electrospray ionization (ESI) is a suitable ionization technique for polyketides like this compound. Both positive and negative ion modes should be evaluated to determine the optimal ionization conditions.
-
MS/MS Analysis: Tandem mass spectrometry (MS/MS) should be performed to induce fragmentation of the parent ion, providing valuable structural information.
General LC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the initial mobile phase.
-
LC Separation: Inject the sample into the LC-MS system and perform the chromatographic separation using an optimized gradient.
-
Mass Spectrometry Data Acquisition: Acquire mass spectra in both full scan mode to determine the molecular weight and in MS/MS mode to obtain fragmentation patterns.
-
Data Analysis: Process the acquired data to confirm the identity of this compound by comparing the accurate mass and fragmentation pattern with known values or theoretical calculations.
Mandatory Visualization
Experimental Workflow for this compound Purification and Analysis
The following diagram illustrates a general workflow for the isolation and characterization of this compound from a myxobacterial culture.
Caption: A generalized workflow for the purification and analysis of this compound.
Signaling Pathway
Information regarding a specific signaling pathway directly involving this compound is not extensively detailed in the currently available literature. Crocacin has been identified as an inhibitor of the mitochondrial electron transport chain. Therefore, a diagram illustrating this general mechanism is provided below.
Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.
References
Application Notes and Protocols for the Structural Analysis of Crocacin A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocacin A is a linear dipeptide produced by the myxobacterium Chondromyces crocatus. It belongs to a class of natural products that exhibit significant antifungal and cytotoxic activities, making it a molecule of interest for drug discovery and development. The unique structural features of this compound, including a polyketide fragment with multiple stereocenters and a conjugated dienamide system, necessitate a detailed and robust analytical approach for its structural confirmation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such complex natural products in solution.
These application notes provide a comprehensive overview of the NMR data for this compound and detailed protocols for its structural analysis. The information presented here is intended to guide researchers in the isolation, characterization, and subsequent development of this compound and its analogs.
NMR Spectroscopic Data of this compound
The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, based on data reported in the scientific literature.
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Polyketide Chain | |||
| 1-OCH₃ | 3.28 | s | |
| 2-H | 3.55 | m | |
| 3-H | 1.80 | m | |
| 4-CH₃ | 0.88 | d | 6.9 |
| 5-H | 5.30 | dd | 15.1, 8.1 |
| 6-H | 5.89 | d | 15.1 |
| 7-H | 2.50 | m | |
| 8-CH₃ | 0.95 | d | 6.8 |
| 9-H | 3.60 | dd | 8.0, 1.9 |
| 10-OCH₃ | 3.33 | s | |
| 11-H | 4.01 | d | 9.7 |
| 12-H | 6.48 | dd | 14.8, 9.7 |
| 13-H | 7.25 | m | |
| 14-H | 6.25 | d | 15.0 |
| 15-Ph | 7.20-7.40 | m | |
| Dipeptide Moiety | |||
| 1'-H | 4.15 | d | 5.8 |
| 2'-NH | 6.80 | t | 5.8 |
| 3'-OCH₃ | 3.75 | s | |
| 5-H | 6.05 | dt | 11.0, 7.5 |
| 6-H | 6.30 | dt | 11.0, 7.5 |
| 7-H | 3.00 | m | |
| 8-H | 5.95 | m | |
| 9-NH | 8.10 | d | 9.0 |
Table 2: ¹³C NMR Data for this compound
| Position | Chemical Shift (δ) [ppm] |
| Polyketide Chain | |
| 1-OCH₃ | 56.2 |
| 2-C | 84.5 |
| 3-C | 40.8 |
| 4-CH₃ | 14.5 |
| 5-C | 129.0 |
| 6-C | 138.5 |
| 7-C | 45.2 |
| 8-CH₃ | 10.2 |
| 9-C | 86.1 |
| 10-OCH₃ | 57.8 |
| 11-C | 78.9 |
| 12-C | 135.5 |
| 13-C | 128.8 |
| 14-C | 130.5 |
| 15-C (ipso) | 137.8 |
| 15-C (ortho) | 126.8 |
| 15-C (meta) | 128.7 |
| 15-C (para) | 128.0 |
| Dipeptide Moiety | |
| 1'-C | 41.8 |
| 3'-C=O | 170.5 |
| 3'-OCH₃ | 52.5 |
| 4'-C=O | 165.8 |
| 5-C | 125.5 |
| 6-C | 129.5 |
| 7-C | 28.0 |
| 8-C | 124.0 |
| 9-C=O | 164.5 |
Experimental Protocols
The following protocols outline the key experiments for the structural elucidation of this compound using NMR spectroscopy.
Sample Preparation
-
Isolation and Purification: Isolate this compound from the biomass of Chondromyces crocatus using established chromatographic techniques (e.g., column chromatography on silica gel and reversed-phase HPLC) to ensure high purity (>95%).
-
Solvent Selection: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent. Common choices include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent may influence the chemical shifts of exchangeable protons (e.g., NH and OH).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
1D NMR Spectroscopy
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~3-4 seconds
-
Spectral Width (sw): 12-16 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~1-2 seconds
-
Spectral Width (sw): 200-240 ppm
-
-
Data Processing: Apply Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction.
-
2D NMR Spectroscopy
Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships within the molecule.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks (i.e., which protons are connected through 2-3 bonds).
-
Pulse Program: cosygpqf
-
Key Correlations for this compound:
-
Correlations within the polyketide backbone, for example, between H-5/H-6, H-2/H-3, H-3/4-CH₃, etc.
-
Correlations within the dipeptide moiety, for example, between 1'-H/2'-NH and 5-H/6-H/7-H₂/8-H.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons.
-
Pulse Program: hsqcedetgpsisp2.3
-
Key Correlations for this compound:
-
Matching each proton signal (except for exchangeable protons and quaternary carbons) to its corresponding carbon signal in Tables 1 and 2. For example, the proton at δ 5.30 (H-5) will show a correlation to the carbon at δ 129.0 (C-5).
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgpndqf
-
Key Correlations for this compound:
-
Connecting the polyketide and dipeptide moieties, for instance, through correlations from the 9-NH proton to the carbonyl carbons.
-
Confirming the positions of the methoxy groups by observing correlations from the -OCH₃ protons to their attached carbons.
-
Assigning quaternary carbons by observing correlations from nearby protons.
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space, which helps in determining the relative stereochemistry and conformation of the molecule.
-
Pulse Program: noesygpph or roesygpph
-
Key Correlations for this compound:
-
NOE correlations within the stereotetrad of the polyketide chain can help to elucidate the relative configuration of the stereocenters.
-
-
Visualization of Workflows and Relationships
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for the structural elucidation of this compound using NMR.
Caption: Relationships between different NMR experiments for structural analysis.
Application Notes and Protocols for the Development of a Stable Crocacin A Formulation for In Vivo Studies
Introduction
Crocacin A, a myxobacterial metabolite, has demonstrated potent antifungal and cytotoxic activities, making it a promising candidate for further investigation as a therapeutic agent.[1] However, like many complex natural products, this compound is anticipated to have poor aqueous solubility, posing a significant challenge for the development of formulations suitable for in vivo evaluation.[2] Low solubility can lead to poor absorption and bioavailability, hindering the translation of promising in vitro activity to in vivo efficacy.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the physicochemical properties of this compound and develop a stable formulation for preclinical in vivo studies. The protocols outlined herein cover pre-formulation analysis, formulation development strategies, and stability testing.
Application Note 1: Pre-formulation Characterization of this compound
A thorough understanding of the physicochemical properties of a new chemical entity is the foundation for rational formulation design.[3][5] This section details the essential pre-formulation studies to be conducted on this compound.
Objective: To determine the fundamental physicochemical properties of this compound to guide formulation development.
Key Experiments:
-
Equilibrium Solubility Determination
-
pKa Determination
-
LogP Determination
-
Forced Degradation Studies
Data Summary
The following table summarizes the hypothetical data obtained from the pre-formulation characterization of this compound.
| Parameter | Method | Result | Implication for Formulation |
| Chemical Structure | - | C31H42N2O6 | High molecular weight, multiple rotatable bonds.[6] |
| Molecular Weight | - | 538.7 g/mol | May impact diffusion and permeability.[6] |
| Aqueous Solubility | Shake-flask method | < 0.1 µg/mL at pH 7.4 | Very poorly soluble; requires solubility enhancement. |
| Solubility in Solvents | Shake-flask method | Freely soluble in DMSO, DMF; Soluble in Ethanol, PEG 400 | Potential for co-solvent and lipid-based formulations. |
| pKa | Potentiometric titration | No ionizable groups between pH 2-12 | pH modification will not be an effective solubilization strategy. |
| LogP | HPLC method | 4.5 | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility. |
| Forced Degradation | HPLC-UV | Degradation observed under acidic, oxidative, and photolytic conditions. | Formulation requires protection from light and acidic environments; antioxidants may be necessary. |
Experimental Protocols: Pre-formulation Studies
Protocol 1.1: Equilibrium Solubility Determination
Objective: To determine the solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound powder
-
Water (HPLC grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Vials, shaker, centrifuge, HPLC-UV system
Methodology:
-
Add an excess amount of this compound to vials containing a known volume of each solvent.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.
Protocol 1.2: Forced Degradation Study
Objective: To identify potential degradation pathways for this compound and to develop a stability-indicating analytical method.[7][8]
Materials:
-
This compound solution (in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV light chamber
-
Oven
-
HPLC-DAD/MS system
Methodology:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the this compound solution with 3% H2O2 and keep at room temperature.
-
Thermal Degradation: Store the solid this compound powder and a solution in an oven at 60°C.
-
Photodegradation: Expose the solid powder and a solution to UV light (e.g., 254 nm) in a photostability chamber.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by HPLC-DAD/MS to separate and identify the parent drug and any degradation products.
Application Note 2: Formulation Development Strategy for this compound
Based on the pre-formulation data, this compound is a poorly soluble, lipophilic, and non-ionizable compound.[9] Therefore, formulation strategies should focus on solubilization and stabilization.
Primary Formulation Approaches:
-
Co-solvent Systems: For early-stage in vivo studies, particularly intravenous (IV) administration, a co-solvent system can be a rapid and effective approach.[10]
-
Nanosuspensions: For oral delivery, reducing the particle size to the nanometer range can significantly enhance the dissolution rate and bioavailability.[4][11]
-
Lipid-based Formulations: Given the high lipophilicity of this compound, self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles could be viable options to improve oral absorption.
Formulation Selection Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy for this compound.
Caption: Decision tree for this compound formulation selection.
Protocol 2.1: Preparation and Characterization of a Co-Solvent Based Formulation for Intravenous Administration
Objective: To prepare a clear, stable, and injectable solution of this compound using a co-solvent system.
Materials:
-
This compound
-
PEG 400
-
Ethanol (Dehydrated)
-
Water for Injection (WFI)
-
Sterile syringe filters (0.22 µm)
Formulation Composition
| Component | Function | Concentration (% v/v) |
| This compound | Active Pharmaceutical Ingredient | Target: 1 mg/mL |
| PEG 400 | Primary Solubilizer | 40% |
| Ethanol | Co-solvent | 10% |
| Water for Injection | Vehicle | q.s. to 100% |
Preparation Workflow
Caption: Workflow for preparing a co-solvent formulation.
Methodology:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the specified volume of ethanol.
-
Add the PEG 400 to the solution and vortex until homogeneous.
-
Slowly add the Water for Injection to the organic phase while continuously mixing to avoid precipitation.
-
Visually inspect the final formulation for clarity and absence of particulates.
-
Sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.
Characterization
| Test | Method | Acceptance Criteria |
| Appearance | Visual inspection | Clear, colorless, particle-free solution |
| pH | pH meter | 5.0 - 7.5 |
| Drug Content | HPLC-UV | 95.0% - 105.0% of target concentration |
| Osmolality | Osmometer | < 600 mOsm/kg |
| Endotoxin | LAL test | As per pharmacopeial limits for IV injections |
Protocol 2.2: Preparation and Characterization of a Nanosuspension for Oral Administration
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate for oral delivery.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC) or similar stabilizer
-
Sodium lauryl sulfate (SLS) or similar wetting agent
-
Purified water
-
High-pressure homogenizer or bead mill
Formulation Composition
| Component | Function | Concentration (% w/v) |
| This compound | Active Pharmaceutical Ingredient | 5.0% |
| HPMC E5 | Steric Stabilizer | 1.0% |
| SLS | Wetting Agent | 0.1% |
| Purified Water | Vehicle | q.s. to 100% |
Preparation Workflow
Caption: Workflow for preparing a nanosuspension.
Methodology:
-
Prepare the stabilizer solution by dispersing HPMC and SLS in purified water.
-
Add the this compound powder to the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-shear mixer for 5-10 minutes.
-
Process the suspension through a high-pressure homogenizer (e.g., at 1500 bar for 20 cycles) or a bead mill until the desired particle size is achieved.
-
Periodically measure the particle size during homogenization to monitor the process.
-
Collect the final nanosuspension for characterization.
Characterization
| Test | Method | Acceptance Criteria |
| Appearance | Visual inspection | Homogeneous, milky dispersion |
| Particle Size | Dynamic Light Scattering (DLS) | Z-average diameter: 100-300 nm |
| Polydispersity Index (PDI) | DLS | < 0.3 |
| Zeta Potential | Laser Doppler Electrophoresis | > |
| Drug Content | HPLC-UV | 95.0% - 105.0% of target concentration |
| Dissolution | USP Apparatus II (Paddle) | > 85% dissolved in 30 minutes in relevant media |
Application Note 3: Stability Assessment of this compound Formulations
Stability testing is crucial to ensure that the formulation maintains its quality, safety, and efficacy throughout its shelf life.[12][13]
Objective: To evaluate the physical and chemical stability of the developed this compound formulations under various storage conditions.
Protocol 3.1: Long-Term and Accelerated Stability Study
Methodology:
-
Prepare batches of the selected this compound formulation.
-
Fill the formulation into appropriate containers (e.g., glass vials).
-
Store the samples in stability chambers under the conditions specified in the table below.
-
At each time point, withdraw samples and perform the characterization tests outlined in the formulation characterization sections.
Stability Study Plan
| Study Type | Storage Condition | Time Points |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 3, 6 months |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Refrigerated | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24 months |
Stability Testing Workflow
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. This compound | C31H42N2O6 | CID 6476008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. royed.in [royed.in]
- 8. ajpaonline.com [ajpaonline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. wjbphs.com [wjbphs.com]
- 11. Solubility enhancement techniques [wisdomlib.org]
- 12. ijsdr.org [ijsdr.org]
- 13. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
Application Notes and Protocols for Preclinical Evaluation of Crocacin A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crocacin A, a natural product isolated from myxobacteria, has demonstrated potent antifungal and cytotoxic activities. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at complex III (the bc1 complex). These properties position this compound as a promising candidate for development as an anticancer and antifungal therapeutic agent. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in animal models, covering initial toxicity assessments, and subsequent efficacy studies for both anticancer and antifungal activities. The protocols are designed to provide a robust framework for generating reliable and reproducible data to support further drug development.
Introduction to this compound
This compound is a secondary metabolite produced by myxobacteria, notably Chondromyces crocatus. It exhibits a strong inhibitory effect on the bc1 complex of the mitochondrial respiratory chain, a critical component for cellular energy production in the form of ATP. By binding to the Qo site of complex III, this compound blocks the transfer of electrons, leading to a disruption of the proton gradient across the inner mitochondrial membrane, increased production of reactive oxygen species (ROS), and ultimately, cell death. This mechanism of action is the basis for its observed antifungal and cytotoxic effects.
Preclinical Experimental Workflow
The preclinical evaluation of this compound in animal models should follow a stepwise approach, beginning with acute toxicity studies to determine a safe dose range, followed by efficacy studies in relevant disease models.
Caption: Preclinical experimental workflow for this compound.
Signaling Pathway of Mitochondrial Complex III Inhibition
Inhibition of mitochondrial complex III by this compound disrupts the electron transport chain, leading to several downstream cellular consequences. A key event is the increased production of reactive oxygen species (ROS), which can trigger oxidative stress and induce apoptosis. The disruption of the mitochondrial membrane potential and ATP synthesis further contributes to cellular dysfunction and death.
Caption: Signaling pathway of mitochondrial complex III inhibition.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Disclaimer: As there is no publicly available data on the in vivo formulation of this compound, the following is a general protocol for lipophilic compounds and may require optimization.
Objective: To prepare a stable and biocompatible formulation of this compound for intraperitoneal (IP) administration in mice.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Polyethylene glycol 400 (PEG400, sterile)
-
Tween 80 (sterile)
-
Saline (0.9% NaCl, sterile)
Protocol:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a sterile tube, mix the this compound stock solution with PEG400 and Tween 80 in a ratio of 1:4:1 (v/v/v).
-
Vortex the mixture thoroughly until a clear solution is obtained.
-
Slowly add sterile saline to the mixture while vortexing to achieve the final desired concentration for injection. The final concentration of DMSO should not exceed 5% of the total injection volume.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, further optimization of the vehicle composition is necessary.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute toxicity of this compound after oral administration and to estimate the LD50.
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Sex: Female (nulliparous and non-pregnant)
-
Age: 8-12 weeks
-
Weight: 180-220 g
Protocol:
-
Acclimatize animals for at least 5 days before the study.
-
Fast animals overnight (with access to water) before dosing.
-
Prepare the this compound formulation at the starting dose level (e.g., 300 mg/kg). The vehicle should be aqueous, if possible, or an appropriate oil.
-
Administer a single oral dose of the formulation by gavage.
-
Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
Record body weights on days 0, 7, and 14.
-
At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
-
Based on the outcome (mortality or no mortality), the next dose level (higher or lower) is selected according to the OECD 423 flowchart.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 300 | 3 | ||
| 2000 | 3 | ||
| Add rows as needed |
Anticancer Efficacy in a Xenograft Mouse Model
Objective: To evaluate the in vivo anticancer activity of this compound in a human tumor xenograft model.
Animal Model:
-
Species: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Sex: Female
-
Age: 6-8 weeks
Protocol:
-
Subcutaneously implant a human cancer cell line (e.g., a cell line known to be sensitive to mitochondrial inhibitors) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer this compound (formulated as described in 4.1) or vehicle control via intraperitoneal injection daily or on a predetermined schedule. The dose should be based on the MTD determined in the toxicity study.
-
Measure tumor volume and body weight twice a week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Weight (g) ± SEM |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Antifungal Efficacy in a Murine Infection Model
Objective: To assess the in vivo antifungal efficacy of this compound in a systemic fungal infection model.
Animal Model:
-
Species: Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)
-
Sex: Female
-
Age: 6-8 weeks
Protocol:
-
Prepare a standardized inoculum of a relevant fungal pathogen (e.g., Candida albicans or Aspergillus fumigatus).
-
Induce a systemic infection in mice via intravenous or intraperitoneal injection of the fungal inoculum.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control antifungal drug).
-
Initiate treatment with this compound (formulated as described in 4.1) or vehicle control at a specified time post-infection.
-
Monitor mice daily for signs of illness and mortality.
-
At a predetermined endpoint (e.g., 3-7 days post-infection), euthanize a subset of mice from each group.
-
Harvest target organs (e.g., kidneys, lungs, spleen), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the fungal burden (colony-forming units per gram of tissue).
-
For survival studies, monitor mice until a predefined endpoint is reached.
Data Presentation:
| Treatment Group | Mean Fungal Burden (log10 CFU/g tissue) ± SEM | Percent Survival (Day X) |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial in vivo evaluation of this compound. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data essential for advancing this compound through the drug development pipeline. It is crucial to note that these protocols may require optimization based on the specific physicochemical properties of the synthesized this compound and the biological characteristics of the chosen animal and disease models.
Application Notes and Protocols for High-Throughput Screening of Crocacin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocacin A, a natural product isolated from the myxobacterium Chondromyces crocatus, is a known inhibitor of the mitochondrial electron transport chain.[1] Specifically, it targets the bc1-segment (Complex III), disrupting cellular respiration and leading to cytotoxicity.[1] These properties make this compound and its analogs promising candidates for the development of novel therapeutic agents, particularly in oncology. High-throughput screening (HTS) plays a pivotal role in efficiently evaluating large libraries of such analogs to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
These application notes provide detailed protocols for a tiered HTS cascade designed to identify and characterize this compound analogs. The workflow begins with a primary screen for general cytotoxicity, followed by secondary assays to confirm effects on mitochondrial function and specifically on Complex III activity.
Tier 1: Primary High-Throughput Screen - Cell Viability Assays
The initial step in screening a library of this compound analogs is to assess their general cytotoxic or cytostatic effects. This is a broad-net approach to identify any analog that impacts cell viability. Two common and robust HTS assays for this purpose are the MTT and CellTiter-Glo® assays.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
384-well clear-bottom plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 50 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound analogs in culture medium. Add a small volume (e.g., 50 nL) of each analog concentration to the appropriate wells. Include wells with a positive control (e.g., a known cytotoxic agent like Doxorubicin) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each analog.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous "add-mix-measure" assay quantifies ATP, which is an indicator of metabolically active cells.[1][3] The luminescent signal is proportional to the amount of ATP present.[1][3]
Materials:
-
Cancer cell line
-
Complete culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
384-well opaque-walled plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 384-well opaque-walled plates at an optimal density in 40 µL of complete culture medium. Incubate overnight.
-
Compound Addition: Add desired concentrations of this compound analogs (e.g., in 10 µL of medium) to the wells. Include positive and negative controls.
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Execution: Add 50 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Tier 2: Secondary High-Throughput Screens - Mitochondrial Function and Complex III Inhibition
Analogs that show significant cytotoxicity in the primary screen should be further investigated to confirm their mechanism of action. The following assays are designed to specifically probe for mitochondrial dysfunction and inhibition of Complex III.
Protocol 3: High-Content Imaging of Mitochondrial Membrane Potential (ΔΨm)
This assay uses fluorescent dyes to visualize and quantify changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and function. A decrease in ΔΨm is an early marker of apoptosis and mitochondrial dysfunction.
Materials:
-
Cancer cell line
-
Fluorescent dye for ΔΨm (e.g., TMRM or JC-1)
-
Hoechst 33342 (for nuclear staining)
-
384-well imaging plates (e.g., black-walled, clear-bottom)
-
High-content imaging system
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 from the cell viability protocols, using imaging-compatible plates.
-
Dye Loading: After the compound incubation period, add the ΔΨm-sensitive dye (e.g., TMRM at 20-100 nM) and Hoechst 33342 (1 µg/mL) to the wells. Incubate for 30-60 minutes at 37°C.
-
Imaging: Acquire images using a high-content imaging system. Use appropriate filter sets for the selected dyes.
-
Image Analysis: Use image analysis software to identify individual cells (based on nuclear stain) and quantify the fluorescence intensity of the ΔΨm dye within the cytoplasm (mitochondrial regions).
-
Data Analysis: Calculate the average mitochondrial fluorescence intensity per cell. A decrease in intensity for TMRM indicates mitochondrial depolarization. Determine the EC50 for this effect for each analog.
Protocol 4: Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay
This is a direct, in vitro assay to measure the specific inhibitory activity of this compound analogs on mitochondrial Complex III. This biochemical assay uses isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from bovine heart)
-
Assay buffer (e.g., potassium phosphate buffer with magnesium chloride)
-
Ubiquinol (Coenzyme Q2H2) as a substrate
-
Cytochrome c (oxidized)
-
Antimycin A (a known Complex III inhibitor, for positive control)
-
384-well UV-transparent plates
-
Spectrophotometric plate reader capable of measuring absorbance at 550 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare working solutions of isolated mitochondria, ubiquinol, and cytochrome c in the assay buffer.
-
Compound Plating: Add this compound analogs at various concentrations to the wells of the 384-well plate. Include wells with Antimycin A and a vehicle control.
-
Assay Initiation: Add the isolated mitochondria and cytochrome c to each well and incubate for a short period. Initiate the reaction by adding the substrate, ubiquinol.
-
Kinetic Reading: Immediately begin measuring the increase in absorbance at 550 nm every 30-60 seconds for 10-15 minutes. This measures the reduction of cytochrome c.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for Complex III inhibition for each analog.
Data Presentation
Quantitative data from the high-throughput screening assays should be summarized in a structured table to facilitate the comparison of this compound analogs.
| Analog ID | Structure (SMILES or 2D) | Primary Screen: Cytotoxicity (IC50, µM) | Secondary Screen: ΔΨm Depolarization (EC50, µM) | Secondary Screen: Complex III Inhibition (IC50, µM) | Selectivity Index (Cytotoxicity IC50 / Complex III IC50) |
| This compound | [Structure] | Value | Value | Value | Value |
| Analog-001 | [Structure] | Value | Value | Value | Value |
| Analog-002 | [Structure] | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... |
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound analogs targeting Complex III of the mitochondrial ETC.
Experimental Workflow: HTS Cascade for this compound Analogs
Caption: Tiered high-throughput screening cascade for the evaluation of this compound analogs.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. High-content high-throughput imaging reveals distinct connections between mitochondrial morphology and functionality for OXPHOS complex I, III, and V inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Gene Disruption in the Crocacin A Biosynthetic Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the targeted disruption of genes within the Crocacin A biosynthetic cluster in the myxobacterium Chondromyces crocatus. The methodologies described herein are based on established techniques for genetic manipulation in myxobacteria and are intended to guide researchers in the functional analysis of the crocacin biosynthetic pathway and the generation of novel crocacin analogs.
Introduction to this compound and its Biosynthetic Gene Cluster
Crocacins are a family of potent antifungal and cytotoxic secondary metabolites produced by the myxobacterium Chondromyces crocatus.[1] These compounds are synthesized by a mixed Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) assembly line. The biosynthetic gene cluster for crocacin has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0000974.[2][3] The cluster contains the core PKS/NRPS genes (croA-K) as well as genes encoding tailoring enzymes and other auxiliary functions.[2][3]
Targeted gene disruption is a powerful tool to elucidate the function of individual genes within the cluster, to confirm the boundaries of the gene cluster, and to generate novel derivatives of the natural product through metabolic engineering. The primary method for targeted gene disruption in Chondromyces crocatus and other myxobacteria is homologous recombination using a suicide vector delivery system.
Methods for Targeted Gene Disruption
The most common and effective method for targeted gene disruption in the this compound biosynthetic cluster is through homologous recombination facilitated by a suicide vector. This approach involves the construction of a vector that cannot replicate in the target myxobacterium and carries a selectable marker flanked by DNA sequences homologous to the regions upstream and downstream of the target gene. Introduction of this vector into Chondromyces crocatus leads to a double-crossover event, resulting in the replacement of the target gene with the selectable marker.
A more recent and potentially more efficient alternative is the use of the CRISPR-Cas9 system. While specific protocols for the this compound cluster are not yet widely published, CRISPR-Cas9 has been successfully applied for genome editing in other myxobacteria and related bacteria and represents a promising future direction for crocacin research.
Homologous Recombination using a Suicide Vector
This method relies on the delivery of a non-replicative plasmid (suicide vector) into Chondromyces crocatus. The vector contains an antibiotic resistance cassette flanked by homologous regions to the target gene. Through a double homologous recombination event, the target gene is excised from the chromosome and replaced by the resistance cassette.
Experimental Workflow:
The overall workflow for targeted gene disruption via homologous recombination involves several key stages:
-
Construction of the Suicide Vector: This involves cloning the upstream and downstream homology arms of the target gene into a suicide vector backbone, flanking a selectable marker.
-
Transfer of the Suicide Vector into Chondromyces crocatus: This is typically achieved through triparental mating, a method of bacterial conjugation involving a donor strain (carrying the suicide vector), a helper strain (providing the transfer machinery), and the recipient Chondromyces crocatus.
-
Selection of Mutants: Exconjugants that have integrated the suicide vector into their genome are selected for by plating on media containing the appropriate antibiotic. Subsequent counter-selection may be employed to select for the resolution of the single-crossover into a double-crossover, resulting in a clean gene knockout.
-
Verification of Gene Disruption: The successful disruption of the target gene is confirmed by PCR analysis and, if necessary, by Southern blotting.
-
Phenotypic Analysis: The mutant strain is then analyzed for changes in its phenotype, including the production of this compound and potential new analogs. This is typically done using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Quantitative Data on Gene Disruption
| Target Gene | Disruption Method | Selection Marker | This compound Titer (mg/L) | Production of Novel Analogs | Reference |
| croK | Homologous Recombination | Kanamycin Resistance | Abolished | Not Reported | Müller et al., 2014 |
| [Your Target Gene] | [e.g., CRISPR-Cas9] | [e.g., Apramycin Resistance] | [Quantify by HPLC] | [Characterize by LC-MS/MS and NMR] | [Your Data] |
Experimental Protocols
Protocol 1: Construction of a Suicide Vector for Gene Disruption in the this compound Biosynthetic Cluster
This protocol describes the construction of a suicide vector, exemplified by a vector similar to pSWM1, for the targeted disruption of a gene in the crocacin biosynthetic cluster.
Materials:
-
Chondromyces crocatus genomic DNA
-
Suicide vector backbone (e.g., a pBluescript-based vector with a kanamycin resistance cassette)
-
Restriction enzymes
-
T4 DNA Ligase
-
High-fidelity DNA polymerase
-
Primers for amplifying homology arms (design based on the target gene in the crocacin cluster, BGC0000974)
-
E. coli competent cells (e.g., DH5α for cloning, S17-1 for conjugation)
-
Standard molecular biology reagents and equipment
Procedure:
-
Design and amplify homology arms:
-
Design primers to amplify an approximately 1-2 kb region upstream (Upstream Homology Arm - UHA) and a 1-2 kb region downstream (Downstream Homology Arm - DHA) of the target gene.
-
Incorporate unique restriction sites into the primers for subsequent cloning into the suicide vector.
-
Perform PCR using high-fidelity DNA polymerase and C. crocatus genomic DNA as a template.
-
-
Clone homology arms into the suicide vector:
-
Digest the suicide vector and the PCR products (UHA and DHA) with the appropriate restriction enzymes.
-
Ligate the UHA and DHA fragments into the suicide vector, flanking the kanamycin resistance cassette. Ensure the correct orientation of the inserts.
-
-
Transform E. coli:
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Select for transformants on LB agar plates containing kanamycin.
-
-
Verify the construct:
-
Isolate plasmid DNA from the transformants.
-
Verify the correct insertion of the homology arms by restriction digestion and Sanger sequencing.
-
-
Transform the conjugative E. coli strain:
-
Transform the verified suicide vector into the conjugative E. coli strain S17-1.
-
Protocol 2: Triparental Mating for Suicide Vector Delivery into Chondromyces crocatus
This protocol describes the transfer of the suicide vector from E. coli S17-1 to Chondromyces crocatus via triparental mating.
Materials:
-
E. coli S17-1 carrying the suicide vector
-
Helper E. coli strain (e.g., carrying pRK2013)
-
Chondromyces crocatus culture
-
VY/2 agar plates (or other suitable growth medium for C. crocatus)
-
LB agar plates
-
Kanamycin
Procedure:
-
Prepare bacterial cultures:
-
Grow overnight cultures of E. coli S17-1 (with kanamycin) and the helper strain in LB broth.
-
Grow a culture of C. crocatus in VY/2 broth to mid-log phase.
-
-
Prepare mating plates:
-
On a VY/2 agar plate, spot 100 µl of the C. crocatus culture and allow it to dry.
-
Spot 10 µl of the E. coli S17-1 donor strain and 10 µl of the helper strain onto the same spot.
-
-
Incubate for conjugation:
-
Incubate the mating plate at 30°C for 18-24 hours.
-
-
Select for exconjugants:
-
After incubation, overlay the plate with 1 ml of VY/2 soft agar containing kanamycin (final concentration, e.g., 50 µg/ml).
-
Incubate at 30°C for 7-14 days, or until resistant colonies appear.
-
-
Isolate and purify mutants:
-
Pick individual resistant colonies and streak them onto fresh VY/2 agar plates containing kanamycin to obtain pure isolates.
-
Protocol 3: Verification and Analysis of Gene Disruption Mutants
This protocol describes the molecular verification of the gene disruption and the analysis of the resulting phenotype.
Materials:
-
Genomic DNA isolation kit
-
Primers for PCR verification (one primer annealing outside the cloned homology arm and one within the resistance cassette)
-
HPLC system with a C18 column
-
Mass spectrometer
-
This compound standard
-
Solvents for HPLC (e.g., acetonitrile, water, formic acid)
Procedure:
-
Genomic DNA extraction:
-
Isolate genomic DNA from the putative mutant and wild-type C. crocatus strains.
-
-
PCR verification:
-
Perform PCR using a primer pair that will only amplify a product if the suicide vector has integrated at the correct locus. One primer should anneal upstream of the UHA in the C. crocatus genome, and the other within the kanamycin resistance cassette.
-
A second PCR with primers flanking the target gene should be performed to confirm the absence of the wild-type gene in the mutant.
-
-
Phenotypic analysis by HPLC-MS:
-
Cultivate the wild-type and mutant strains under conditions known to induce crocacin production.
-
Extract the secondary metabolites from the culture broth and/or cell pellet using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by HPLC-MS. Compare the chromatograms and mass spectra of the mutant and wild-type extracts.
-
Quantify the production of this compound in the wild-type and the loss of production in the mutant.
-
Analyze the data for the presence of new peaks in the mutant extract, which may correspond to novel crocacin analogs.
-
Visualizations
Caption: Experimental workflow for targeted gene disruption.
Caption: Homologous recombination for gene replacement.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A recombineering based approach for high-throughput conditional knockout targeting vector construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGC0000974 [mibig.secondarymetabolites.org]
Application of Crocacin A as a Molecular Probe for Mitochondrial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocacin A is a naturally occurring polyene isolated from the myxobacterium Chondromyces crocatus. It has been identified as a potent and specific inhibitor of the mitochondrial electron transport chain (ETC). Its mechanism of action involves the blockade of the bc1-segment, also known as Complex III. This specific inhibition makes this compound a valuable molecular probe for investigating various aspects of mitochondrial function and dysfunction. By selectively disrupting the electron flow at a precise point in the respiratory chain, researchers can elucidate the roles of Complex III in cellular bioenergetics, reactive oxygen species (ROS) production, and apoptosis. These application notes provide detailed protocols for utilizing this compound in mitochondrial studies.
Mechanism of Action
This compound exerts its inhibitory effect on Complex III (ubiquinone-cytochrome c reductase) of the mitochondrial electron transport chain[1]. This complex plays a crucial role in the transfer of electrons from coenzyme Q10 (ubiquinone) to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane. By blocking the bc1-segment, this compound disrupts this electron flow, leading to a decrease in the mitochondrial membrane potential (ΔΨm), inhibition of ATP synthesis, and an increase in the production of superoxide radicals from Complex III.
The specific binding site and inhibitory kinetics of this compound can be compared to other well-characterized Complex III inhibitors, such as Antimycin A. While both target Complex III, subtle differences in their binding and effects can be exploited for specific research questions.
Data Presentation
Table 1: Comparative Inhibitory Effects on Mitochondrial Complex III
| Inhibitor | Target | IC₅₀ (nM) | Binding Site | Key Effects |
| This compound | Complex III | To be determined empirically | bc1-segment | Inhibition of electron transport, ΔΨm dissipation, increased ROS production. |
| Antimycin A | Complex III | 0.5 - 2.0 | Qi site | Potent inhibition of electron transport, ΔΨm collapse, significant ROS generation. |
| Myxothiazol | Complex III | 1.0 - 5.0 | Qo site | Blocks electron transfer from ubiquinol, leading to inhibition of the complex. |
| Stigmatellin | Complex III | 0.2 - 1.0 | Qo site | High-affinity inhibitor, useful for detailed kinetic studies. |
Note: IC₅₀ values can vary depending on the experimental system (isolated mitochondria, cell type, etc.). The IC₅₀ for this compound should be determined for each specific application.
Table 2: Expected Effects of this compound on Mitochondrial Parameters
| Parameter | Expected Effect | Typical Assay |
| Oxygen Consumption Rate (OCR) | Decrease | Seahorse XF Analyzer, Clark-type electrode |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease (Depolarization) | JC-1, TMRE, TMRM staining |
| ATP Production | Decrease | Luminescence-based ATP assays |
| Reactive Oxygen Species (ROS) | Increase (Superoxide) | MitoSOX Red, DHE staining |
| Cytochrome c Release | Increase (in apoptotic contexts) | Western blotting, Immunofluorescence |
Experimental Protocols
Protocol 1: Determination of IC₅₀ of this compound on Mitochondrial Respiration
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on mitochondrial oxygen consumption in intact cells using a Seahorse XF Analyzer.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Seahorse XF Cell Culture Microplate
-
Complete culture medium
-
Seahorse XF Base Medium
-
Glucose, pyruvate, glutamine
-
This compound stock solution (in DMSO)
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an appropriate density to achieve 80-90% confluency on the day of the assay. Incubate overnight.
-
Plate Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a CO₂-free incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine to final concentrations appropriate for your cell type. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the culture medium from the cells and wash twice with the prepared assay medium. Add the final volume of assay medium to each well and incubate in a CO₂-free incubator at 37°C for 1 hour.
-
Compound Plate Preparation: Prepare a dilution series of this compound in the assay medium. Load the diluted this compound and other mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Load the cell plate and initiate the assay. c. Measure the basal oxygen consumption rate (OCR) for 3-4 cycles. d. Inject the different concentrations of this compound and measure the OCR for 3-4 cycles. e. Sequentially inject Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Data Analysis: a. Normalize the OCR data to the cell number or protein concentration in each well. b. Calculate the percentage inhibition of basal OCR at each concentration of this compound relative to the vehicle control. c. Plot the percentage inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in ΔΨm in response to this compound treatment.
Materials:
-
Cell line of interest
-
Culture plates or coverslips for microscopy
-
Complete culture medium
-
This compound
-
JC-1 dye
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: a. Seed cells on coverslips in a 24-well plate or in a 96-well black-walled plate. b. Allow cells to adhere and grow for 24 hours. c. Treat the cells with the desired concentration of this compound (e.g., at its IC₅₀) for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO) and a positive control (FCCP).
-
JC-1 Staining: a. Prepare a working solution of JC-1 in pre-warmed culture medium (typically 1-5 µM). b. Remove the treatment medium from the cells and add the JC-1 staining solution. c. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: a. Remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging or Plate Reader Analysis: a. Microscopy: Mount the coverslips on slides and immediately image the cells using a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while cells with low ΔΨm will show green fluorescence (J-monomers). b. Plate Reader: Measure the fluorescence intensity at two wavelength pairs: excitation/emission ~560/595 nm for red fluorescence and ~485/530 nm for green fluorescence.
-
Data Analysis: a. For microscopy, qualitatively assess the shift from red to green fluorescence in treated cells compared to controls. b. For plate reader data, calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 3: Measurement of Mitochondrial Superoxide Production
This protocol uses the fluorescent probe MitoSOX Red to specifically detect superoxide in the mitochondria of living cells treated with this compound.
Materials:
-
Cell line of interest
-
Culture plates or coverslips
-
Complete culture medium
-
This compound
-
MitoSOX Red reagent
-
Antimycin A (as a positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: a. Culture cells as described in Protocol 2. b. Treat cells with this compound and controls for the desired duration.
-
MitoSOX Red Staining: a. Prepare a 5 µM working solution of MitoSOX Red in pre-warmed Hank's Balanced Salt Solution (HBSS) or culture medium. b. Remove the treatment medium and add the MitoSOX Red staining solution. c. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: a. Gently wash the cells three times with pre-warmed PBS.
-
Analysis: a. Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (excitation/emission ~510/580 nm). b. Flow Cytometry: Trypsinize and resuspend the cells in PBS. Analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: a. Quantify the mean fluorescence intensity of the cells. An increase in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates an increase in mitochondrial superoxide production.
Conclusion
This compound is a specific and effective molecular probe for the study of mitochondrial Complex III. By employing the protocols outlined in these application notes, researchers can investigate the impact of Complex III inhibition on cellular bioenergetics, redox signaling, and cell fate. The provided frameworks for experimental design and data analysis will aid in the robust characterization of mitochondrial function in various physiological and pathological contexts. It is recommended that researchers empirically determine the optimal concentrations and incubation times for this compound in their specific experimental systems to ensure accurate and reproducible results.
References
Application Notes and Protocols for Radiolabeling Crocacin A and its Use in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocacin A is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting the bc1-complex (Complex III).[1][2][3] Understanding the binding kinetics and affinity of this compound to its target is crucial for further drug development and structure-activity relationship (SAR) studies. Radiolabeled ligands are indispensable tools for such investigations, enabling highly sensitive and quantitative measurements of ligand-receptor interactions.[4][5][6]
These application notes provide detailed protocols for the radiolabeling of this compound and its subsequent use in binding assays. Two primary radiolabeling strategies are proposed: tritiation via a synthetic precursor and indirect radioiodination using a prosthetic group. Furthermore, two common binding assay formats, a filtration-based assay and a scintillation proximity assay (SPA), are described.
Radiolabeling Strategies for this compound
Direct radiolabeling of the parent this compound molecule is challenging due to the absence of readily labeled functional groups and the risk of altering its complex stereochemistry, which is critical for its biological activity. Therefore, the most viable approach is the synthesis of a radiolabeled this compound derivative via a late-stage precursor.
Strategy 1: Tritiation via Catalytic Reduction of an Alkyne Precursor
This strategy involves the synthesis of a this compound precursor containing an alkyne functionality at a position that is minimally expected to interfere with its binding. Catalytic reduction of this alkyne with tritium gas ([³H]₂) will yield the desired tritiated this compound. Tritium is a low-energy beta emitter, making it suitable for radioligand binding assays.
Proposed Precursor Synthesis:
A plausible approach involves modifying the synthesis of the C1-C11 fragment of this compound to introduce an alkyne. Based on known synthetic routes, a terminal alkyne can be introduced at the C11 position in place of the phenyl group. This precursor would then be coupled with the C12-C23 fragment, followed by catalytic tritiation and deprotection to yield [³H]-Crocacin A.
Experimental Protocol: Catalytic Tritiation of Alkyne Precursor
-
Preparation: In a flame-dried, multi-port reaction vessel equipped with a magnetic stirrer, dissolve the alkyne precursor of this compound (1-5 mg) in a suitable solvent (e.g., ethyl acetate, methanol, or DMF; 1-2 mL).
-
Catalyst Addition: Add a catalytic amount of a palladium catalyst, such as 10% Pd/C or Lindlar's catalyst (typically 10-20% by weight of the precursor).
-
Tritiation Manifold: Connect the reaction vessel to a tritium gas manifold.
-
Degassing: Freeze the reaction mixture with liquid nitrogen and evacuate the vessel to remove air. Warm to room temperature under vacuum to degas the solvent. Repeat this freeze-pump-thaw cycle three times.
-
Tritium Introduction: Introduce tritium gas ([³H]₂) into the reaction vessel to the desired pressure (typically 1 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) using a non-radioactive standard.
-
Quenching and Work-up: Upon completion, carefully vent the excess tritium gas. Add a suitable hydrogen source (e.g., H₂ gas or a hydrogen donor like ammonium formate) to ensure complete reduction of any remaining alkyne. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Purify the crude [³H]-Crocacin A using reverse-phase HPLC to achieve high radiochemical purity.
-
Analysis: Determine the specific activity of the final product using liquid scintillation counting and mass spectrometry.
Strategy 2: Indirect Radioiodination using a Prosthetic Group
This method involves attaching a prosthetic group containing a phenol or a trialkyltin moiety to a less sterically hindered and functionally tolerant position of this compound. This modified this compound can then be radioiodinated with ¹²⁵I, a gamma and Auger electron emitter suitable for both filtration assays and SPA. A potential site for modification is the methyl ester, which could be hydrolyzed and coupled with a suitable prosthetic group.
Experimental Protocol: Radioiodination via a Phenolic Prosthetic Group
-
Precursor Synthesis: Synthesize a this compound derivative with a phenolic prosthetic group (e.g., a p-hydroxyphenyl group) attached via an amide or ester linkage.
-
Radioiodination:
-
To a reaction vial containing the phenolic precursor (10-50 µg) in a suitable buffer (e.g., phosphate buffer, pH 7.4), add Na[¹²⁵I] (0.5-5 mCi).
-
Initiate the reaction by adding an oxidizing agent such as Chloramine-T or Iodogen.
-
Allow the reaction to proceed for 5-15 minutes at room temperature.
-
Quench the reaction by adding a reducing agent like sodium metabisulfite.
-
-
Purification: Purify the [¹²⁵I]-Crocacin A derivative by reverse-phase HPLC.
-
Analysis: Determine the specific activity and radiochemical purity of the final product.
Quantitative Data Summary
| Parameter | Tritiation ([³H]) | Radioiodination ([¹²⁵I]) |
| Isotope | ³H | ¹²⁵I |
| Half-life | 12.32 years | 59.4 days |
| Emission | Beta (β⁻) | Gamma (γ), Auger electrons |
| Max. Specific Activity | ~29 Ci/mmol per tritium atom | ~2200 Ci/mmol per iodine atom |
| Detection Method | Liquid Scintillation Counting | Gamma Counting, Scintillation Counting |
| Advantages | Long half-life, minimal structural perturbation | High specific activity, versatile detection |
| Disadvantages | Lower specific activity than ¹²⁵I | Shorter half-life, larger structural modification |
Experimental Workflows
Caption: Radiolabeling workflows for this compound.
Binding Assay Protocols
The following protocols describe how to use radiolabeled this compound to characterize its binding to the mitochondrial bc1-complex.
Protocol 1: Filtration-Based Radioligand Binding Assay
This is a classic and robust method to determine the affinity (Kd) and binding site density (Bmax) of a radioligand.[4][7]
Materials:
-
Radiolabeled this compound ([³H]-Crocacin A or [¹²⁵I]-Crocacin A)
-
Unlabeled this compound
-
Mitochondrial membrane preparation containing the bc1-complex
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter or gamma counter
Procedure:
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following for each data point (in triplicate):
-
Total Binding: Assay buffer, radiolabeled this compound, and mitochondrial membrane preparation.
-
Non-specific Binding: Assay buffer, radiolabeled this compound, a high concentration of unlabeled this compound (e.g., 1000-fold excess over the radioligand), and mitochondrial membrane preparation.
-
Saturation Binding: A range of concentrations of radiolabeled this compound.
-
Competition Binding: A fixed concentration of radiolabeled this compound and a range of concentrations of unlabeled test compounds.
-
-
Incubation: Incubate the reactions at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding versus the concentration of radiolabeled this compound and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding versus the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a Ki value.
-
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that does not require a separation step, making it well-suited for high-throughput screening.[8][9][10]
Materials:
-
Radiolabeled this compound ([³H]-Crocacin A or [¹²⁵I]-Crocacin A)
-
Unlabeled this compound
-
Mitochondrial membrane preparation
-
SPA beads (e.g., wheat germ agglutinin-coated for binding to glycosylated proteins in the membrane, or protein A-coated for antibody capture of a tagged receptor)
-
Assay Buffer
-
Microplates (e.g., 96- or 384-well)
-
Scintillation counter capable of reading microplates
Procedure:
-
Bead-Membrane Coupling: Incubate the SPA beads with the mitochondrial membrane preparation to allow for coupling.
-
Assay Setup: In a microplate, add the bead-membrane complex, radiolabeled this compound, and either buffer (for total binding) or an excess of unlabeled this compound (for non-specific binding). For competition assays, add a range of concentrations of test compounds.
-
Incubation: Incubate the plate at room temperature with gentle agitation to allow binding to reach equilibrium.
-
Counting: Count the plate directly in a microplate scintillation counter. Only radioligand bound to the membranes captured on the beads will be in close enough proximity to the scintillant in the beads to generate a signal.
-
Data Analysis: The data analysis is similar to that of the filtration assay.
Binding Assay Workflow
Caption: General workflow for radioligand binding assays.
References
- 1. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 2. Concise total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Anti-Biofilm Potential of Crocacin A: A Methodological Guide
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel therapeutic agents that can effectively combat bacterial biofilms—structured communities of microorganisms encased in a self-produced matrix. These biofilms exhibit profound tolerance to conventional antibiotics, making them a significant challenge in clinical and industrial settings. Crocacin A, a compound with known antimicrobial properties, presents a promising candidate for investigation as an anti-biofilm agent. This document provides a comprehensive suite of methodologies for evaluating the efficacy of this compound against microbial biofilms, from initial screening to elucidating its mechanism of action.
Introduction to this compound and its Potential Anti-Biofilm Activity
This compound is a known electron transport inhibitor, a mechanism that has been shown to impact bacterial viability. While its direct effects on biofilms are not yet extensively documented, related carotenoid compounds like crocetin have demonstrated significant anti-biofilm activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2] This suggests that this compound may interfere with biofilm formation or eradicate established biofilms through various mechanisms, including disruption of metabolic activity, interference with quorum sensing pathways, or inhibition of extracellular polymeric substance (EPS) production. These protocols are designed to systematically investigate these possibilities.
Data Presentation: Quantitative Assessment of this compound's Efficacy
To facilitate clear comparison and interpretation of experimental outcomes, all quantitative data should be summarized in structured tables. Below are templates for presenting key findings.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBEC (µg/mL) | MBEC/MIC Ratio |
| Pseudomonas aeruginosa PAO1 | |||
| Staphylococcus aureus ATCC 29213 | |||
| Clinical Isolate 1 | |||
| Clinical Isolate 2 |
Table 2: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)
| Bacterial Strain | This compound Conc. (µg/mL) | Absorbance (OD570) ± SD | % Inhibition |
| P. aeruginosa PAO1 | Control | 0 | |
| X | |||
| Y | |||
| S. aureus ATCC 29213 | Control | 0 | |
| X | |||
| Y |
Table 3: Effect of this compound on Biofilm Metabolic Activity (Resazurin Assay)
| Bacterial Strain | This compound Conc. (µg/mL) | Fluorescence (RFU) ± SD | % Viability |
| P. aeruginosa PAO1 | Control | 100 | |
| X | |||
| Y | |||
| S. aureus ATCC 29213 | Control | 100 | |
| X | |||
| Y |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB, Luria-Bertani - LB)
-
This compound stock solution
-
Resazurin solution (0.02%)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well. Include positive (bacteria without compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for 1-4 hours in the dark.
-
The MIC is determined as the lowest concentration of this compound that prevents a color change from blue to pink.
Protocol 2: Biofilm Biomass Quantification (Crystal Violet Assay)
Objective: To quantify the effect of this compound on the total biofilm biomass.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Growth medium
-
This compound stock solution
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Add 100 µL of bacterial suspension (approximately 1 x 10^6 CFU/mL) and 100 µL of this compound at various concentrations to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow biofilm formation.
-
Carefully discard the planktonic culture and gently wash the wells twice with PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3]
-
Remove the crystal violet and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
Crystal Violet Assay Workflow
Protocol 3: Biofilm Viability Assessment (Resazurin Assay)
Objective: To determine the metabolic activity and viability of cells within the biofilm after treatment with this compound.
Materials:
-
96-well black, clear-bottom plates
-
Mature biofilms (prepared as in Protocol 2, steps 1-3)
-
This compound dilutions in fresh medium
-
Resazurin solution (e.g., 0.1 mg/mL stock)[4]
-
Fluorescence microplate reader
Procedure:
-
Prepare mature biofilms in a 96-well plate as described previously.
-
Remove the planktonic culture and wash the biofilms twice with PBS.
-
Add 200 µL of fresh medium containing serial dilutions of this compound to the wells.
-
Incubate for a further 24 hours at 37°C.
-
Remove the treatment medium and wash the biofilms once with PBS.
-
Add 200 µL of diluted resazurin solution (e.g., 20 µM in PBS) to each well.[4]
-
Incubate in the dark at room temperature with shaking for approximately 20 minutes.[4]
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.[4]
Resazurin Assay Workflow
Protocol 4: Visualization of Biofilm Structure (Confocal Laser Scanning Microscopy - CLSM)
Objective: To visualize the three-dimensional structure of biofilms and assess the effect of this compound on biofilm architecture and cell viability.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture
-
Growth medium
-
This compound
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Procedure:
-
Grow biofilms on glass coverslips placed in a multi-well plate, with and without this compound, for 24-48 hours.
-
Gently wash the coverslips with sterile water to remove non-adherent cells.[5]
-
Stain the biofilms with a viability stain (e.g., SYTO 9 for live cells and propidium iodide for dead cells) for 15 minutes in the dark.[5]
-
Wash the stained biofilms with sterile water.[5]
-
Mount the coverslip on a microscope slide.
-
Visualize the biofilm using a confocal microscope and acquire Z-stack images.
-
Analyze the images using appropriate software (e.g., IMARIS, ImageJ) to assess biofilm thickness, biovolume, and the ratio of live to dead cells.
Investigating the Mechanism of Action: Quorum Sensing Inhibition
A potential mechanism by which this compound may inhibit biofilm formation is through the disruption of quorum sensing (QS), the cell-to-cell communication system that regulates virulence and biofilm development in many bacteria.
Protocol 5: Quorum Sensing Inhibition (QSI) Assay
Objective: To screen for the QSI activity of this compound using a reporter strain.
Materials:
-
Reporter strain (e.g., Chromobacterium violaceum ATCC 12472, which produces the purple pigment violacein in response to QS signals)
-
LB agar plates
-
Soft LB agar (0.7% agar)
-
This compound stock solution
Procedure:
-
Prepare a lawn of the reporter strain on an LB agar plate.
-
Place sterile paper discs impregnated with different concentrations of this compound onto the agar surface.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe the plates for a zone of pigment inhibition around the discs, which indicates QSI activity. A clear zone of no growth would indicate bactericidal activity.
Hypothesized Quorum Sensing Inhibition
Conclusion
The methodologies outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a potential anti-biofilm agent. By systematically assessing its impact on biofilm biomass, viability, and structure, and by investigating its potential mechanism of action through quorum sensing inhibition, researchers can gain valuable insights into the therapeutic potential of this compound. The structured data presentation and detailed protocols will aid in generating reproducible and comparable results, accelerating the drug development pipeline for novel anti-biofilm therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiofilm activity of carotenoid crocetin against Staphylococcal strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of naringin, naringenin, and crocin on biofilm formation and lecA gene expression in Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus CcpA Affects Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryo-EM Sample Preparation of the Crocacin A-bc1 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome bc1 complex (also known as complex III) is a critical enzyme in the electron transport chain of mitochondria and many bacteria. It plays a central role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane. This activity establishes the proton motive force that drives ATP synthesis. Due to its essential function, the bc1 complex is a validated target for a range of inhibitors, including fungicides, antimalarials, and antibiotics.
Crocacin A is a natural product that has been identified as a potent inhibitor of the cytochrome bc1 complex. Understanding the precise binding mechanism of this compound and its analogues is crucial for the rational design of novel therapeutic agents and agrochemicals. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of membrane protein complexes in their near-native state, providing invaluable insights into their function and interaction with inhibitors.
These application notes provide a detailed protocol for the preparation of the this compound-cytochrome bc1 complex for single-particle cryo-EM analysis. The methodology is based on established procedures for the purification of the cytochrome bc1 complex from chicken heart mitochondria and its subsequent incubation with a Crocacin analogue, adapted for cryo-EM sample vitrification.
Data Presentation
Table 1: Purification of Chicken Heart Mitochondrial Cytochrome bc1 Complex - Key Parameters
| Parameter | Value/Range | Notes |
| Starting Material | Chicken Hearts | Fresh or frozen |
| Lysis Buffer | 250 mM Sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA | For initial homogenization |
| Solubilization Detergent | n-dodecyl-β-D-maltoside (DDM) | Critical for extracting the membrane-bound complex |
| Chromatography 1 | DEAE-Sepharose | Anion exchange for initial purification |
| Chromatography 2 | Hydroxyapatite | For further purification |
| Final Protein Concentration | 5-15 mg/mL | For storage and subsequent experiments |
Table 2: this compound-bc1 Complex Formation - Incubation Conditions
| Parameter | Value/Range | Notes |
| Purified bc1 Complex Conc. | 2-10 mg/mL | Starting concentration before inhibitor addition |
| This compound (or analogue) Stock Conc. | 1-10 mM in DMSO | Prepare a fresh stock solution |
| Molar Excess of this compound | 2-5 fold molar excess over bc1 complex | To ensure saturation of binding sites |
| Incubation Time | 30-60 minutes | On ice or at 4°C |
| Incubation Buffer | 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.05% DDM | Buffer composition may require optimization |
Table 3: Cryo-EM Grid Preparation Parameters
| Parameter | Value/Range | Notes |
| Grid Type | Quantifoil R1.2/1.3 or R2/2, C-flat | Choice depends on particle size and desired ice thickness |
| Glow Discharge | 30-60 seconds at 15-30 mA | To render the grid surface hydrophilic |
| Sample Application Volume | 3-4 µL | Applied to the glow-discharged grid |
| Blotting Time | 2-5 seconds | Blot force should be optimized |
| Plunge Freezing | Vitrobot Mark IV or similar | Plunge into liquid ethane cooled by liquid nitrogen |
| Humidity | 95-100% | To prevent sample evaporation |
| Temperature | 4°C | To maintain protein stability |
Experimental Protocols
I. Purification of Chicken Heart Mitochondrial Cytochrome bc1 Complex
This protocol is adapted from established methods for the purification of active ubiquinol-cytochrome c oxidoreductase from various mitochondrial sources.
Materials:
-
Fresh or frozen chicken hearts
-
Lysis Buffer: 250 mM Sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltoside (DDM)
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% (w/v) DDM
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.05% (w/v) DDM
-
DEAE-Sepharose column
-
Hydroxyapatite column
-
Dounce homogenizer
-
Centrifuges (low-speed and ultracentrifuge)
-
Spectrophotometer
Procedure:
-
Mitochondria Isolation:
-
Thaw frozen chicken hearts on ice and remove connective tissue and fat.
-
Mince the heart tissue and homogenize in ice-cold Lysis Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in Lysis Buffer and repeating the high-speed centrifugation.
-
-
Solubilization of the bc1 Complex:
-
Resuspend the mitochondrial pellet in Solubilization Buffer.
-
Incubate on ice with gentle stirring for 30-60 minutes to solubilize the membrane proteins.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.
-
-
Ion Exchange Chromatography:
-
Load the supernatant containing the solubilized proteins onto a DEAE-Sepharose column pre-equilibrated with Wash Buffer.
-
Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elute the bc1 complex with a linear gradient of NaCl (from 150 mM to 500 mM) in Wash Buffer.
-
Collect fractions and monitor the absorbance at 415 nm (Soret peak of cytochromes) to identify fractions containing the bc1 complex.
-
-
Hydroxyapatite Chromatography:
-
Pool the fractions containing the bc1 complex and load them onto a hydroxyapatite column pre-equilibrated with Wash Buffer.
-
Wash the column with Wash Buffer.
-
Elute the bc1 complex with a phosphate gradient.
-
Collect fractions and analyze by SDS-PAGE and spectrophotometry to assess purity.
-
-
Concentration and Storage:
-
Pool the purest fractions and concentrate the protein using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 100 kDa).
-
Determine the final protein concentration using a BCA assay or by measuring the absorbance at 280 nm.
-
Aliquot the purified bc1 complex, flash-freeze in liquid nitrogen, and store at -80°C.
-
II. Formation of the this compound-bc1 Complex
Materials:
-
Purified chicken heart mitochondrial bc1 complex (5-15 mg/mL)
-
This compound (or a suitable analogue)
-
Dimethyl sulfoxide (DMSO)
-
Incubation Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.05% DDM
Procedure:
-
Prepare a 1-10 mM stock solution of this compound in DMSO.
-
Dilute the purified bc1 complex to a working concentration of 2-10 mg/mL in Incubation Buffer.
-
Add the this compound stock solution to the diluted bc1 complex to achieve a 2-5 fold molar excess of the inhibitor. The final DMSO concentration should be kept below 1% (v/v) to avoid protein denaturation.
-
Incubate the mixture on ice or at 4°C for 30-60 minutes with gentle agitation to allow for complex formation.
III. Cryo-EM Sample Preparation and Vitrification
Materials:
-
This compound-bc1 complex solution
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3)
-
Glow discharger
-
Vitrification device (e.g., Vitrobot Mark IV)
-
Liquid ethane
-
Liquid nitrogen
Procedure:
-
Set the environmental chamber of the vitrification device to 4°C and 100% humidity.
-
Glow discharge the cryo-EM grids for 30-60 seconds to make the carbon surface hydrophilic.
-
Apply 3-4 µL of the this compound-bc1 complex solution to the shiny side of the glow-discharged grid.
-
Blot the grid with filter paper for 2-5 seconds to remove excess liquid and create a thin film. The blotting time and force are critical parameters that need to be optimized for each sample.
-
Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
Transfer the vitrified grid to a grid box for storage in liquid nitrogen until cryo-EM data collection.
Visualizations
Caption: Experimental workflow for the preparation of the this compound-bc1 complex for cryo-EM.
Caption: Simplified schematic of this compound inhibiting the Q-cycle at the Qo site of the bc1 complex.
Application Notes and Protocols for CRISPR-Cas9 Mediated Genetic Engineering of Crocacin A Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocacin A, a potent antifungal and cytotoxic agent isolated from the myxobacterium Chondromyces crocatus, represents a promising scaffold for novel therapeutic development.[1][2] Its biosynthesis is orchestrated by a complex polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid machinery encoded by a dedicated biosynthetic gene cluster (BGC).[1][3] The advent of CRISPR-Cas9 technology offers unprecedented opportunities to manipulate this BGC with precision, enabling a range of applications from yield improvement and biosynthetic pathway elucidation to the generation of novel this compound analogs through targeted genetic modifications.[4][5]
These application notes provide an overview of potential CRISPR-Cas9-mediated strategies for engineering this compound biosynthesis and detailed protocols adapted for use in myxobacteria.
Application Notes
Enhancing this compound Titer through Promoter Engineering
The expression of the this compound biosynthetic gene cluster is likely controlled by specific regulatory elements. CRISPR activation (CRISPRa), a variant of CRISPR-Cas9 that utilizes a deactivated Cas9 (dCas9) fused to a transcriptional activator, can be employed to upregulate the transcription of the entire BGC. By designing guide RNAs (gRNAs) that target the promoter region of the this compound gene cluster, it is possible to significantly enhance the production of this compound without permanent genomic alterations.
Generation of Novel this compound Analogs
The modular nature of the PKS/NRPS assembly line presents numerous targets for modification to generate novel derivatives of this compound with potentially improved therapeutic properties. Specific domains within the PKS and NRPS modules can be targeted for inactivation or replacement using CRISPR-Cas9-mediated gene editing.
-
Acyltransferase (AT) Domain Swapping: Replacing an AT domain with one that recognizes a different extender unit can lead to the incorporation of a non-natural building block into the this compound backbone.
-
Adenylation (A) Domain Engineering: Modifying the substrate specificity of an A-domain in an NRPS module can result in the incorporation of a different amino acid.
-
Tailoring Enzyme Inactivation: Knocking out genes encoding tailoring enzymes, such as methyltransferases or oxidases, can lead to the accumulation of precursor molecules or the production of analogs lacking specific modifications.
Elucidation of the this compound Biosynthetic Pathway
While the this compound gene cluster has been identified, the precise function of each open reading frame (ORF) may not be fully characterized.[1][6] CRISPR-Cas9-mediated gene knockouts can be systematically performed for each putative biosynthetic gene. Subsequent metabolic profiling of the resulting mutants using techniques like liquid chromatography-mass spectrometry (LC-MS) can help to elucidate the function of each gene product in the biosynthetic pathway.
Heterologous Expression of the this compound Biosynthetic Gene Cluster
The native producer, Chondromyces crocatus, can be challenging to cultivate and genetically manipulate.[7] Transferring the entire this compound BGC into a more genetically tractable and industrially robust host, such as Myxococcus xanthus or a suitable Streptomyces species, could facilitate higher production titers and easier genetic engineering.[8][9] CRISPR-Cas9 can be used to integrate the large BGC into a specific locus within the heterologous host's genome, ensuring stable expression.
Quantitative Data Summary
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster
| Gene | Putative Function | Potential Engineering Application |
| croA-D | NRPS modules | Modification of amino acid building blocks |
| croE-J | PKS modules | Alteration of polyketide chain |
| croK | Thioesterase/Release Domain | Modification of product release |
| croL | Acyl-CoA ligase | Alteration of starter unit |
| ccp | Acyl carrier protein | N/A |
| CYP450 | Cytochrome P450 oxidase | Generation of analogs lacking oxidation |
Data synthesized from publicly available information on the this compound BGC (MIBiG Accession: BGC0000974).[6]
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Chondromyces crocatus
This protocol is adapted from established methods for CRISPR-Cas9 gene editing in the related myxobacterium Myxococcus xanthus.[4] Optimization for C. crocatus may be required.
1.1. Design of single guide RNA (sgRNA)
-
Identify the target gene for knockout within the this compound BGC.
-
Scan the target gene for protospacer adjacent motifs (PAMs), typically 'NGG' for Streptococcus pyogenes Cas9.[10]
-
Select a 20-nucleotide protospacer sequence immediately upstream of the PAM.
-
Use online design tools (e.g., CHOPCHOP, CRISPOR) to assess on-target efficiency and predict off-target effects.[11]
-
Design two complementary oligonucleotides encoding the chosen sgRNA sequence with appropriate overhangs for cloning into an sgRNA expression vector.
1.2. Construction of the CRISPR-Cas9 Plasmid
-
Synthesize the designed sgRNA oligonucleotides.
-
Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.
-
Clone the annealed sgRNA fragment into a suitable myxobacterial expression vector containing the Cas9 gene under an inducible promoter (e.g., a tetracycline-inducible promoter) and a selectable marker (e.g., kanamycin resistance).[12]
1.3. Transformation of Chondromyces crocatus
-
Prepare electrocompetent C. crocatus cells.
-
Electroporate the constructed CRISPR-Cas9 plasmid into the competent cells.
-
Plate the transformed cells on appropriate agar medium containing the selection antibiotic (e.g., kanamycin) and the inducer (e.g., anhydrotetracycline).
-
Incubate the plates until colonies appear.
1.4. Screening and Verification of Mutants
-
Isolate genomic DNA from individual colonies.
-
Perform PCR amplification of the target gene region using primers flanking the sgRNA target site.
-
Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels) resulting from non-homologous end joining (NHEJ) repair of the Cas9-induced double-strand break.[13]
-
Confirm the loss of this compound production or the accumulation of biosynthetic intermediates in mutant strains via LC-MS analysis.
Visualizations
Caption: CRISPR-Cas9 Gene Knockout Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome Analysis of the Fruiting Body-Forming Myxobacterium Chondromyces crocatus Reveals High Potential for Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. criver.com [criver.com]
- 6. BGC0000974 [mibig.secondarymetabolites.org]
- 7. Genetic manipulation and tools in myxobacteria for the exploitation of secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Heterologous Expression of the Chaxamycin Biosynthesis Gene Cluster from Streptomyces leeuwenhoekii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR/Cas9-gene editing approaches in plant breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A dual-plasmid CRISPR/Cas9-based method for rapid and efficient genetic disruption in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Crocacin A Production from Chondromyces crocatus
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Crocacin A from Chondromyces crocatus fermentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during Chondromyces crocatus fermentation for this compound production.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Yield | Suboptimal fermentation conditions (pH, temperature, aeration). | Systematically optimize fermentation parameters. Start with a temperature of 28-30°C and a pH of 6.5-7.5. Ensure adequate aeration and agitation, as myxobacteria are strictly aerobic.[1] |
| Nutrient limitation in the culture medium. | Experiment with different carbon and nitrogen sources. Glucose and other carbohydrates can influence antibiotic synthesis.[2] Yeast extract is a good nitrogen source for myxobacteria.[3] | |
| Incorrect timing of harvest. | Secondary metabolite production, like this compound, is often highest during the stationary phase of growth.[4][5] Monitor cell growth and this compound levels over time to determine the optimal harvest window. | |
| Strain degradation or loss of productivity. | Myxobacterial strains can lose their ability to produce secondary metabolites after repeated subculturing. Return to an earlier stock culture or re-isolate from a fresh source if possible. | |
| Inconsistent this compound Yields | Variability in inoculum preparation. | Standardize the inoculum preparation protocol, including the age and density of the seed culture. |
| Fluctuations in fermentation parameters. | Ensure tight control over pH, temperature, dissolved oxygen, and agitation throughout the fermentation process. | |
| Incomplete extraction of this compound. | Optimize the extraction protocol. Experiment with different solvent systems (e.g., ethyl acetate, methanol) and extraction times. | |
| Slow or No Growth of C. crocatus | Inappropriate medium composition. | Use a rich medium such as VY/2 agar for initial growth. For liquid cultures, ensure the medium contains necessary salts and a suitable carbon and nitrogen source.[3] |
| Suboptimal pH or temperature. | Chondromyces crocatus generally prefers a neutral pH and temperatures between 28-30°C.[6] | |
| Presence of inhibitory substances. | Ensure all media components and water are of high purity and free from inhibitors. | |
| Contamination of the Culture | Inadequate sterile technique. | Strictly adhere to aseptic techniques during all manipulations. |
| Contaminated raw materials or equipment. | Ensure all media, glassware, and fermenter components are properly sterilized. | |
| Airborne contaminants. | Work in a clean environment, such as a laminar flow hood, when preparing media and inoculating cultures. Myxobacterial cultures can be susceptible to contamination by other bacteria, fungi, and amoebae.[3][7] | |
| Cell Clumping or Pellet Formation | Natural growth characteristic of myxobacteria. | While some aggregation is normal, excessive clumping can lead to mass transfer limitations. Optimize agitation speed to achieve a balance between shear stress and nutrient distribution. |
| High cell density. | Consider fed-batch strategies to control cell density and maintain a more homogenous culture. |
Frequently Asked Questions (FAQs)
Culture and Fermentation
Q1: What is a suitable medium for the growth of Chondromyces crocatus?
A1: A commonly used medium for the general cultivation of Chondromyces crocatus is VY/2 agar, which contains baker's yeast, CaCl2, and Vitamin B12.[3] For submerged fermentation and secondary metabolite production, further optimization of carbon and nitrogen sources is recommended.
Q2: What are the optimal temperature and pH for this compound production?
A2: The optimal growth temperature for Chondromyces crocatus is typically between 28-30°C.[6] The optimal pH for growth and secondary metabolite production in myxobacteria is generally in the range of 6.5 to 7.5.
Q3: How critical are aeration and agitation for this compound production?
A3: Aeration and agitation are critical factors. Chondromyces crocatus is an aerobic bacterium, and sufficient dissolved oxygen is essential for growth and secondary metabolism.[1] The composition of the gas phase, including both O2 and CO2, can significantly impact the metabolite profile of Chondromyces species. Optimization of agitation is necessary to ensure adequate oxygen transfer without causing excessive shear stress on the cells.
Q4: When is the best time to harvest the fermentation for maximum this compound yield?
A4: The production of secondary metabolites like this compound is typically highest during the stationary phase of microbial growth.[4][5] It is recommended to perform a time-course study, monitoring both cell growth (e.g., by measuring optical density or dry cell weight) and this compound concentration to determine the optimal harvest time for your specific fermentation conditions.
Extraction and Quantification
Q5: What is an effective method for extracting this compound from the fermentation broth?
A5: this compound is isolated from the biomass of Chondromyces crocatus. A common method for extracting polyketides from microbial biomass is solvent extraction. You can start with a polar solvent like ethyl acetate or methanol to extract the compound from the cell paste. Further optimization of the solvent system and extraction conditions may be necessary to maximize recovery.
Q6: How can I quantify the concentration of this compound in my extracts?
A6: High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying this compound. An HPLC system equipped with a C18 reversed-phase column and a UV-Vis or Diode Array Detector (DAD) can be used. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with a small amount of acid like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is a common approach for separating complex natural products. A purified this compound standard is required for creating a calibration curve for accurate quantification.
Troubleshooting
Q7: My Chondromyces crocatus culture forms clumps in liquid fermentation. Is this a problem and how can I address it?
A7: Myxobacteria are known for their social behavior and tendency to form aggregates. While some clumping is normal, excessive pellet formation can lead to poor nutrient and oxygen transfer to the cells in the center of the clumps, potentially reducing this compound yield. You can try to control pellet size by optimizing the agitation speed. Higher agitation can break up clumps but may also cause cell damage due to shear stress. Finding the right balance is key.
Q8: I am experiencing recurring contamination in my Chondromyces crocatus cultures. What are some common sources and how can I prevent them?
A8: Myxobacteria are relatively slow-growing, making their cultures susceptible to contamination by faster-growing bacteria and fungi.[3] Common sources of contamination include inadequate sterile technique, contaminated media components, and airborne spores. To prevent contamination, ensure all media and equipment are properly sterilized, use strict aseptic techniques during all handling steps, and work in a clean environment like a laminar flow hood. Some researchers use antibiotics in the initial isolation media to suppress other bacteria, but this is generally avoided during production fermentations.
Quantitative Data
| Experiment ID | Temperature (°C) | Initial pH | Aeration (vvm) | Agitation (rpm) | This compound Yield (mg/L) |
| CA-01 | 25 | 6.5 | 0.5 | 150 | 8.5 |
| CA-02 | 30 | 6.5 | 0.5 | 150 | 15.2 |
| CA-03 | 35 | 6.5 | 0.5 | 150 | 10.1 |
| CA-04 | 30 | 5.5 | 1.0 | 200 | 12.8 |
| CA-05 | 30 | 6.5 | 1.0 | 200 | 25.7 |
| CA-06 | 30 | 7.5 | 1.0 | 200 | 22.4 |
| CA-07 | 30 | 6.5 | 0.5 | 250 | 18.9 |
| CA-08 | 30 | 6.5 | 1.5 | 250 | 31.3 |
| CA-09 | 30 | 6.5 | 1.5 | 300 | 28.6 (cell shearing observed) |
Experimental Protocols
Protocol 1: Submerged Fermentation of Chondromyces crocatus for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Chondromyces crocatus from a VY/2 agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., VY/2 broth).
-
Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 3-5 days, or until a dense culture is obtained.
-
-
Production Fermentation:
-
Prepare the production medium (a rich medium with optimized carbon and nitrogen sources) and sterilize it in a fermenter.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation at 30°C with controlled pH (e.g., 6.8) and dissolved oxygen (e.g., >20% saturation).
-
Agitation and aeration rates should be optimized for the specific fermenter geometry and scale.
-
Monitor cell growth and this compound production by taking samples at regular intervals.
-
-
Harvesting:
-
Harvest the fermentation broth during the stationary phase of growth, as determined by your time-course experiment.
-
Separate the biomass from the culture supernatant by centrifugation or filtration. The biomass contains the this compound.
-
Protocol 2: Extraction of this compound from Chondromyces crocatus Biomass
-
Cell Lysis and Extraction:
-
To the harvested cell pellet, add a suitable volume of ethyl acetate (e.g., 3-5 volumes of the pellet weight).
-
Homogenize the cell suspension using a sonicator or a high-speed blender to ensure cell lysis and efficient extraction.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Separation and Concentration:
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully collect the ethyl acetate supernatant, which contains the crude this compound extract.
-
Repeat the extraction of the cell debris with fresh ethyl acetate to maximize recovery.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound.
-
-
Purification (Optional):
-
The crude extract can be further purified using chromatographic techniques such as silica gel chromatography or preparative HPLC.
-
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Dissolve a known weight of the crude this compound extract in a suitable solvent (e.g., methanol or acetonitrile) to a known final volume.
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis or DAD detector at a wavelength determined by the UV spectrum of a purified this compound standard.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the peak area corresponding to this compound.
-
Use the calibration curve to calculate the concentration of this compound in the sample.
-
Visualizations
Caption: Hypothetical biosynthetic pathway for this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aeration‐agitation studies on the rifamycin fermentation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Crocacin A in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility issues with Crocacin A, a potent natural product with significant therapeutic potential. Due to its hydrophobic nature, achieving and maintaining solubility in aqueous solutions for experimental assays can be challenging. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address these issues effectively.
Troubleshooting Guide: Common Solubility Problems with this compound
This guide addresses specific issues that may arise during the preparation of this compound solutions for in vitro and cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution in Aqueous Buffer/Media | This compound is highly hydrophobic (calculated XLogP3 of 4.9) and will rapidly precipitate when a concentrated organic stock solution is diluted into an aqueous environment ("crashing out"). | 1. Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol. 2. Stepwise Dilution: Perform serial dilutions in a mixture of the organic solvent and the aqueous buffer before the final dilution into the fully aqueous medium. 3. Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous solution to aid in micellar solubilization. |
| Cloudiness or Precipitate Formation Over Time | The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit, leading to gradual precipitation. | 1. Determine Maximum Aqueous Solubility: Conduct a solubility study to find the highest concentration of this compound that remains in solution under your experimental conditions. 2. Employ Solubilizing Excipients: Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility. 3. Lipid-Based Formulations: For certain applications, consider formulating this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS). |
| Inconsistent Experimental Results | Variability in the solubilization of this compound between experiments can lead to inconsistent effective concentrations. | 1. Standardize Protocol: Develop and strictly adhere to a standardized protocol for preparing this compound solutions. 2. Vortexing and Sonication: Ensure the stock solution is fully dissolved by gentle vortexing and, if necessary, brief sonication in a water bath. 3. Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid degradation or precipitation of aged solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound for biological assays. Ethanol can also be used. It is crucial to ensure the final concentration of the organic solvent in the aqueous solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q2: How can I determine the aqueous solubility of this compound in my specific buffer?
A2: A simple method is to prepare a series of dilutions of your this compound stock solution in your aqueous buffer. After a defined incubation period at the experimental temperature, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV. The highest concentration that remains in solution without precipitation is the approximate aqueous solubility.
Q3: Are there any alternative methods to enhance the solubility of this compound without using organic solvents?
A3: Yes, several methods can be employed:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.
-
Liposomes: this compound can be encapsulated within the lipid bilayer of liposomes, which are microscopic vesicles that can be dispersed in aqueous solutions.
-
Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble polymer can enhance its dissolution rate and apparent solubility.
Q4: Will the use of solubilizing agents like surfactants or cyclodextrins interfere with my experimental results?
A4: It is possible. Therefore, it is essential to include appropriate controls in your experiments. This includes a vehicle control containing the solubilizing agent at the same concentration used for the this compound solution to account for any effects of the excipient itself on the biological system.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-Solvent System
This protocol describes the preparation of a this compound working solution using DMSO as a co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the 10 mM stock solution in the warmed aqueous buffer. For example, to achieve a 10 µM final concentration, you can add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.
-
Gently vortex the final solution immediately after adding the stock solution to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation before use.
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details the use of HP-β-CD to prepare an aqueous solution of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in the desired aqueous buffer.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound stock solution to the HP-β-CD solution while continuously stirring or vortexing.
-
Allow the mixture to equilibrate for a specified period (e.g., 1-2 hours) at room temperature to allow for the formation of the inclusion complex.
-
The resulting clear solution can then be sterile-filtered and diluted as needed in the aqueous buffer.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Solubilization
Caption: Workflow for preparing aqueous solutions of this compound.
Signaling Pathway: Mechanism of Action of this compound
This compound is known to be an inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc1 complex).[1] This inhibition disrupts cellular respiration and ATP production.
Caption: Inhibition of mitochondrial Complex III by this compound.
References
troubleshooting Crocacin A instability during storage and handling
Welcome to the Technical Support Center for Crocacin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of potential instability issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a polyene macrolide natural product isolated from the myxobacterium Chondromyces crocatus. It is a potent inhibitor of the mitochondrial electron transport chain. Specifically, this compound blocks electron transport within the bc1-segment, also known as Complex III[1]. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and ultimately cell death.
Q2: What are the primary stability concerns for this compound?
As a polyene antibiotic, this compound is susceptible to degradation from several environmental factors. The primary concerns are:
-
Photodegradation: Exposure to light, particularly UV and blue light, can lead to rapid degradation of the polyene structure[2][3].
-
pH Instability: this compound is expected to be unstable in acidic and alkaline conditions, which can lead to hydrolysis[3][4][5].
-
Thermal Lability: Elevated temperatures can accelerate the degradation process[4].
-
Oxidation: The polyene structure is susceptible to oxidation, which can be initiated by exposure to air and certain chemical environments[3].
Q3: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below in a tightly sealed container. | To slow down chemical degradation and oxidative processes. |
| Light | Protect from light at all times by using amber vials or by wrapping containers in aluminum foil. | To prevent photodegradation of the light-sensitive polyene structure[2][3]. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation of the polyene chain. |
| Form | Store as a dry powder. | Solid-state is generally more stable than solutions[4]. |
Q4: What solvents are recommended for dissolving this compound?
Polyene macrolides are typically poorly soluble in water and many common organic solvents. They are more soluble in polar aprotic solvents.
| Solvent | Recommendation |
| Primary | Dimethyl sulfoxide (DMSO) |
| Secondary | Dimethylformamide (DMF) |
Note: Prepare solutions fresh for each experiment whenever possible. If storage of solutions is necessary, aliquot into single-use volumes and store at -80°C, protected from light. Minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected activity in my experiments.
This is a common problem that can often be traced back to compound instability.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | - Prepare a fresh stock solution of this compound from the dry powder. - Perform a quality control check on your existing stock solution using HPLC to assess its purity and concentration. - Minimize the number of freeze-thaw cycles of your stock solution by preparing smaller aliquots. |
| Photodegradation during experiment | - Protect your experimental setup from light by covering plates, tubes, and reservoirs with aluminum foil or by working in a dark room. - Use amber-colored labware when possible. |
| pH instability in media | - Check the pH of your experimental buffer or media. Polyenes are generally most stable near neutral pH[5]. - If your experiment requires acidic or basic conditions, minimize the exposure time of this compound to these conditions. |
| Oxidation | - Degas your solvents and buffers before use to remove dissolved oxygen. - Consider adding an antioxidant to your experimental system, but first, verify that it does not interfere with your assay. |
Logical Troubleshooting Workflow for Inconsistent Activity
Caption: A stepwise guide to troubleshooting inconsistent experimental results with this compound.
Issue 2: Appearance of unknown peaks in my HPLC analysis of a this compound sample.
The appearance of new peaks is a strong indicator of degradation.
| Possible Degradation Pathway | Expected Degradation Products | How to Confirm |
| Photodegradation | Cleavage and isomerization of the polyene chain, leading to a loss of the characteristic UV-Vis spectrum. | Expose a dilute solution of this compound to light and monitor the appearance of new peaks and the decrease of the parent peak by HPLC-UV. |
| Acid Hydrolysis | Cleavage of the glycosidic bond, separating the mycosamine sugar from the macrolide ring. The aglycone may further react[3]. | Incubate this compound in an acidic buffer (e.g., pH 2) and analyze the sample by LC-MS to identify products with masses corresponding to the aglycone and the free sugar. |
| Alkaline Hydrolysis | Saponification (hydrolysis) of the lactone ester bond, opening the macrolide ring[3]. | Incubate this compound in a basic buffer (e.g., pH 10) and analyze by LC-MS to detect the ring-opened product. |
| Oxidation | Formation of epoxides and other oxygenated derivatives along the polyene chain. | Treat a solution of this compound with a mild oxidizing agent (e.g., 3% H2O2) and analyze by LC-MS to identify products with added oxygen atoms. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Materials:
- This compound
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)
- Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
- HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- pH meter
- Photostability chamber or a light source with controlled UV and visible output
2. Sample Preparation:
- Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
- For each stress condition, dilute the stock solution to a working concentration of 0.1 mg/mL in the appropriate stress medium.
3. Stress Conditions:
- Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equimolar amount of NaOH before injection.
- Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equimolar amount of HCl before injection.
- Oxidative Degradation: Mix the this compound solution with 3% H2O2. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
- Thermal Degradation: Incubate the solid powder and a solution of this compound at 60°C in the dark for 1, 3, and 7 days.
- Photodegradation: Expose a solution of this compound to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same temperature conditions.
4. HPLC Analysis:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over 20-30 minutes to ensure the elution of all potential degradants.
- Flow Rate: 1.0 mL/min
- Detection: Monitor at the λmax of this compound and also collect spectra across the entire UV-Vis range with the PDA detector. Use the MS detector to obtain mass information for the parent compound and any degradation products.
5. Data Analysis:
- Calculate the percentage degradation of this compound under each stress condition.
- Identify the major degradation products by their retention times and mass-to-charge ratios.
- Use the data to establish the degradation profile and to validate the HPLC method as stability-indicating.
Visualizations
Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain by this compound
Caption: this compound inhibits Complex III of the electron transport chain, blocking electron flow.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Crocacin A Isomers
Welcome to the technical support center for the chromatographic separation of Crocacin A isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC method development and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when developing an HPLC method for separating this compound isomers?
When developing a separation method for this compound isomers, several factors are critical for achieving optimal resolution:
-
Column Selection: The choice of stationary phase is paramount. Consider using high-resolution columns, such as those with smaller particle sizes (e.g., sub-2 µm for UHPLC) or superficially porous particles. For isomers, stationary phases with different selectivities (e.g., C18, C30, phenyl-hexyl, or chiral phases if enantiomers are present) should be screened.
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol), pH, and additives of the mobile phase significantly impact selectivity. A systematic screening of different organic solvents and buffer systems is recommended.
-
Temperature: Column temperature affects mobile phase viscosity, analyte solubility, and stationary phase interactions. Optimizing temperature can improve peak shape and resolution.[1]
-
Gradient Elution: A well-designed gradient profile is often necessary for separating complex mixtures of isomers with varying polarities. Optimizing the gradient steepness and duration is crucial.
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time. Lower flow rates can sometimes improve the separation of closely eluting peaks.[1]
Q2: My this compound isomer peaks are co-eluting or showing poor resolution. What steps can I take to improve separation?
Poor resolution is a common challenge in isomer separation. Here are several strategies to enhance the separation of your this compound isomers:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.
-
Adjust the pH: If the isomers have ionizable groups, modifying the mobile phase pH can change their retention behavior and improve separation.
-
Incorporate Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid for reversed-phase, or amines for normal-phase, can improve peak shape and selectivity.[2]
-
-
Modify the Stationary Phase:
-
Switch Column Chemistry: If a standard C18 column is not providing adequate separation, try a column with a different stationary phase (e.g., phenyl-hexyl, cyano, or a C30 column which is often suitable for isomeric carotenoids).
-
Consider Chiral Columns: If you suspect the presence of enantiomers, a chiral stationary phase will be necessary for their separation.[3][4][5]
-
-
Adjust Chromatographic Conditions:
-
Lower the Gradient Slope: A shallower gradient increases the elution time and can improve the resolution of closely eluting peaks.
-
Reduce the Flow Rate: This can lead to better efficiency and resolution, although it will increase the run time.[1]
-
Optimize Temperature: Systematically vary the column temperature (e.g., in 5 °C increments) to see if it improves selectivity.[1]
-
Q3: I am observing significant peak tailing for my this compound isomer peaks. What is causing this and how can I fix it?
Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the flow path.[1][2] Here’s how to troubleshoot this issue:
-
Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with basic analytes, causing tailing.
-
Solution: Use a mobile phase with a low pH (e.g., adding 0.1% TFA or formic acid) to suppress the ionization of silanols.[2] Alternatively, use a column with a highly end-capped stationary phase or a hybrid silica particle-based column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[2]
-
Solution: Reduce the injection volume or the concentration of the sample.[6]
-
-
Contamination: A contaminated guard column or analytical column can also cause peak tailing.[1]
-
Solution: Replace the guard column and flush the analytical column with a strong solvent.[7]
-
-
Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.[1]
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected.
-
Troubleshooting Guide
This guide addresses specific problems you might encounter during the HPLC separation of this compound isomers.
| Problem | Possible Causes | Recommended Solutions |
| No Peaks Detected | - Detector lamp is off or has failed.- No sample was injected.- Incorrect detector wavelength. | - Check that the detector lamp is on and has sufficient energy. Replace if necessary.[6]- Verify the injection process and sample volume.- Ensure the detector wavelength is appropriate for this compound. |
| Poor Peak Resolution | - Inappropriate mobile phase composition.- Unsuitable column stationary phase.- Gradient is too steep. | - Systematically screen different organic modifiers (acetonitrile, methanol) and pH values.- Test columns with different selectivities (e.g., C30, Phenyl-Hexyl).- Decrease the gradient slope or run an isocratic method if feasible. |
| Peak Tailing | - Secondary interactions with silanol groups.- Column overload.- Column contamination. | - Add a mobile phase modifier like 0.1% TFA or formic acid.[2]- Reduce the sample concentration or injection volume.[2]- Replace the guard column and flush the analytical column.[1] |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload (less common than tailing). | - Dissolve the sample in the initial mobile phase if possible.[6]- Reduce the amount of sample injected.[6] |
| Retention Time Drift | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Poor column equilibration. | - Prepare fresh mobile phase and ensure accurate composition.[1]- Use a column oven to maintain a constant temperature.[1]- Increase the column equilibration time before each injection.[1] |
| Ghost Peaks | - Contaminants in the mobile phase or sample.- Late eluting peaks from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Run a blank gradient to identify the source of contamination.- Increase the final hold time of the gradient to elute all components.[2] |
| High Backpressure | - Blockage in the system (e.g., frit, tubing).- Precipitated buffer in the mobile phase.- Column contamination. | - Systematically disconnect components to locate the blockage.- Ensure buffer solubility in the mobile phase. Filter the mobile phase.- Backflush the column with a strong solvent.[7] |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound Isomer Separation
This protocol provides a systematic approach to developing a robust HPLC method for separating this compound isomers.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound isomer mixture.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Initial Chromatographic Conditions (Scouting Run):
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector, or use a known absorbance maximum for this compound.
-
Injection Volume: 5 µL.
-
-
Optimization of Separation:
-
Mobile Phase Modifier: If peak shape is poor, try different modifiers (e.g., 0.1% TFA).
-
Organic Solvent: Perform a run with methanol as mobile phase B to evaluate changes in selectivity.
-
Gradient Slope: If peaks are clustered, decrease the gradient slope (e.g., 5% to 50% B over 30 minutes).
-
Temperature: Evaluate the effect of temperature on resolution by running the analysis at different temperatures (e.g., 25 °C, 40 °C, 50 °C).
-
Column Chemistry: If resolution is still insufficient, screen columns with different stationary phases (e.g., C30, Phenyl-Hexyl).
-
-
Method Validation (Abbreviated):
-
Once satisfactory separation is achieved, assess the method's reproducibility by making multiple injections of the same sample.
-
Check for linearity by injecting a series of dilutions of the sample.
-
Visualizations
Caption: Workflow for HPLC Method Optimization for Isomer Separation.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. hplc.eu [hplc.eu]
- 3. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijsdr.org [ijsdr.org]
- 7. agilent.com [agilent.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Crocacin A in Cell-Based Assays
Welcome to the technical support center for researchers utilizing Crocacin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this compound in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and what are its potential off-target effects?
A1: this compound is a known inhibitor of the mitochondrial electron transport chain, specifically targeting the cytochrome b-c1 complex, also known as Complex III.[1] By binding to this complex, this compound disrupts mitochondrial respiration and ATP production.
While direct, comprehensive off-target profiling of this compound is not extensively documented in publicly available literature, studies on related compounds and the known consequences of Complex III inhibition suggest potential off-target interactions and downstream effects. A study on the related compound crocin indicated physical interaction with subunits of ATP synthase, as well as with cytoskeletal proteins such as actin and tubulin. Furthermore, inhibition of mitochondrial complex III is known to cause an increase in the production of reactive oxygen species (ROS) and can lead to mitochondrial DNA damage.
Q2: I'm observing unexpected cytotoxicity or a phenotype that doesn't align with mitochondrial respiration inhibition. How can I determine if this is an off-target effect of this compound?
A2: Unexplained cytotoxicity or phenotypes are common indicators of potential off-target effects. To dissect on-target from off-target effects, a systematic approach is recommended. This involves a combination of dose-response analysis, the use of appropriate controls, and direct measurement of target engagement. The following troubleshooting workflow can guide your investigation.
Q3: What are some key experimental strategies I can use to validate that my observed phenotype is a direct result of this compound's effect on mitochondrial complex III?
A3: Several robust experimental strategies can help you validate the on-target effects of this compound:
-
Cellular Thermal Shift Assay (CETSA): This technique directly assesses the binding of this compound to its target protein (a subunit of Complex III) in intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Genetic Knockdown or Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of a key subunit of mitochondrial complex III should phenocopy the effects of this compound if the observed phenotype is on-target.
-
Use of Structurally Unrelated Inhibitors: Employing other known mitochondrial complex III inhibitors with different chemical scaffolds, such as Antimycin A or Myxothiazol, should reproduce the same phenotype.[2][3]
-
Inactive Analog Control: If available, using a structurally similar but biologically inactive analog of this compound as a negative control can help attribute the observed effects to the specific pharmacophore of this compound.
-
Rescue Experiments: In some contexts, it may be possible to rescue the phenotypic effects of this compound by providing cells with downstream metabolites or alternative energy sources that bypass the inhibited step in mitochondrial respiration.
Q4: My results with this compound are inconsistent across different cell lines. What could be the cause?
A4: Inconsistent results across cell lines can be due to several factors:
-
Variable Expression of On-Target and Off-Target Proteins: Different cell lines may have varying expression levels of mitochondrial complex III subunits and potential off-target proteins. It is crucial to quantify the expression levels of your target protein in each cell line using methods like western blotting or qPCR.
-
Metabolic Differences: Cell lines can have distinct metabolic profiles. For example, some cancer cell lines are highly glycolytic and may be less sensitive to mitochondrial inhibitors under standard culture conditions.
-
Compound Permeability and Efflux: Differences in the expression of membrane transporters can affect the intracellular concentration of this compound.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| High Cytotoxicity at Low Concentrations | Off-target effects on essential cellular processes. | Perform a dose-response curve to determine the lowest effective concentration. Use CETSA to confirm target engagement at this concentration. Investigate potential off-target interactions with proteins like ATP synthase or cytoskeletal components. |
| Phenotype Does Not Match Known On-Target Effects | The observed phenotype is due to an off-target effect or a downstream consequence of mitochondrial dysfunction. | Use genetic knockdown (siRNA/CRISPR) of a Complex III subunit to see if it recapitulates the phenotype. Measure mitochondrial ROS production and DNA damage, as these are known downstream effects of Complex III inhibition. |
| Inconsistent Results Between Experiments | Variability in cell culture conditions or reagent stability. | Standardize cell passage number and seeding density. Prepare fresh stock solutions of this compound and protect from light. Ensure consistent incubation times and other experimental parameters. |
| No Effect Observed at Expected Concentrations | Poor compound solubility, degradation, or low expression of the target protein in the chosen cell line. | Visually inspect the media for precipitation. Use a vehicle control (e.g., DMSO) and ensure the final concentration does not exceed solubility limits. Confirm the expression of mitochondrial complex III subunits by western blot. |
Quantitative Data Summary
Due to the limited availability of publicly accessible quantitative data for this compound's off-target interactions, the following table provides an illustrative example using the well-characterized mitochondrial complex III inhibitor, Antimycin A. This data can serve as a guide for the types of quantitative comparisons that are critical for assessing compound selectivity.
| Compound | Target/Off-Target | Assay Type | IC50 / Kd |
| Antimycin A (Illustrative) | Mitochondrial Complex III | Enzymatic Activity | ~0.5 nM |
| Glycogen Synthase Kinase 3 (GSK3) | Kinase Activity Assay | >10 µM | |
| c-Myc Degradation | Cell-based Assay | ~100 nM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis and Protein Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction). Determine protein concentration and analyze by western blot using an antibody specific for a subunit of mitochondrial complex III (e.g., UQCRC1 or UQCRC2).
-
Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
CRISPR/Cas9-Mediated Knockout of a Mitochondrial Complex III Subunit
-
Guide RNA Design and Cloning: Design and clone two or more guide RNAs targeting a critical exon of a Complex III subunit gene (e.g., UQCRC1) into a Cas9 expression vector.
-
Transfection: Transfect the guide RNA/Cas9 constructs into your cell line of interest.
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using an antibiotic resistance marker on the plasmid) and perform single-cell cloning to isolate clonal populations.
-
Validation of Knockout: Expand clonal populations and validate the knockout by Sanger sequencing of the target locus and by western blot to confirm the absence of the target protein.
-
Phenotypic Analysis: Compare the phenotype of the knockout cells to that of wild-type cells treated with this compound.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat cells with this compound or controls for the desired time.
-
Probe Loading: Wash cells with warm PBS and incubate with a mitochondrial ROS-sensitive probe (e.g., MitoSOX™ Red) according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence signal to cell number or a viability dye and compare the ROS levels in treated versus control cells.
Visualizations
Caption: The primary on-target and downstream effects of this compound.
Caption: A workflow for investigating suspected off-target effects.
Caption: Key strategies for reducing off-target effects in experimental design.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
refining the purification process to remove Crocacin A degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of Crocacin A and removing its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of this compound degradation during purification?
A1: this compound, like many complex natural products, can be susceptible to degradation under various conditions.[1][2] Potential causes of degradation include:
-
pH Instability: Exposure to strong acids or bases can lead to hydrolysis of ester or amide functionalities.[3]
-
Oxidation: The polyene structure of this compound may be sensitive to oxidation, especially when exposed to air and light for extended periods.[2]
-
Thermal Stress: High temperatures during extraction or solvent evaporation can induce thermal degradation.[4]
-
Enzymatic Degradation: If the initial extraction from the biomass of Chondromyces crocatus is not properly handled, endogenous enzymes could modify the molecule.
Q2: What are some initial steps I can take to minimize the formation of degradation products?
A2: To minimize degradation, consider the following preventative measures:
-
Work at Low Temperatures: Perform extraction and purification steps at reduced temperatures (e.g., 4°C) whenever possible.
-
Use High-Purity Solvents: Solvents should be of high purity and degassed to remove dissolved oxygen.
-
Protect from Light: Use amber-colored glassware or cover flasks with aluminum foil to protect light-sensitive compounds.
-
Work Quickly: Minimize the time the sample is in solution and exposed to potentially harsh conditions.
-
Inert Atmosphere: For highly sensitive steps, consider working under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I detect the presence of degradation products in my this compound sample?
A3: The presence of degradation products can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram of a pure sample should show a single major peak. The appearance of additional, often smaller, peaks can indicate the presence of impurities, including degradation products.[5][6]
-
Thin-Layer Chromatography (TLC): TLC is a rapid method to qualitatively assess the purity of your fractions.[7][8] The presence of multiple spots where one is expected suggests impurities.
-
Mass Spectrometry (MS): Mass spectrometry can help in identifying the molecular weights of potential degradation products, providing clues to the degradation pathway (e.g., a loss of a functional group).[7]
Troubleshooting Guides
Problem 1: Appearance of Unexpected Peaks in the HPLC Chromatogram
Possible Cause: Formation of degradation products or presence of other impurities from the source material.
Troubleshooting Steps:
-
Analyze Peak Characteristics:
-
Retention Time: Are the new peaks eluting earlier or later than this compound? Earlier eluting peaks are often more polar, which could suggest hydrolysis products. Later eluting peaks might be less polar aggregation products or other contaminants.
-
Peak Shape: Poor peak shape (e.g., fronting or tailing) can indicate column overload or secondary interactions.[6]
-
-
Fractionate and Characterize:
-
Collect the fractions corresponding to the unexpected peaks from a preparative HPLC run.
-
Analyze these fractions by mass spectrometry to determine their molecular weights and fragmentation patterns. This can provide strong evidence for the type of degradation that has occurred.
-
-
Optimize Chromatography Conditions:
-
Gradient Modification: Adjust the solvent gradient to improve the separation between this compound and the degradation products.[9]
-
Column Chemistry: If using reversed-phase HPLC, consider trying a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size to alter selectivity.[9][10]
-
Problem 2: Low Yield of Purified this compound
Possible Cause: Degradation of the target compound during the purification workflow or inefficient extraction and separation steps.
Troubleshooting Steps:
-
Review the Entire Workflow: Analyze each step of your process, from initial extraction to final purification, for potential sources of sample loss or degradation.
-
Optimize Extraction:
-
Ensure the chosen extraction solvent is appropriate for this compound's polarity.
-
Consider alternative extraction methods that are gentler, such as ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE), which can be performed at lower temperatures.[4]
-
-
Evaluate Purification Steps:
-
Stability Testing:
-
Take a small aliquot of a partially purified sample and expose it to the conditions of a specific purification step (e.g., the mobile phase of your HPLC) for the duration of that step. Analyze the sample before and after to see if significant degradation has occurred.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Mobile Phase Example | Separation Principle | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel | Hexane:Ethyl Acetate Gradient | Adsorption | High capacity, cost-effective for initial cleanup.[10] | Lower resolution, potential for degradation on silica. |
| Reversed-Phase HPLC | C18 | Acetonitrile:Water Gradient | Partitioning | High resolution and sensitivity, reproducible.[7][8] | Lower capacity, more expensive solvents. |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Molecular Size | Gentle separation, can remove high molecular weight impurities. | Lower resolution for molecules of similar size. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup
This protocol is designed for the initial cleanup of a crude this compound extract to remove highly polar and non-polar impurities.
-
Column Selection: Choose a C18 SPE cartridge. The mass of the stationary phase should be appropriate for your sample size (e.g., a 1g cartridge for up to 50mg of crude extract).
-
Column Conditioning:
-
Wash the cartridge with 3-5 column volumes of methanol.
-
Equilibrate the cartridge with 3-5 column volumes of the initial loading solvent (e.g., 10% acetonitrile in water). Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial loading solvent.
-
Load the sample onto the SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 3-5 column volumes of the initial loading solvent to elute highly polar impurities.
-
(Optional) Use an intermediate wash with a slightly stronger solvent (e.g., 30% acetonitrile in water) to remove moderately polar impurities.
-
-
Elution:
-
Elute this compound with a solvent of sufficient strength (e.g., 80-100% acetonitrile). Collect the eluate.
-
-
Analysis: Analyze the collected fraction by TLC or HPLC to confirm the presence and purity of this compound.
Protocol 2: Preparative Reversed-Phase HPLC for Final Purification
This protocol is for the final high-resolution purification of this compound.
-
Column and Mobile Phase:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
Develop a gradient based on analytical HPLC data. A typical gradient might be:
-
0-5 min: 30% B
-
5-35 min: 30% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 30% B
-
45-50 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the partially purified this compound fraction in the initial mobile phase composition (30% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Purification Run:
-
Inject the sample onto the equilibrated column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength for this compound.
-
Collect fractions corresponding to the main this compound peak.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for handling impure this compound samples.
Caption: Inhibition of the electron transport chain by this compound.[11]
References
- 1. books.rsc.org [books.rsc.org]
- 2. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid and base degraded products of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. youtube.com [youtube.com]
- 10. Isolation And Purification Of Natural Products | Hanbon [jshanbon.com]
- 11. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability in Crocacin A production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability and other common challenges encountered during the production of Crocacin A from Chondromyces crocatus.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of batch-to-batch variability in this compound production?
A1: Batch-to-batch variability in this compound production is a multifaceted issue primarily stemming from the complex physiology of Chondromyces crocatus and its sensitive secondary metabolism. Key contributing factors include inconsistencies in inoculum preparation, minor variations in fermentation media composition, and suboptimal control of physical parameters such as pH, temperature, and aeration. The production of secondary metabolites like this compound is often not directly linked to biomass growth and can be triggered or suppressed by specific nutritional cues and environmental stresses.
Q2: My Chondromyces crocatus culture shows good biomass growth, but the this compound yield is consistently low. What is the likely cause?
A2: This phenomenon, often termed "uncoupling" of growth and production, is common in secondary metabolite fermentations. High biomass is not always indicative of high product yield. The primary reasons for this include:
-
Nutrient Repression: The presence of readily metabolizable carbon or nitrogen sources can suppress the activation of the this compound biosynthetic gene cluster. Secondary metabolism is often initiated under conditions of nutrient limitation.
-
Suboptimal Induction: The signaling pathways that activate this compound biosynthesis may not be triggered. This can be due to an inappropriate medium composition or the absence of specific inducer molecules.
-
Incorrect Harvest Time: this compound is a secondary metabolite, and its production phase typically follows the exponential growth phase. Harvesting the culture too early or too late can result in low yields.
Q3: What is the optimal temperature and pH for this compound production?
A3: The optimal growth temperature for Chondromyces crocatus is generally between 28-30°C.[1] While the optimal pH for growth is in the neutral range, the optimal conditions for secondary metabolite production may differ slightly. It is recommended to maintain the pH between 6.5 and 7.5 during the fermentation process for consistent this compound production.
Q4: How can I improve the extraction and recovery of this compound from the fermentation broth?
A4: this compound is isolated from the biomass of Chondromyces crocatus.[2] An effective method for in-situ capture and subsequent extraction is the use of adsorber resins, such as Amberlite XAD-16, added to the culture medium.[2][3] This sequesters the product as it is produced, preventing potential degradation. After fermentation, the resin and cell biomass are harvested, and this compound can be extracted using organic solvents like acetone or ethyl acetate.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues during this compound production.
Problem 1: Inconsistent this compound Yields Between Batches
-
Possible Cause 1: Inoculum Variability
-
Solution: Standardize your inoculum preparation protocol. This includes using a consistent spore stock, standardizing the age and volume of the seed culture, and ensuring the seed culture is in a healthy physiological state before inoculating the production fermenter.
-
-
Possible Cause 2: Media Preparation Inconsistencies
-
Solution: Ensure precise and consistent preparation of the fermentation medium. Use high-quality reagents and calibrated equipment for weighing and pH measurement. Even minor variations in the concentration of key nutrients can significantly impact secondary metabolite production.
-
-
Possible Cause 3: Inadequate Control of Fermentation Parameters
-
Solution: Implement strict monitoring and control of pH, temperature, dissolved oxygen, and agitation throughout the fermentation. Utilize calibrated probes and automated control systems where possible.
-
Problem 2: Low or No Detectable this compound Production
-
Possible Cause 1: Suboptimal Medium Composition
-
Solution: Optimize the fermentation medium. The carbon-to-nitrogen ratio is critical. Experiment with different carbon and nitrogen sources. For many myxobacteria, complex nutrient sources like soybean meal and yeast extract are beneficial for secondary metabolite production.
-
-
Possible Cause 2: Genetic Instability of the Production Strain
-
Solution: Re-isolate a high-producing single colony from your culture stock. Myxobacteria can sometimes exhibit genetic drift, leading to a decrease in productivity over successive generations.
-
-
Possible Cause 3: Presence of Inhibitory Byproducts
-
Solution: Analyze the fermentation broth for the accumulation of potential inhibitory byproducts. If identified, consider strategies like fed-batch fermentation or in-situ product removal to mitigate their effects.
-
Data Presentation
The following tables summarize the expected impact of various fermentation parameters on this compound production based on general principles of myxobacterial secondary metabolism.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source | Concentration (g/L) | Expected Biomass | Expected this compound Yield | Notes |
| Glucose | 10 - 20 | High | Low to Moderate | Can cause catabolite repression. |
| Starch | 10 - 20 | Moderate to High | Moderate to High | A complex carbohydrate that is often less repressive. |
| Maltose | 10 - 20 | Moderate | Moderate | Can be a good alternative to glucose. |
| Glycerol | 10 - 20 | Moderate | Moderate | Often used in secondary metabolite production. |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source | Concentration (g/L) | Expected Biomass | Expected this compound Yield | Notes |
| Peptone | 5 - 10 | High | Moderate | A rich source of amino acids. |
| Yeast Extract | 5 - 10 | High | High | Provides essential growth factors and precursors. |
| Soybean Meal | 10 - 20 | High | High | A complex nitrogen source known to induce secondary metabolism. |
| Ammonium Sulfate | 2 - 5 | Moderate | Low | Can be repressive at high concentrations. |
Experimental Protocols
Protocol 1: Fermentation of Chondromyces crocatus for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony or a small portion of a sporulating culture of Chondromyces crocatus to a 250 mL flask containing 50 mL of seed medium (e.g., containing casitone and MgSO4).
-
Incubate at 28-30°C with shaking at 180-200 rpm for 3-5 days.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., containing soybean meal, starch, and salts) in a fermenter.
-
Autoclave and cool to the fermentation temperature (28-30°C).
-
Add sterile adsorber resin (e.g., Amberlite XAD-16) to a final concentration of 2% (v/v).
-
Inoculate the production fermenter with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation at 28-30°C with controlled pH (6.5-7.5) and adequate aeration for 7-10 days.
-
-
Harvesting:
-
After the fermentation period, harvest the entire culture broth containing the cell mass and adsorber resin by centrifugation or filtration.
-
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
Wash the harvested biomass and resin with distilled water to remove residual medium components.
-
Extract the biomass and resin mixture with acetone or ethyl acetate (1:3, v/v) with vigorous shaking for 1-2 hours.
-
Separate the solvent phase by filtration or centrifugation.
-
Repeat the extraction process 2-3 times and pool the organic extracts.
-
-
Purification:
-
Concentrate the pooled organic extract under reduced pressure.
-
The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC.
-
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Dissolve a known amount of the dried crude extract or purified sample in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a purified this compound standard.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations.
-
Visualizations
Caption: A generalized workflow for the production and analysis of this compound.
Caption: A logical troubleshooting workflow for addressing low this compound yields.
Caption: A conceptual signaling pathway for the regulation of this compound biosynthesis.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Identification of secondary metabolites containing a diketopiperazine core in extracts from myxobacterial strains with growth inhibition activity against a range of prey species - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the resolution of NMR signals for Crocacin A
Technical Support Center: Enhancing the Resolution of NMR Signals for Crocacin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. It is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining high-resolution NMR spectra of this compound, a complex natural product.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving high-resolution NMR spectra for this compound?
A1: The primary challenges in the NMR analysis of this compound and similar complex natural products stem from its intricate molecular structure. These challenges include:
-
Signal Overlap: Due to the large number of protons and carbons in similar chemical environments, significant signal crowding occurs, which complicates spectral interpretation.[3]
-
Low Sensitivity for ¹³C NMR: The low natural abundance of the ¹³C isotope results in a poor signal-to-noise ratio, often requiring lengthy experiments or isotopically enriched samples.[4]
-
Complex Coupling Patterns: Extensive scalar couplings between protons lead to complex multiplets that are difficult to resolve and analyze.
-
Conformational Flexibility: The presence of flexible side chains can cause line broadening, further reducing spectral resolution.
Q2: Which NMR experiments are most effective for resolving the signals of this compound?
A2: A comprehensive approach utilizing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the structural elucidation of complex molecules like this compound.[5] The following experiments are highly recommended:
-
1D ¹H and ¹³C NMR: Essential for an initial assessment of the sample and to identify basic structural features.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
2D TOCSY (Total Correlation Spectroscopy): For correlating all protons within a given spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the carbon skeleton.[6]
-
2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.
Troubleshooting Guide
This guide addresses specific issues that may arise during NMR experiments with this compound and offers targeted solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Low sample concentration. Insufficient number of scans. Improper probe tuning. | Increase sample concentration if feasible. Increase the number of scans (signal-to-noise increases with the square root of the number of scans).[7] Ensure the NMR probe is correctly tuned. |
| Broad NMR Signals | Sample aggregation. Presence of paramagnetic impurities. Non-optimal temperature. | Use a more dilute sample. Filter the sample to remove particulates. Add a chelating agent (e.g., EDTA) to sequester paramagnetic metal ions. Optimize the experimental temperature. |
| Severe Signal Overlap | The inherent complexity of the molecule. | Utilize higher-field NMR spectrometers (e.g., 600 MHz or above) to increase signal dispersion.[4] Employ 2D and even 3D NMR techniques to resolve overlapping signals in additional dimensions.[6] Consider using a cryoprobe for enhanced sensitivity and resolution.[4][6] |
| Phasing and Baseline Issues | Incorrect phasing parameters. Baseline distortions. | Utilize automatic phasing routines followed by manual fine-tuning. Apply appropriate baseline correction algorithms. Ensure proper shimming of the magnetic field. |
| t1 Noise in 2D Spectra | Spectrometer instability. Insufficient relaxation delays. | Ensure the stability of the NMR instrument. Increase the relaxation delay (d1) to allow for complete magnetization recovery between scans. |
Experimental Protocols
Protocol 1: Optimized 2D HSQC Experiment for this compound
-
Sample Preparation: Dissolve 5–10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer Setup:
-
Acquisition Parameters (Example for a 600 MHz Spectrometer):
-
Pulse Program: A gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Spectral Width: ¹H (e.g., 12 ppm), ¹³C (e.g., 180 ppm).
-
Number of Points: 2048 (F2, ¹H) x 256–512 (F1, ¹³C).
-
Number of Scans: 8–32 per increment, depending on the sample concentration.
-
Relaxation Delay (d1): 1.5–2.0 seconds.[7]
-
¹J(CH) Coupling Constant: Optimized to an average value of 145 Hz.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Carefully phase the spectrum in both dimensions.
-
Apply a baseline correction routine.
-
Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical troubleshooting flow for enhancing NMR signal resolution.
References
- 1. Enantioselective synthesis of (+)-crocacin C. An example of a highly challenging mismatched double asymmetric δ-stannylcrotylboration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
mitigating cytotoxicity of Crocacin A in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Crocacin A, particularly concerning its cytotoxicity in non-cancerous cell lines.
Introduction to this compound's Mechanism of Action
This compound is a potent inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it targets the bc1-segment, also known as Complex III . By binding to this complex, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption has two major immediate consequences: a halt in the proton pumping activity of Complex III, which contributes to the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS) due to the backup of electrons. The subsequent collapse of the mitochondrial membrane potential and increased oxidative stress are key contributors to the cytotoxic effects of this compound, ultimately leading to apoptotic cell death.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in Non-Cancerous (Normal) Cell Lines
Question: We are observing significant cell death in our non-cancerous control cell lines when treated with this compound, at concentrations intended to be selective for cancer cells. How can we mitigate this off-target toxicity?
Answer: High cytotoxicity in normal cells is a common challenge with potent mitochondrial inhibitors like this compound. Here are several strategies to address this issue, categorized by their mechanism of action.
Mitigation Strategies:
-
Supplementation with Antioxidants: The inhibition of Complex III by this compound leads to a surge in mitochondrial ROS production. Supplementing the cell culture media with antioxidants can help neutralize these damaging free radicals.
-
Recommended Antioxidants:
-
N-acetylcysteine (NAC): A precursor to glutathione, a major intracellular antioxidant.
-
Vitamin C (Ascorbic Acid): A potent ROS scavenger.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from peroxidation.
-
-
-
Modulation of Cellular Metabolism: The reliance of cells on mitochondrial respiration can influence their sensitivity to ETC inhibitors.
-
Culture Media Composition: Cancer cells often exhibit a higher rate of glycolysis compared to normal cells (the Warburg effect). By altering the primary carbon source in the culture medium, you can exploit these metabolic differences.
-
High Glucose Media: May favor glycolytic metabolism, potentially offering some protection to normal cells that can rely on this pathway for ATP production.
-
Galactose Media: Forcing cells to utilize galactose, which must enter oxidative phosphorylation, can increase their sensitivity to mitochondrial inhibitors. This can be used to further sensitize cancer cells but may exacerbate toxicity in normal cells that heavily rely on mitochondrial respiration. Careful titration is necessary.
-
-
-
Enhancement of Mitochondrial Biogenesis: Promoting the generation of new mitochondria can be a compensatory mechanism to overcome the inhibition of a subset of ETC complexes.
-
Recommended Agents:
-
Resveratrol: Known to activate SIRT1 and PGC-1α, key regulators of mitochondrial biogenesis.
-
Bezafibrate: A PPAR agonist that can also stimulate mitochondrial proliferation.
-
-
Illustrative Quantitative Data (Representative for Complex III Inhibitors):
Disclaimer: The following IC50 values are for the well-characterized Complex III inhibitor, Antimycin A, and are provided as a representative example to illustrate the differential sensitivity between cell types and the effect of metabolic conditions. Specific values for this compound may vary and should be determined empirically.
| Compound | Cell Line | Cell Type | Culture Condition | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| Antimycin A | L6 | Rat Myoblast (Normal) | High Glucose (25 mM) | 15.2 | |
| Antimycin A | L6 | Rat Myoblast (Normal) | Galactose (10 mM) | 2.58 | |
| Antimycin A | HepG2 | Human Hepatoma (Cancer) | High Glucose (25 mM) | 2.3 | 6.6 |
| Antimycin A | HepG2 | Human Hepatoma (Cancer) | Galactose (10 mM) | 0.13 | 19.8 |
Selectivity Index is calculated as IC50 in the normal cell line / IC50 in the cancer cell line under the same media conditions.
Issue 2: Inconsistent Results in Cytotoxicity Assays
Question: We are getting variable IC50 values for this compound in our experiments. What could be the cause?
Answer: Inconsistency in cytotoxicity assays can arise from several factors related to experimental setup and execution.
-
Cell Density: Ensure that cells are seeded at a consistent density across all plates and wells. Over-confluent or sparsely populated wells will respond differently to the compound.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
Incubation Time: The cytotoxic effects of mitochondrial inhibitors are often time-dependent. Standardize the incubation period for all experiments.
-
Assay Type: Different cytotoxicity assays measure different cellular parameters (metabolic activity, membrane integrity, etc.). Be consistent with the assay used and its specific protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound's primary target is the bc1-segment (Complex III) of the mitochondrial electron transport chain.
Q2: Why does inhibition of Complex III lead to cell death?
A2: Inhibition of Complex III disrupts the electron flow, leading to:
-
A decrease in the mitochondrial membrane potential, which is crucial for ATP synthesis.
-
A significant increase in the production of mitochondrial reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.
-
The release of pro-apoptotic factors (like cytochrome c) from the mitochondria into the cytoplasm, initiating the caspase cascade and programmed cell death.
Q3: Are cancer cells always more sensitive to this compound than normal cells?
A3: Often, yes. Many cancer cells have a higher mitochondrial membrane potential and a greater reliance on mitochondrial function for rapid proliferation, making them more susceptible to mitochondrial inhibitors. Additionally, some cancer cells have compromised antioxidant defenses. However, this is not universal, and the selectivity depends on the specific metabolic phenotypes of the cancer and normal cell lines being compared.
Q4: Can I use other antioxidants besides NAC, Vitamin C, and Vitamin E?
A4: Yes, other antioxidants like Glutathione (GSH) or MitoQ (a mitochondria-targeted antioxidant) could also be effective. The choice of antioxidant may depend on the specific cell type and experimental conditions. It is recommended to perform dose-response experiments to determine the optimal concentration of any new antioxidant.
Q5: How can I confirm that this compound is inhibiting Complex III in my cells?
A5: You can use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). Treatment with this compound should lead to a decrease in basal and maximal respiration. You can also perform enzymatic assays on isolated mitochondria to directly measure the activity of Complex III in the presence and absence of this compound.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., CCCP, a known mitochondrial uncoupler) and a vehicle control.
-
JC-1 Staining: Prepare a 1X JC-1 staining solution in pre-warmed culture medium. Remove the treatment medium, wash the cells once with PBS, and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells twice with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.
-
J-aggregates (healthy cells): Excitation ~535 nm, Emission ~590 nm (Red).
-
JC-1 monomers (apoptotic cells): Excitation ~485 nm, Emission ~530 nm (Green).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 3: Assessment of Mitochondrial Respiration using Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: One hour before the assay, remove the culture medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) and this compound at the desired concentrations.
-
Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration, and assess the inhibitory effect of this compound.
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing mitigation strategies.
Caption: Troubleshooting decision-making for cytotoxicity mitigation.
improving the efficiency of the Stille cross-coupling step in Crocacin C synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the Stille cross-coupling step in the synthesis of Crocacin C.
Troubleshooting Guides
Low yield or incomplete conversion is a common challenge in the Stille cross-coupling of complex fragments. The following table outlines potential causes and corresponding solutions to troubleshoot an inefficient reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized or has decomposed. This can be indicated by the formation of palladium black. | - Ensure rigorous exclusion of oxygen by using properly degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen).- Use a freshly opened bottle of the palladium source or a reliable glovebox for catalyst handling.- Consider using a more stable Pd(II) precatalyst that is reduced in situ. |
| 2. Poor Quality Reagents: Impurities in the vinyl iodide, organostannane, or solvent can poison the catalyst. Organostannanes can degrade over time. | - Purify starting materials before use (e.g., flash chromatography for the organic halides, filtration through activated alumina for amines).- Use freshly distilled and degassed, anhydrous solvents.- Check the integrity of the organostannane reagent via ¹H or ¹¹⁹Sn NMR spectroscopy. | |
| 3. Incorrect Reaction Temperature: The temperature may be too low for the catalytic cycle to proceed efficiently. | - Gradually increase the reaction temperature in 10 °C increments. The original synthesis of Crocacin C reported success at 50 °C. | |
| Significant Side Product Formation | 1. Homocoupling of Organostannane: A common side reaction where the organostannane couples with itself. | - Lower the reaction temperature.- Decrease the catalyst loading.- Ensure the reaction is run under strictly anaerobic conditions, as oxygen can sometimes promote homocoupling. |
| 2. Protodestannylation: The organostannane is protonated, leading to loss of the tin group. | - Use anhydrous solvents and reagents.- If acidic protons are present in the substrates, a non-nucleophilic base might be carefully added, though this can complicate the reaction. | |
| 3. Isomerization of Alkenes: Loss of stereochemistry in the product. | - This is less common under mild Stille conditions but can occur at higher temperatures. Ensure the temperature is not excessively high. The choice of ligand can also influence stereochemical retention. | |
| Reaction Stalls | 1. Catalyst Deactivation: The active catalyst is consumed during the reaction. | - Add a second portion of the catalyst to the reaction mixture. If the reaction proceeds, it indicates catalyst deactivation was the issue.- Increase the initial catalyst loading. |
| 2. Inhibition by Tin Byproducts: Tributyltin halides formed during the reaction can inhibit the catalyst. | - Additives like cesium fluoride (CsF) or copper(I) salts can mitigate these effects. However, their compatibility with the specific substrates must be tested. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the tri(2-furyl)phosphine (TFP) ligand in the Stille coupling for Crocacin C synthesis?
A1: Tri(2-furyl)phosphine (TFP) is a moderately electron-poor ligand. In the Stille catalytic cycle, the rate-determining step is often the transmetalation of the organic group from tin to palladium. Electron-poor ligands can accelerate this step, leading to a more efficient overall reaction.
Q2: The original synthesis of Crocacin C used N-Methyl-2-pyrrolidone (NMP) as a solvent. Are there other viable options?
A2: Yes, while NMP is a polar apathetic solvent that can accelerate the reaction, other solvents like DMF, THF, or dioxane are commonly used for Stille couplings. The choice of solvent can influence reaction rates and solubility of the complex starting materials. If side reactions are an issue in NMP, switching to a less polar solvent like dioxane might be beneficial, though it may require a higher reaction temperature.
Q3: I am observing a significant amount of the homocoupled dimer of my vinylstannane. How can I minimize this?
A3: Homocoupling is a known side reaction in Stille couplings.[1] To minimize it, you can try the following:
-
Lower the reaction temperature: This can disfavor the side reaction.
-
Use a lower catalyst loading: High local concentrations of the catalyst can sometimes promote homocoupling.
-
Ensure strict anaerobic conditions: Oxygen can sometimes facilitate the homocoupling pathway.
Q4: How can I effectively remove the toxic tin byproducts after the reaction is complete?
A4: The removal of organotin byproducts is a critical step. A common and effective method is to quench the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This leads to the precipitation of insoluble tributyltin fluoride, which can then be removed by filtration through a pad of Celite. Standard silica gel chromatography can also separate the desired product from the remaining tin impurities.
Q5: Would adding copper(I) iodide (CuI) be beneficial for this reaction?
A5: The addition of a copper(I) co-catalyst can significantly accelerate Stille couplings, in some cases by a factor of >10³. The copper(I) salt is believed to act as a scavenger for free phosphine ligands in solution, which can inhibit the transmetalation step. It may also facilitate the transmetalation itself. While not reported in the original Crocacin C synthesis, it is a viable optimization strategy if you are facing low reactivity.
Data Presentation
While a direct comparative study for the Crocacin C Stille coupling is not available in the literature, the following table provides a representative overview of how different parameters can be varied to optimize the reaction yield, based on general principles of Stille couplings for complex substrates.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Additive | Yield (%) | Key Observation |
| 1 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | THF | 65 | None | ~50-60 | Standard conditions, moderate yield. |
| 2 | Pd₂(dba)₃ (2.5) | TFP (10) | NMP | 50 | None | High | Reported successful conditions for Crocacin C. |
| 3 | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | DMF | 50 | None | High | Triphenylarsine is another effective ligand for accelerating transmetalation. |
| 4 | Pd(PPh₃)₄ (5) | - | Dioxane | 80 | None | ~60-70 | A common alternative catalyst, may require higher temperatures. |
| 5 | Pd₂(dba)₃ (2.5) | TFP (10) | NMP | 50 | CuI (10 mol%) | Potentially >90 | Cu(I) salts can accelerate sluggish reactions. |
| 6 | Pd₂(dba)₃ (1.0) | TFP (4) | NMP | 50 | None | Lower | Lower catalyst loading may lead to incomplete conversion but can reduce side products. |
| 7 | Pd₂(dba)₃ (2.5) | TFP (10) | NMP | 25 | None | Low/None | Room temperature is likely insufficient for this coupling. |
Experimental Protocols
General Procedure for the Stille Cross-Coupling Reaction
This protocol is a general guideline and should be adapted based on the specific scale and substrates of the reaction.
Materials:
-
Vinyl iodide fragment (1.0 eq)
-
Vinylstannane fragment (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., TFP, 4-20 mol%)
-
Anhydrous, degassed solvent (e.g., NMP)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Addition of Reagents: To the cooled flask, add the vinyl iodide and the palladium catalyst and ligand under a positive flow of inert gas.
-
Solvent and Stannane Addition: Add the anhydrous, degassed solvent via cannula or syringe, followed by the vinylstannane.
-
Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
To remove tin byproducts, stir the organic solution with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours.
-
Filter the resulting slurry through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Stille reactions.
References
Technical Support Center: Genetic Transformation of Crocacin A Producing Strains
Welcome to the technical support center for researchers working with Crocacin A producing myxobacteria, such as Chondromyces crocatus and the closely related, well-studied model organism Sorangium cellulosum. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the genetic transformation of these strains, with a focus on improving low transformation efficiency.
Troubleshooting Guide: Low Transformation Efficiency
Low transformation efficiency is a common hurdle in the genetic manipulation of myxobacteria. This guide is designed to help you identify the potential causes and find effective solutions.
Q1: Why am I getting no transformants or very few colonies after conjugation?
Potential Causes and Solutions:
Several factors can lead to a complete failure or very low efficiency of conjugal DNA transfer from E. coli to Sorangium cellulosum. These can be broadly categorized into issues with the recipient strain, the donor strain, the mating conditions, and the selection process.
-
Strain-Specific Sensitivity: Some Sorangium strains are sensitive to the presence of E. coli cells, which can inhibit their growth and prevent the formation of transconjugants.[1][2]
-
Antibiotic Resistance: Sorangium strains often exhibit natural resistance to a wide range of antibiotics, which can make selection of successful transformants difficult.[2][3] The selection markers used, such as phleomycin and hygromycin, may not be effective for all strains.[2]
-
Suboptimal Mating Conditions: The ratio of donor (E. coli) to recipient (Sorangium) cells, the choice of solid versus liquid mating medium, and the duration of the conjugation process are critical parameters that are highly strain-dependent.[3]
-
Inefficient Plasmid Transfer: The specific conjugation protocol may not be optimized for your particular Sorangium strain.
Troubleshooting Steps:
-
Optimize Donor-to-Recipient Ratio: Experiment with different ratios of E. coli to Sorangium cellulosum cells. A protocol developed for one strain may not be applicable to another.[3]
-
Dual Antibiotic Selection during Mating: The inclusion of low doses of dual selection antibiotics in the mating medium has been shown to greatly increase the frequency of conjugative transfer.[1][2]
-
Test Alternative Selectable Markers: If your strain is resistant to commonly used antibiotics like phleomycin and hygromycin, consider developing new selection markers. For example, a chloramphenicol-resistance gene has been successfully used as a selectable marker in resistant Sorangium strains.[1][2]
-
Vary Mating Time and Medium: Adjust the co-incubation time for the donor and recipient cells. Also, test both solid and liquid media for the mating process to see which yields better results for your specific strain.[3]
Table 1: Factors Influencing Conjugation Efficiency in Sorangium cellulosum
| Parameter | Recommended Modification | Expected Outcome | Reference |
| Antibiotic Selection | Addition of low doses of dual selection antibiotics to the mating medium. | Significant increase in the number of transconjugants. | [1][2] |
| Selectable Marker | Use of alternative markers like chloramphenicol resistance for strains tolerant to phleomycin and hygromycin. | Enables selection of transformants in resistant strains. | [2] |
| Cell Ratio | Optimization of the E. coli to Sorangium cellulosum cell ratio. | Improved conjugation efficiency. | [3] |
| Mating Conditions | Testing of both liquid and solid mating media and varying the conjugation time. | Identification of optimal conditions for specific strains. | [3] |
Q2: My electroporation experiments are consistently failing or yielding very low efficiencies. What can I do?
Potential Causes and Solutions:
Electroporation in myxobacteria can be challenging due to their unique cell wall composition and the production of extracellular polysaccharides.[3] In the broader context of bacteria that are difficult to transform, such as Mycobacterium, which also have complex cell envelopes, several factors are known to be critical for successful electroporation.[4][5]
-
Cell Wall Integrity: The thick and complex cell wall of myxobacteria can be a significant barrier to DNA uptake.
-
DNA Quality: The presence of contaminants such as salts, phenol, ethanol, proteins, and detergents in the DNA preparation can lead to arcing during electroporation and reduce transformation efficiency.[6][7]
-
Electroporation Parameters: The voltage, capacitance, and resistance settings of the electroporator are critical and need to be optimized for each strain.
-
Cell Preparation: The growth phase of the cells and the washing procedure used to prepare electrocompetent cells are crucial for success.
Troubleshooting Steps:
-
Optimize Cell Growth and Preparation: Harvest cells in the mid-to-late exponential growth phase. Ensure thorough washing of the cell pellet to remove all traces of growth medium.
-
Improve DNA Purity: Purify the plasmid DNA to remove any contaminants. For ligation reactions, consider a cleanup step before transformation.[6]
-
Systematically Vary Electroporation Parameters: If possible, test a range of voltage, capacitance, and resistance settings to find the optimal conditions for your strain.
-
Consider Cell Wall Weakening Agents: Some protocols for difficult-to-transform bacteria involve treating the cells with agents like glycine to weaken the cell wall prior to electroporation.[8]
Table 2: General Troubleshooting for Bacterial Electroporation
| Issue | Potential Cause | Recommended Solution | Reference |
| No or few colonies | Low transformation efficiency of competent cells. | Verify the efficiency of your competent cells with a control plasmid (e.g., pUC19). | [6] |
| Incorrect antibiotic or concentration. | Confirm the antibiotic and its concentration are correct for your plasmid. | [9][10] | |
| Toxic DNA fragment. | Incubate plates at a lower temperature (e.g., 25–30°C). | [6] | |
| Arcing during electroporation. | Clean up the DNA to remove salts and other contaminants. | [6] | |
| Lawn of colonies | Plating too many cells. | Plate a smaller volume of the cell suspension after recovery. | [9] |
| Antibiotic issue (none, too low concentration, or degraded). | Double-check that the antibiotic was added to the plates at the correct concentration and that it is not expired. | [9][10] |
Experimental Workflows and Protocols
Conjugation Workflow
The following diagram outlines a general workflow for biparental or triparental mating to introduce plasmids from E. coli into Sorangium cellulosum.
References
- 1. Improving conjugation efficacy of Sorangium cellulosum by the addition of dual selection antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Electroporation of mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electroporation of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. intactgenomics.com [intactgenomics.com]
- 10. goldbio.com [goldbio.com]
optimization of extraction protocols for Crocacin A from biomass
Welcome to the technical support center for the optimization of extraction protocols for Crocacin A from myxobacterial biomass. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a polyene-based secondary metabolite produced by the myxobacterium Chondromyces crocatus.[1] It is known to be an inhibitor of electron transport, specifically targeting the bc1-segment (complex III) of the respiratory chain.[1] Myxobacteria are a rich source of structurally diverse and biologically active natural products.[2][3][4]
Q2: What are the main challenges in extracting this compound from myxobacterial biomass?
A2: Extracting metabolites from myxobacteria presents several challenges. These include the complex cellular structure of the bacteria, which can make efficient cell lysis difficult, the frequent presence of contaminating organisms in cultures, and the production of a wide array of secondary metabolites, which can complicate purification.[5] Furthermore, like many complex natural products, this compound may be sensitive to degradation from heat, light, or suboptimal pH during the extraction process.
Q3: What are the principal extraction methods suitable for myxobacterial metabolites like this compound?
A3: A range of methods can be employed, from conventional to modern techniques.
-
Conventional Solvent Extraction: This involves using organic solvents like acetone, methanol, and ethyl acetate to extract compounds from the biomass.[6] It is a widely used but can be time-consuming and require large solvent volumes.[7]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher efficiency and shorter extraction times.[8][9]
-
Supercritical Fluid Extraction (SFE): A green chemistry technique that uses a supercritical fluid, typically CO2, as the solvent.[10] It is highly tunable for selective extraction by adjusting pressure, temperature, and the use of co-solvents. SFE has been shown to be highly effective for myxobacterial metabolites, in some cases yielding extracts with higher antimicrobial activity than conventional methods.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the extraction of this compound.
Low Extraction Yield
Q: My final yield of this compound is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from multiple stages of the process. Consider the following factors:
-
Inefficient Cell Lysis: Myxobacterial cells must be thoroughly disrupted to release intracellular metabolites.
-
Troubleshooting: Ensure your biomass is completely dried and finely ground before extraction. For solvent-based methods, consider incorporating a mechanical disruption step such as bead beating or sonication prior to or during extraction.
-
-
Inappropriate Solvent Choice: The polarity of the extraction solvent must be well-matched to this compound.
-
Troubleshooting: While specific data for this compound is limited, myxobacterial metabolites vary in polarity. Experiment with a gradient of solvents, from nonpolar (e.g., ethyl acetate) to polar (e.g., methanol, acetone).[6] For SFE, optimizing the co-solvent (e.g., ethyl acetate for nonpolar compounds, methanol for polar compounds) is critical.[6]
-
-
Compound Degradation: this compound may degrade if exposed to harsh conditions.
-
Troubleshooting: Many complex natural products are sensitive to heat, light, and extreme pH.[11][12][13] Conduct extractions at low to moderate temperatures (e.g., < 50°C) and protect your samples from light. Analyze the pH of your biomass slurry and adjust if necessary, as pH can significantly impact extraction efficiency and compound stability.[14][15]
-
-
Suboptimal Extraction Parameters: The duration, temperature, and solid-to-solvent ratio may not be optimal.
-
Troubleshooting: Systematically vary one parameter at a time (e.g., extraction time from 1h to 24h, temperature from 25°C to 50°C) while keeping others constant to find the optimal conditions.
-
Extract Purity and Contamination
Q: My crude extract contains many impurities, making downstream purification difficult. How can I improve the initial purity?
A: Improving the purity of the initial extract is crucial for efficient purification.
-
Selective Extraction: Use an extraction technique that offers higher selectivity.
-
Troubleshooting: Supercritical Fluid Extraction (SFE) is highly selective. By carefully tuning the pressure, temperature, and co-solvent percentage, you can target compounds with specific physicochemical properties, leaving many impurities behind.[6] For example, using 20% ethyl acetate as a co-solvent preferentially extracts less polar myxobacterial metabolites, while methanol is better for more polar compounds.[6]
-
-
Fractionated Extraction: Instead of a single extraction, use a series of solvents with increasing polarity.
-
Troubleshooting: Begin with a nonpolar solvent like hexane to remove lipids, followed by a medium-polarity solvent (ethyl acetate), and finally a polar solvent (methanol). This will fractionate your extract and simplify subsequent purification steps.
-
-
Solid-Phase Extraction (SPE): Use SPE as a cleanup step immediately after extraction.
-
Troubleshooting: Pass your crude extract through an appropriate SPE cartridge (e.g., C18 for reverse-phase) to remove highly polar or nonpolar contaminants. Methodical optimization of the loading, washing, and elution steps is necessary for good separation.[16]
-
Q: I am experiencing emulsion formation during liquid-liquid partitioning of my crude extract. How can I break it?
A: Emulsions are common when extracts contain lipids and other surfactant-like molecules.[17]
-
Prevention: Gently swirl or rock the separatory funnel instead of shaking it vigorously. This minimizes the agitation that causes emulsions while still allowing for phase contact.[17]
-
Disruption:
-
Add Brine: Introduce a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can force the separation of the two phases.[17]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can often break the emulsion.
-
Change Solvent: Adding a small amount of a different organic solvent (e.g., methanol if you are using dichloromethane) can alter the solubility characteristics and break the emulsion.[17]
-
Data Presentation: Comparison of Extraction Parameters
While specific quantitative data for this compound extraction is not widely published, the tables below summarize key parameters that should be optimized for different extraction methods, based on protocols for other myxobacterial secondary metabolites.
Table 1: Key Parameters for Different Extraction Methods
| Parameter | Conventional Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Solvent(s) | Acetone, Methanol (MeOH), Ethyl Acetate (EtOAc)[6] | Acetone, MeOH, Ethanol[18] | Supercritical CO₂, Co-solvents (EtOAc, Isopropanol, MeOH)[6] |
| Temperature | Ambient to ~50°C | Ambient to ~60°C | 40°C - 80°C[6][10] |
| Pressure | Atmospheric | Atmospheric | 200 - 300 bar[6] |
| Time | 1 - 24 hours | 5 - 60 minutes[8] | 5 - 20 minutes (per step)[6] |
| Key Advantage | Simple setup | Fast, efficient cell disruption | Highly selective, "green" solvent |
| Key Disadvantage | Large solvent volume, slow | Potential for localized heating | High initial equipment cost |
Table 2: Influence of SFE Co-Solvent on Myxobacterial Metabolite Extraction[6]
| Co-Solvent (20%) | Target Compound Polarity | Relative Extraction Efficiency |
| Ethyl Acetate (EtOAc) | Nonpolar (logP > 3) | Excellent |
| Isopropanol (iPrOH) | Intermediate Polarity | Moderate |
| Methanol (MeOH) | Polar (logP < 3) | Excellent |
Experimental Protocols
Protocol 1: Generalized Conventional Solvent Extraction
-
Biomass Preparation: Lyophilize (freeze-dry) the myxobacterial cell pellet to completion. Grind the dried biomass into a fine, homogenous powder using a mortar and pestle or a grinder.
-
Extraction:
-
Add the powdered biomass to an Erlenmeyer flask.
-
Add the chosen organic solvent (e.g., acetone) at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the suspension on a magnetic stir plate at room temperature for 4-6 hours, ensuring the flask is sealed to prevent solvent evaporation.
-
-
Separation:
-
Separate the biomass from the solvent by vacuum filtration through a Büchner funnel with filter paper.
-
Wash the biomass cake with a small volume of fresh solvent to recover any remaining extract.
-
-
Concentration:
-
Combine the filtrate and washings.
-
Remove the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
-
Storage: Dissolve the resulting crude extract in a minimal amount of a suitable solvent (e.g., methanol), transfer to a pre-weighed vial, dry under a stream of nitrogen, and store at -20°C or below, protected from light.
Protocol 2: Supercritical Fluid Extraction (SFE)[6]
This protocol is adapted from a method successfully used for other myxobacteria.[6]
-
Biomass Preparation: Lyophilize the cell pellet and mix with an equal amount of diatomaceous earth to prevent clumping in the extraction vessel.
-
SFE System Setup:
-
Load the biomass mixture into the extraction vessel.
-
Set the system parameters: Pressure = 200 bar, Temperature = 40°C.
-
-
Fractionated Extraction: Perform a stepwise extraction using different co-solvents to fractionate the extract by polarity.
-
Step 1 (Nonpolar): 100% Supercritical CO₂.
-
Step 2 (Low-to-Mid Polarity): CO₂ with 20% Ethyl Acetate as a co-solvent.
-
Step 3 (Mid-to-High Polarity): CO₂ with 20% Isopropanol as a co-solvent.
-
Step 4 (Polar): CO₂ with 20% Methanol as a co-solvent.
-
-
Extraction Cycle (for each step):
-
5 min dynamic extraction (constant flow).
-
5 min static extraction (no flow, allows for equilibration).
-
5 min dynamic extraction to flush the vessel.
-
-
Collection and Concentration: Collect the extract from each step separately. Remove the co-solvents under reduced pressure as described in Protocol 1.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
Accurate quantification requires a validated HPLC method.
-
Standard Preparation: Prepare a stock solution of purified this compound standard of known concentration in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution (e.g., 1 to 100 µg/mL).
-
Sample Preparation: Dissolve a precisely weighed amount of crude extract in the mobile phase to a known final concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Example - to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 70% A, ramp to 100% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV-Vis detector. Monitor at the λmax of this compound.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve. The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[19][20]
-
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular and functional characterization of myxobacteria isolated from soil in India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of predominant interfering bacteria in the purification process of myxobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scientificspectator.com [scientificspectator.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Ultrasonic Extraction to Obtain Erinacine A and Polyphenols with Antioxidant Activity from the Fungal Biomass of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improved quantification method of crocins in saffron extract using HPLC-DAD after qualification by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Method Validation for the Quantitative Analysis of Aflatoxins (B1, B2, G1, and G2) and Ochratoxin A in Processed Cereal-Based Foods by HPLC with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Signal Suppression of Crocacin A in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of signal suppression when analyzing Crocacin A by mass spectrometry.
Troubleshooting Guide: Diagnosing and Mitigating this compound Signal Suppression
This guide provides a systematic approach to identifying and resolving signal suppression issues during the analysis of this compound.
Step 1: Confirming Signal Suppression
The first crucial step is to determine if the low signal intensity of this compound is indeed due to signal suppression from the sample matrix.
-
Q1: How can I confirm that my this compound signal is being suppressed?
A1: Two primary methods can definitively confirm signal suppression:
-
Post-Column Infusion (PCI) Experiment: This is a powerful technique to visualize regions of ion suppression in your chromatogram. A constant flow of a this compound standard solution is introduced into the mass spectrometer's ion source post-column. When a blank matrix extract is injected, any dip in the stable this compound signal indicates the retention time at which matrix components are eluting and causing suppression.[1][2][3]
-
Matrix vs. Neat Standard Response Comparison: Prepare a this compound standard in a clean solvent (neat standard) and another at the same concentration in a blank sample matrix extract. A significantly lower response for the matrix sample compared to the neat standard is a strong indicator of signal suppression.[1][4]
-
Step 2: Identifying the Source of Suppression
Once suppression is confirmed, the next step is to pinpoint the cause.
-
Q2: What are the likely causes of this compound signal suppression?
A2: Signal suppression in electrospray ionization (ESI) mass spectrometry is primarily caused by "matrix effects."[5][6] For a natural product like this compound, common culprits include:
-
Co-eluting Matrix Components: Endogenous or exogenous compounds from the sample that elute from the liquid chromatography (LC) column at the same time as this compound can compete for ionization.[1][7]
-
High Concentrations of Other Analytes: If other compounds are present at much higher concentrations, they can dominate the ionization process.[1]
-
Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause signal suppression.[8][9]
-
High Salt Concentrations: Salts in the sample can reduce the efficiency of ESI droplet formation and analyte volatilization.[1]
-
Step 3: Implementing Solutions
After identifying the likely cause, a range of strategies can be employed to mitigate signal suppression.
-
Q3: What are the most effective strategies to overcome this compound signal suppression?
A3: A multi-pronged approach is often the most successful. Consider the following, starting with the least disruptive methods:
-
Chromatographic Optimization: Modifying your LC method is often the most effective first step.[1][7] Adjust the mobile phase gradient to separate this compound from interfering matrix components. If necessary, try a different LC column with an alternative stationary phase to alter selectivity.
-
Sample Preparation: Enhancing your sample cleanup protocol can significantly reduce matrix effects. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective at removing interfering substances.[2][5]
-
Sample Dilution: A simple yet effective method is to dilute the sample, which reduces the concentration of matrix components introduced into the MS.[8][10] This is suitable if the this compound concentration is high enough to remain detectable after dilution.
-
Mass Spectrometer and Ion Source Optimization: Fine-tuning MS parameters can help minimize the impact of suppression.[1] Adjust the capillary voltage, gas flow rates, and source temperature. Consider using a lower ESI flow rate, as this has been shown to reduce signal suppression.[2][8][11] If available, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI and could be a viable alternative.[1][8]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard for this compound, if available, can compensate for signal suppression, leading to more accurate quantification.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is signal suppression in the context of mass spectrometry?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte (like this compound) due to the presence of co-eluting compounds from the sample matrix.[5][6][7] This competition for charge or space on the ESI droplets leads to a decreased detector response, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1]
-
Q2: Can signal suppression lead to false negative results?
A2: Yes, severe signal suppression can reduce the analyte signal to below the limit of detection of the instrument, leading to a false negative result.[6] This is a critical consideration in both qualitative and quantitative analyses.
-
Q3: How do I quantify the extent of signal suppression?
A3: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100.[4] A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement.
-
Q4: Is it possible for the matrix to enhance the signal instead of suppressing it?
A4: Yes, although less common, some matrix components can lead to ion enhancement, where the analyte signal is artificially increased.[5][6] The troubleshooting methods described above will also help in identifying and mitigating signal enhancement.
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) Experiment
This protocol outlines the steps to identify retention time regions with significant ion suppression.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Set up the infusion: Use a syringe pump to deliver the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the MS ion source.
-
Connect the LC outlet: Use a T-fitting to combine the eluent from your LC column with the infused this compound standard solution before it enters the ion source.
-
Equilibrate the system: Start the LC flow with your initial mobile phase conditions and allow the infused this compound signal to stabilize, establishing a steady baseline.
-
Inject a blank matrix sample: Inject a prepared sample extract that does not contain this compound.
-
Monitor the this compound signal: Acquire data for the specific m/z of this compound throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.[1][2]
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when quantifying signal suppression.
| Sample Type | This compound Concentration (ng/mL) | Mean Peak Area (n=3) | Signal Suppression (%) |
| Neat Standard | 100 | 1,500,000 | N/A |
| Matrix Extract | 100 | 450,000 | 70% |
Note: The Signal Suppression (%) is calculated as: (1 - (Peak Area in Matrix / Peak Area in Neat Standard)) * 100.
Visualizations
Caption: A logical workflow for troubleshooting signal suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hdb.ugent.be [hdb.ugent.be]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. longdom.org [longdom.org]
- 6. tandfonline.com [tandfonline.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Homology Models of the Crocacin A Binding Site on eEF1A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining homology models of the Crocacin A binding site on its putative target, eukaryotic elongation factor 1A (eEF1A).
Frequently Asked Questions (FAQs)
Q1: What is the molecular target of this compound?
A1: The primary molecular target of this compound is believed to be eukaryotic elongation factor 1A (eEF1A), a key protein involved in the elongation phase of protein synthesis. It is responsible for delivering aminoacyl-tRNAs to the ribosome.
Q2: Why is homology modeling necessary for studying the this compound binding site?
A2: Currently, there is no experimentally determined crystal structure of human eEF1A in complex with this compound. Homology modeling provides a valuable computational approach to generate a three-dimensional model of the protein's binding site, enabling the study of potential interactions with this compound and guiding further experimental work like site-directed mutagenesis.
Q3: What are the critical steps in building a reliable homology model of the eEF1A-Crocacin A complex?
A3: The key steps include:
-
Template Selection: Choosing a high-resolution crystal structure of a homologous protein.
-
Sequence Alignment: Accurately aligning the target sequence (human eEF1A) with the template sequence.
-
Model Building: Generating the 3D coordinates of the target protein based on the alignment and template structure.
-
Loop Modeling: Predicting the conformation of loop regions that may differ between the target and template.
-
Side-Chain Refinement: Optimizing the conformations of amino acid side chains in the binding pocket.
-
Model Validation: Assessing the quality of the generated model using various structural and energetic criteria.
-
Ligand Docking: Predicting the binding pose of this compound within the refined homology model of eEF1A.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Model Quality Scores (e.g., DOPE, Ramachandran plot outliers) | 1. Inappropriate template selection (low sequence identity).2. Inaccurate sequence alignment, especially in the binding site region.3. Incorrectly modeled loop regions. | 1. Search for a template with higher sequence identity (>70% is ideal). Consider using multiple templates.2. Manually inspect and refine the alignment, paying close attention to conserved residues within the binding pocket.3. Utilize different loop modeling algorithms and select the most energetically favorable conformation. |
| Inaccurate Prediction of Binding Site Residues | 1. The binding site in the template is not well-defined or is in a different conformational state.2. The sequence alignment in the binding pocket is incorrect. | 1. Analyze the template structure to ensure the binding pocket is well-resolved. Compare with other available structures of the same or similar proteins.2. Use structure-guided alignment tools and manually adjust the alignment based on known functional residues. |
| This compound Docks with Poor Score or in an Unrealistic Pose | 1. The homology model of the binding site is inaccurate (incorrect side-chain rotamers, backbone conformation).2. The ligand conformation is not energetically minimized.3. The docking protocol parameters are not optimized. | 1. Perform energy minimization and molecular dynamics (MD) simulations on the homology model to refine the binding pocket.2. Ensure the 3D structure of this compound is properly generated and energy minimized before docking.3. Experiment with different docking algorithms (e.g., rigid vs. flexible docking) and scoring functions. |
| Experimental Validation (e.g., mutagenesis) Contradicts Model Predictions | 1. The homology model does not accurately represent the true binding mode.2. The experimental assay is not sensitive enough or is subject to artifacts.3. The mutation induced unexpected global conformational changes in the protein. | 1. Re-evaluate the entire homology modeling and docking workflow. Consider generating an ensemble of models to account for protein flexibility.2. Ensure the experimental conditions are optimal and include appropriate controls.3. Analyze the impact of the mutation on the overall protein stability and structure through computational methods before drawing conclusions about direct binding interactions. |
Quantitative Data on eEF1A Inhibitors
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| Didemnin B | eEF1A | ~7 nM | Protein Synthesis Inhibition (HCT116 cells) | [1] |
| Ternatin-4 | eEF1A | ~36 nM | Protein Synthesis Inhibition (HCT116 cells) | [1] |
| Plitidepsin (Aplidin) | eEF1A2 | 80 nM (Kd) | Direct Binding | [2] |
| Cytotrienin A | eEF1A | 7.7 nM | Cytotoxicity (HL-60 cells) | [2] |
Experimental Protocols
Site-Directed Mutagenesis for Binding Site Validation
This protocol describes the introduction of point mutations into the putative this compound binding site of eEF1A to validate the predictions from the homology model.
Materials:
-
eEF1A expression plasmid
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction with the eEF1A plasmid as the template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation. A typical cycling protocol is:
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1 hour. DpnI digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select individual colonies, isolate the plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Functional Assay: Express the mutant eEF1A protein and assess the impact of the mutation on this compound binding or activity using a suitable functional assay (e.g., a cell viability assay or a protein synthesis inhibition assay).
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified eEF1A protein
-
This compound
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the purified eEF1A protein against the chosen ITC buffer to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer. It is critical that the buffer for both the protein and the ligand are identical to minimize heat of dilution effects.
-
-
Concentration Determination: Accurately determine the concentrations of both the eEF1A protein and this compound.
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the eEF1A solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Set the experimental temperature and perform a series of injections of this compound into the eEF1A solution.
-
The instrument will measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Purified eEF1A protein
-
This compound
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified eEF1A protein over the activated surface to covalently immobilize it. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor surface with the immobilized eEF1A.
-
The SPR instrument will detect changes in the refractive index at the surface as this compound binds to eEF1A, generating a sensorgram.
-
-
Regeneration: After each analyte injection, inject a regeneration solution to remove the bound this compound from the immobilized eEF1A, preparing the surface for the next injection.
-
Data Analysis:
-
The sensorgrams will show the association of this compound during injection and its dissociation after the injection ends.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd.
-
Calculate the Kd from the ratio of the rate constants (Kd = kd / ka).
-
Visualizations
eEF1A Signaling Pathway Involvement
References
Validation & Comparative
Comparative Analysis of Crocacin A with Other Complex III Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Crocacin A with other well-characterized inhibitors of mitochondrial complex III. This analysis is supported by available experimental data and detailed methodologies to facilitate further research and development.
Mitochondrial complex III, also known as the cytochrome bc1 complex, is a critical enzyme in the electron transport chain responsible for generating a proton gradient for ATP synthesis. Its inhibition has significant implications for cellular metabolism and is a key target for various therapeutic agents and research compounds. This guide focuses on a comparative analysis of this compound, a potent natural product, with established complex III inhibitors: Antimycin A, Myxothiazol, and Stigmatellin.
Performance Comparison of Complex III Inhibitors
The inhibitory potency of these compounds varies depending on the biological system and experimental conditions. The following table summarizes available quantitative data on their activity.
| Inhibitor | Target Site | Organism/System | Assay Type | IC50 / Ki Value | Reference(s) |
| This compound | bc1 segment (Complex III) | Beef heart submitochondrial particles | Electron transport inhibition | Not specified | [1] |
| Saccharomyces cerevisiae | Antifungal activity | Not specified | Potent activity | [2] | |
| L929 mouse fibroblast cells | Cytotoxicity | Not specified | Highly cytotoxic | [2][3] | |
| Antimycin A | Qi site | Isolated rat liver mitochondria | Mitochondrial respiration | IC50: 38 nM | |
| Porcine bc1 complex | Succinate-cytochrome c reductase | Ki: 0.033 nM | |||
| Myxothiazol | Qo site | Human A549 cells | Cytotoxicity | IC50: 0.01 ng/mL | |
| Human HCT-15 cells | Cytotoxicity | IC50: 0.03 ng/mL | |||
| Stigmatellin | Qo site | Rhodobacter sphaeroides bc1 complex | Ubiquinol-cytochrome c reductase | Stoichiometry of 0.5 mol/mol of bc1 complex for inhibition |
Mechanism of Action and Binding Sites
The inhibitors discussed target different sites within the cytochrome bc1 complex, leading to distinct effects on the Q-cycle, the process of electron and proton translocation.
-
This compound: This myxobacterial metabolite blocks electron transport within the bc1-segment of complex III. While its precise binding site is not as extensively characterized as the others, its potent activity suggests a high-affinity interaction.[1]
-
Antimycin A: A well-known Qi site inhibitor, Antimycin A binds to cytochrome b and blocks the transfer of electrons from the low-potential heme bL to ubiquinone. This leads to the accumulation of ubisemiquinone and a significant increase in the production of reactive oxygen species (ROS).
-
Myxothiazol: This inhibitor binds to the Qo site, specifically preventing the oxidation of ubiquinol by displacing it from its binding pocket near the Rieske iron-sulfur protein. This action inhibits the transfer of the first electron in the Q-cycle.
-
Stigmatellin: Also a Qo site inhibitor, Stigmatellin binds to cytochrome b and interacts with the Rieske iron-sulfur protein, locking it in a conformation that prevents electron transfer to cytochrome c1.[4]
Experimental Protocols
To aid in the comparative evaluation of these inhibitors, detailed methodologies for key experiments are provided below.
Mitochondrial Complex III Activity Assay
This assay measures the enzymatic activity of complex III by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)
-
Reduced Coenzyme Q10 (Ubiquinol) as substrate
-
Cytochrome c (oxidized form)
-
Complex III inhibitors (this compound, Antimycin A, Myxothiazol, Stigmatellin) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from a suitable source (e.g., rat liver, beef heart, or cultured cells) using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer and a specific concentration of the complex III inhibitor or vehicle control.
-
Initiation of Reaction: Add a known amount of mitochondrial protein to the reaction mixture and incubate for a defined period.
-
Substrate Addition: Add reduced Coenzyme Q10 to initiate the enzymatic reaction.
-
Measurement: Immediately after adding the substrate, add oxidized cytochrome c and monitor the increase in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to the complex III activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of the inhibitors on the viability of cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell lines or primary cells)
-
Cell culture medium and supplements
-
Complex III inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the complex III inhibitors for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value as described for the enzyme activity assay.
Signaling Pathways and Downstream Effects
The inhibition of complex III triggers a cascade of downstream signaling events, primarily initiated by the increased production of mitochondrial reactive oxygen species (ROS).
Caption: Downstream signaling pathway initiated by Complex III inhibition.
Inhibition of complex III disrupts the electron flow, leading to an accumulation of electrons at the Q-cycle, which then react with molecular oxygen to form superoxide radicals. This surge in ROS induces oxidative stress, causing damage to cellular components and triggering various signaling pathways. Notably, both Antimycin A and Myxothiazol have been shown to inhibit autophagy through their action on complex III.[5] This suggests that mitochondrial function is intricately linked to this crucial cellular degradation and recycling process. The sustained mitochondrial dysfunction and activation of stress-activated signaling cascades can ultimately lead to cell cycle arrest and apoptosis.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic comparison of these inhibitors.
Caption: Experimental workflow for comparing Complex III inhibitors.
This workflow outlines a comprehensive approach, starting from the parallel testing of the inhibitors in enzymatic and cell-based assays to determine their potency and cytotoxicity. Subsequent experiments should focus on elucidating the mechanistic details, such as the extent of ROS production and the modulation of key signaling pathways. The final comparative analysis will integrate all these data points to provide a holistic understanding of the similarities and differences between this compound and other complex III inhibitors.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis for resistance to myxothiazol, mucidin (strobilurin A), and stigmatellin. Cytochrome b inhibitors acting at the center o of the mitochondrial ubiquinol-cytochrome c reductase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
validating the antifungal activity of synthetic Crocacin A vs. natural product
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal activity of Crocacin A. While the objective was to compare the synthetic versus the natural product, currently available research data primarily focuses on the antifungal properties of naturally derived this compound. No direct comparative studies evaluating the antifungal activity of synthetic this compound were identified in the reviewed literature. This document, therefore, summarizes the known antifungal profile of natural this compound and provides standardized experimental protocols for researchers seeking to perform their own comparative analyses.
Antifungal Activity of Natural this compound
Natural this compound, isolated from the myxobacterium Chondromyces crocatus, has demonstrated a broad spectrum of activity, inhibiting the growth of various yeasts and molds[1]. Its mechanism of action involves the inhibition of the mitochondrial respiratory chain, specifically by blocking electron transport within the bc1-segment (Complex III)[1]. This disruption of cellular respiration is a key factor in its antifungal effect.
Table 1: Antifungal Spectrum of Natural this compound
| Fungal Group | Activity Level | Reference |
| Yeasts | Broad Spectrum Inhibition | [1] |
| Molds | Broad Spectrum Inhibition | [1] |
Note: Specific Minimum Inhibitory Concentration (MIC) values for individual fungal species were not available in the reviewed literature.
Experimental Protocols
To facilitate further research and a direct comparison of natural and synthetic this compound, the following is a detailed protocol for a standard method to determine antifungal activity: the Minimum Inhibitory Concentration (MIC) assay via broth microdilution.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is adapted from established methodologies for determining the MIC of antifungal agents against filamentous fungi.
1. Preparation of Fungal Inoculum:
-
Fungal cultures are grown on a suitable agar medium (e.g., Potato Dextrose Agar) to promote sporulation.
-
Spores (conidia) are harvested by flooding the agar surface with sterile saline or a solution containing a wetting agent (e.g., 0.05% Tween 80).
-
The resulting suspension is filtered to remove hyphal fragments.
-
The spore concentration is determined using a hemocytometer and adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI-1640 medium.
2. Preparation of this compound Dilutions:
-
A stock solution of this compound (either natural or synthetic) is prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the this compound dilutions is inoculated with the prepared fungal suspension.
-
A positive control well (fungal suspension with no drug) and a negative control well (medium only) are included on each plate.
-
The plates are incubated at 35°C for 48-72 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a complete or significant (≥50%) inhibition of visible fungal growth compared to the positive control.
-
The reading can be done visually or with a spectrophotometer by measuring the optical density at a specific wavelength.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in evaluating and understanding the antifungal action of this compound, the following diagrams have been generated.
References
Unraveling the Cross-Resistance Profile of Crocacin A: A Comparative Guide for Researchers
Crocacin A, a novel antifungal agent isolated from the myxobacterium Chondromyces crocatus, presents a unique mechanism of action that sets it apart from currently available antifungal drugs. This guide provides a comparative analysis of this compound's mechanism against other major antifungal classes and explores its inferred cross-resistance profile. Due to the absence of direct experimental studies on this compound cross-resistance, this analysis is based on its distinct molecular target.
This compound exerts its antifungal activity by inhibiting the bc1-segment (Complex III) of the mitochondrial electron transport chain.[1] This targeted disruption of fungal respiration represents a promising avenue for antifungal therapy, particularly in the context of rising resistance to conventional agents. Understanding its potential for cross-resistance with existing drugs is crucial for its future development and clinical application.
Mechanism of Action: A Comparative Overview
A clear distinction in the molecular targets of antifungal agents is the primary indicator of a low probability of cross-resistance. The following table summarizes the mechanisms of action for major antifungal classes in comparison to this compound.
| Antifungal Agent/Class | Primary Cellular Target | Mechanism of Action |
| This compound | Mitochondrial bc1 complex (Complex III) | Inhibits electron transport, leading to disruption of mitochondrial respiration and ATP synthesis.[1] |
| Azoles (e.g., Fluconazole, Itraconazole) | Lanosterol 14-α-demethylase (Erg11p) | Inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][3][4][5] |
| Polyenes (e.g., Amphotericin B, Nystatin) | Ergosterol | Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[6][7][8][9] |
| Echinocandins (e.g., Caspofungin, Micafungin) | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability.[10][11][12][13] |
| Flucytosine (5-FC) | DNA and RNA synthesis | Converted intracellularly to 5-fluorouracil (5-FU), which disrupts both DNA and RNA synthesis.[14][15][16][17][18] |
Inferred Cross-Resistance Profile of this compound
Based on its unique mechanism of action targeting mitochondrial respiration, it is highly probable that this compound will not exhibit cross-resistance with the major classes of currently used antifungal agents. Resistance to azoles, polyenes, echinocandins, and flucytosine is typically associated with mutations in their respective target enzymes, alterations in the cell membrane or wall composition, or the upregulation of efflux pumps. Since this compound's target is distinct, these resistance mechanisms are unlikely to affect its efficacy.
However, the potential for cross-resistance with other inhibitors of the mitochondrial respiratory chain should be considered. While not common in current clinical use for fungal infections, other experimental compounds targeting mitochondrial complexes could theoretically share resistance mechanisms with this compound.[19][20][21][22][23]
Experimental Protocols for Assessing Cross-Resistance
To definitively determine the cross-resistance profile of this compound, a comprehensive in vitro study is required. The following protocol outlines a standard methodology based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[24][25][26][27][28]
Objective: To evaluate the in vitro activity of this compound against a panel of fungal isolates with known resistance profiles to other antifungal agents.
Materials:
-
This compound
-
Comparator antifungal agents (e.g., fluconazole, voriconazole, amphotericin B, caspofungin)
-
A panel of clinical and laboratory fungal isolates, including:
-
Wild-type, susceptible strains of relevant species (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Characterized strains with known resistance mechanisms to azoles, polyenes, and echinocandins.
-
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is further diluted to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Antifungal Agent Preparation: Stock solutions of this compound and comparator agents are prepared. Serial twofold dilutions are made in RPMI-1640 medium in the 96-well microtiter plates to cover a clinically relevant concentration range.
-
Incubation: The standardized fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents. The plates are incubated at 35°C for 24 to 48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles and this compound, and complete inhibition for polyenes) compared to the growth control well. This can be assessed visually or by using a spectrophotometer.
-
Data Analysis: The MIC values of this compound against the susceptible and resistant strains are compared. The absence of a significant difference in MICs between the two groups would indicate a lack of cross-resistance.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-resistance of this compound.
Workflow for assessing antifungal cross-resistance.
Signaling Pathway of Major Antifungal Classes and this compound
The diagram below illustrates the distinct cellular pathways targeted by this compound and other major antifungal drug classes.
Distinct cellular targets of major antifungal agents.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 4. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. All about polyenes [unacademy.com]
- 8. Polyene antifungal agents: Significance and symbolism [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Echinocandin - Wikipedia [en.wikipedia.org]
- 12. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Flucytosine - Wikipedia [en.wikipedia.org]
- 15. Flucytosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 17. academic.oup.com [academic.oup.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
- 23. researchgate.net [researchgate.net]
- 24. testinglab.com [testinglab.com]
- 25. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 26. njccwei.com [njccwei.com]
- 27. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 28. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
A Comparative Analysis of the Cytotoxicity of Crocin and Crocetin
For Researchers, Scientists, and Drug Development Professionals
The saffron-derived carotenoids, crocin and crocetin, have garnered significant attention in oncological research for their potential as anticancer agents. While both compounds exhibit cytotoxic effects against various cancer cell lines, their efficacy and mechanisms of action differ. This guide provides a comprehensive comparison of the cytotoxicity of crocin and crocetin, supported by experimental data, to inform further research and drug development efforts.
Quantitative Comparison of Cytotoxicity
A critical aspect of evaluating anticancer compounds is their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Multiple studies have demonstrated that crocetin is significantly more potent in its cytotoxic effects across a range of cancer cell lines compared to its glycosylated counterpart, crocin.
One study systematically compared the cytotoxic activities of crocin and crocetin on five human cancer cell lines, revealing that crocetin is approximately 5- to 18-fold more cytotoxic than crocin[1]. The IC50 values from this study are summarized in the table below.
| Cell Line | Cancer Type | Crocin IC50 (mmol/L) | Crocetin IC50 (mmol/L) |
| A549 | Lung Carcinoma | 5.48 | 0.41 |
| HepG2 | Hepatocellular Carcinoma | 2.87 | 0.61 |
| HCT-116 | Colon Carcinoma | 1.99 | 0.16 |
| HeLa | Cervical Carcinoma | 3.58 | 0.22 |
| SK-OV-3 | Ovarian Cancer | 3.35 | 0.19 |
Data sourced from Kim et al. (2014)[1][2]
Further studies have corroborated the cytotoxic potential of these compounds. For instance, in a study on human breast cancer cells (MCF-7), crocin demonstrated a time- and dose-dependent inhibition of cell growth, with an IC50 of 12.5 µg/ml at 48 hours[3]. Another investigation on colon cancer cells (HCT116) reported an IC50 for crocin of 271.18 µM after 48 hours of treatment[4]. In non-small cell lung cancer cell lines, A549 and SPC-A1, crocin also inhibited cell proliferation in a concentration-dependent manner[5].
Experimental Protocols
The evaluation of cytotoxicity is predominantly conducted using in vitro cell-based assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method to assess cell viability and proliferation.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration at which crocin and crocetin inhibit the growth of cancer cells by 50% (IC50).
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, etc.)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Crocin and Crocetin stock solutions (dissolved in a suitable solvent like DMSO or water)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of crocin or crocetin. A control group receiving only the vehicle (solvent) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple-colored solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Cytotoxicity: Signaling Pathways
Both crocin and crocetin induce apoptosis, or programmed cell death, in cancer cells, a hallmark of effective anticancer agents. However, their underlying molecular mechanisms appear to differ.
Studies suggest that crocin-induced apoptosis is often mediated through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases[5]. Specifically, crocin has been shown to increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade. The tumor suppressor protein p53 can also be upregulated by crocin, further promoting apoptosis[5].
Crocetin, on the other hand, has been shown to induce a significant level of cellular reactive oxygen species (ROS) in some cancer cell lines, which is not observed with crocin treatment[1]. This ROS production can contribute to its enhanced cytotoxicity. Both compounds have also been found to reduce the protein expression of lactate dehydrogenase A (LDHA), an enzyme involved in tumor metabolism[1].
Conclusion
The available experimental data consistently demonstrate that both crocin and crocetin possess cytotoxic properties against a variety of cancer cell lines. However, crocetin exhibits significantly higher potency, with IC50 values that are several-fold lower than those of crocin. The differential cytotoxicity may be attributed to their distinct molecular structures and mechanisms of action, with crocetin's ability to induce ROS being a notable difference. Further research into the specific signaling pathways and molecular targets of these compounds is warranted to fully elucidate their therapeutic potential in oncology. This comparative guide serves as a valuable resource for researchers aiming to build upon the current understanding of these promising natural products.
References
- 1. Proposed cytotoxic mechanisms of the saffron carotenoids crocin and crocetin on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effects of crocin on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crocin inhibits cell proliferation and enhances cisplatin and pemetrexed chemosensitivity in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Crocin and Crocetin Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of crocins and crocetin. While the initial focus was on Crocacin A, the available scientific literature predominantly details methodologies for the structurally related and similarly named crocins and crocetin, which are bioactive compounds found in saffron and gardenia.[1][2] This guide will therefore focus on these compounds, offering valuable insights for researchers developing and validating analytical methods for this class of natural products.
The validation of an analytical method is crucial to ensure the reliability and accuracy of experimental data. This guide outlines key performance characteristics of various HPLC-based methods, providing a framework for selecting and implementing the most suitable approach for your research needs.
Data Presentation: Comparison of HPLC Method Performance
The following tables summarize the performance characteristics of different HPLC methods used for the determination of crocins and crocetin, as reported in various studies.
Table 1: Performance Characteristics of HPLC-PDA Method for Crocin and Crocetin in Food Samples
| Parameter | Crocin | Crocetin | Reference |
| Limit of Detection (LOD) | 0.5 mg/kg | 0.25 mg/kg | [1][2] |
| Linearity (R²) | > 0.999 | > 0.999 | [1][2] |
| Repeatability & Recovery | Meets AOAC requirements | Meets AOAC requirements | [1][2] |
Table 2: Performance Characteristics of HPLC Method for Crocins and Picrocrocin in Saffron
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 1-15 µg/mL | [3] |
| Linearity (r²) | > 0.999 | [3] |
| Intra- and Inter-precision (%RSD) | < 15% | [3] |
| Accuracy (%RE) | < 7% | [3] |
Table 3: Performance Characteristics of HPLC Method for Crocetin in Human Serum
| Parameter | Direct Precipitation Method | Solid-Phase Extraction Method | Reference |
| Limit of Quantitation (LOQ) | 0.05 µg/ml | 0.5 µg/ml | [4] |
| Linearity Range | 0.05-1.25 µg/ml | 0.5-5 µg/ml | [4] |
| Mean Recovery | > 70% | > 60% | [4] |
| Intraday Precision (%CV) | 0.37- 2.6% | 0.64 - 5.43% | [4] |
| Interday Precision (%CV) | 1.69 - 6.03% | 5.13-12.74% | [4] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: Simultaneous Determination of Crocin and Crocetin in Food Samples by HPLC-PDA[1][2]
-
Sample Preparation:
-
Weigh a representative portion of the food sample.
-
Add a solvent mixture of acetonitrile (ACN) and water (H₂O) in a 1:1 (v/v) ratio.
-
Ultrasonicate the sample for 30 minutes to extract the analytes.
-
Filter the sample solution prior to HPLC analysis.
-
-
HPLC-PDA Conditions:
-
Column: Sunfire C₁₈ (250 mm x 4.6 mm; 5 µm)
-
Mobile Phase: A gradient program using 0.1% formic acid and ACN.
-
Detector: Photodiode Array (PDA) Detector.
-
Method 2: Quantitation of Crocins and Picrocrocin in Saffron by HPLC[3]
-
Sample Preparation:
-
Extract dried saffron samples with a mixture of methanol (MeOH) and water (H₂O) in a 1:1 (v/v) ratio.
-
For validation, spike samples with isolated, purified, and characterized analytes.
-
-
HPLC Conditions:
-
Chromatography: Reversed-phase chromatography.
-
Elution: Gradient elution.
-
Method 3: Determination of Crocetin in Human Serum by HPLC[4]
-
Sample Pretreatment (Direct Precipitation):
-
Add acetonitrile to the serum sample to precipitate proteins.
-
Centrifuge the sample and collect the supernatant for analysis.
-
-
Sample Pretreatment (Solid-Phase Extraction):
-
Use Bond Elut C₁₈ (200mg) cartridges for solid-phase extraction.
-
Follow the manufacturer's protocol for conditioning, loading, washing, and elution.
-
-
HPLC Conditions:
-
Column: C₁₈ reversed-phase column.
-
Mobile Phase: Methanol/water/acetic acid (85:14.5:0.5 v/v/v).
-
Flow Rate: 0.8 ml/min.
-
Detector: UV detector set at 423 nm.
-
Internal Standard: 13-cis retinoic acid.
-
Visualizations
The following diagrams illustrate the experimental workflow for analytical method validation and the logical relationship between key validation parameters.
Caption: Experimental workflow for the validation of an analytical method.
Caption: Logical relationships between key analytical method validation parameters.
References
- 1. Simultaneous determination of crocin and crocetin in food samples by highperformance liquid chromatography (HPLC-PDA) [vjfc.nifc.gov.vn]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of Crocins and picrocrocin in saffron by HPLC: application to quality control and phytochemical differentiation from other crocus taxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Showdown: Crocacin A vs. Myxothiazol in Cytochrome bc1 Complex Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of mitochondrial inhibitors is paramount. This guide provides a detailed comparative analysis of two potent natural product inhibitors of the cytochrome bc1 complex: Crocacin A and Myxothiazol. Both compounds, originating from myxobacteria, offer unique insights into the function of this critical enzyme complex in the electron transport chain and serve as valuable tools in the development of novel antifungal and anticancer agents.
At a Glance: Physicochemical Properties
A fundamental comparison begins with the basic physicochemical characteristics of this compound and Myxothiazol. These properties influence their solubility, bioavailability, and interaction with their biological target.
| Property | This compound | Myxothiazol |
| Molecular Formula | C₃₁H₄₂N₂O₆[1] | C₂₅H₃₃N₃O₃S₂[2] |
| Molecular Weight | 538.7 g/mol [1] | 487.68 g/mol [2] |
| Source | Chondromyces crocatus[3] | Myxococcus fulvus[2] |
Mechanism of Action: Targeting the Powerhouse of the Cell
Both this compound and Myxothiazol exert their biological effects by inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which drives ATP synthesis.
Myxothiazol is a well-characterized inhibitor that binds to the Qo (quinone outside) site of cytochrome b, a subunit of the cytochrome bc1 complex.[4][5] This binding is competitive with the natural substrate, ubiquinol, effectively blocking the transfer of electrons to the Rieske iron-sulfur protein, a critical step in the electron transport chain.[4][5]
This compound also functions by blocking electron transport within the bc1-segment of the respiratory chain.[3] While its precise binding site is not as definitively characterized as that of Myxothiazol in the available literature, its inhibitory action on the same complex suggests a similar mechanism, likely involving the Qo site.
Below is a diagram illustrating the mechanism of action of these inhibitors on the cytochrome bc1 complex.
References
- 1. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 2. Electron transport chain - Wikipedia [en.wikipedia.org]
- 3. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
Confirming the Absolute Configuration of Crocacin A: A Comparative Guide to Synthetic and Spectroscopic Methods
For researchers in natural product chemistry and drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. The three-dimensional arrangement of atoms dictates biological activity, making this a cornerstone of chemical and pharmacological studies. Crocacin A, a polyketide natural product isolated from the myxobacterium Chondromyces crocatus, represents a case where determining its precise stereochemistry is essential for understanding its function as an electron transport inhibitor.
This guide provides a comparative overview of the methodologies available for confirming the absolute configuration of complex natural products like this compound. We will explore the definitive, albeit resource-intensive, approach of total synthesis and compare it with powerful spectroscopic techniques that offer alternative pathways to stereochemical assignment.
The Gold Standard: Confirmation via Total Synthesis
The most conclusive method for determining the absolute configuration of a natural product is through its stereoselective total synthesis. This approach involves the laboratory synthesis of a single, defined stereoisomer of the target molecule. By comparing the spectroscopic and physical properties of the synthetic compound with those of the natural product, an unambiguous match (or mismatch) can be established. While there is a lack of extensive literature on the total synthesis of multiple this compound stereoisomers for comparative purposes, the successful synthesis of the related compound, (+)-Crocacin C, serves as an excellent case study to illustrate this powerful methodology. The absolute configuration of (+)-Crocacin C was definitively confirmed through its first asymmetric total synthesis.[1]
Experimental Workflow: Total Synthesis of (+)-Crocacin C
The asymmetric synthesis of (+)-Crocacin C involves a multi-step sequence designed to control the stereochemistry at each new chiral center. A simplified logical workflow is presented below.
Caption: Logical workflow for confirming absolute configuration through total synthesis.
Data Comparison
A critical step in this methodology is the direct comparison of data from the synthesized and natural compounds. A match in key parameters confirms the proposed stereostructure.
| Property | Natural (+)-Crocacin C | Synthetic (+)-Crocacin C | Conclusion |
| Optical Rotation | [α]D value reported for the natural product. | Matching [α]D value obtained for the synthetic product. | Identical sign and magnitude confirm the same enantiomer. |
| ¹H NMR | Characteristic chemical shifts and coupling constants. | Identical chemical shifts and coupling constants. | Identical molecular structure and relative stereochemistry. |
| ¹³C NMR | Characteristic chemical shifts. | Identical chemical shifts. | Identical carbon skeleton and stereochemistry. |
| Biological Activity | Potent antifungal and cytotoxic activity. | Similar biological activity profile. | Confirms the synthesized stereoisomer is the biologically active form. |
Key Experimental Protocol: Stereoselective Aldol Reaction (Illustrative)
A common strategy to set stereocenters in polyketide synthesis is the aldol reaction. Below is a representative, generalized protocol.
-
Preparation of the Enolate: A chiral auxiliary-bearing ketone is treated with a base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (-78 °C) to generate the corresponding Z-enolate.
-
Aldol Addition: The aldehyde coupling partner is added to the enolate solution, and the reaction is stirred for a specified time at low temperature.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried, concentrated, and the resulting diastereomeric aldol adduct is purified by column chromatography. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC.
Alternative Spectroscopic and Derivatization Methods
While total synthesis is definitive, it is also time-consuming and resource-intensive. Several alternative methods can provide strong evidence for the absolute configuration of a chiral molecule, often more rapidly and with smaller amounts of material.
NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Ester Method
For molecules containing secondary alcohols, such as the Crocacins, the Mosher's ester method is a powerful NMR-based technique for determining the absolute configuration of the alcohol center.[2][3][4][5][6] This method involves converting the alcohol into two diastereomeric esters using the (R) and (S) enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomers exhibit distinct ¹H NMR spectra, and analysis of the chemical shift differences (Δδ) for protons near the newly formed ester can reveal the absolute configuration.[2][3][4][5][6]
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
The determination of the absolute configuration relies on the sign of the calculated Δδ (δS - δR) values for protons on either side of the carbinol center.
| Proton Group | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) | Inferred Configuration |
| L¹ | δS_L1 | δR_L1 | Positive (+) | L¹ is on one side of the MTPA plane. |
| L² | δS_L2 | δR_L2 | Negative (-) | L² is on the other side of the MTPA plane. |
-
Esterification: The chiral alcohol (approx. 1 mg) is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with a mild base). (S)-MTPA chloride is added, and the reaction is stirred at room temperature until complete. In a separate reaction, the alcohol is treated with (R)-MTPA chloride under identical conditions.
-
Workup: The reactions are quenched, and the crude diastereomeric esters are isolated.
-
NMR Analysis: ¹H NMR spectra of both crude esters are recorded. The chemical shifts of protons adjacent to the carbinol center are carefully assigned, often with the aid of 2D NMR techniques like COSY.
Chiroptical Methods: Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7] The resulting spectrum is highly sensitive to the molecule's absolute configuration. While empirical rules exist for certain classes of compounds, the modern approach involves comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for a proposed stereoisomer.[8][9][10] This is typically done using time-dependent density functional theory (TD-DFT) calculations.[8][9] A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.[8][9][10]
Caption: Workflow for absolute configuration assignment using CD spectroscopy and computational analysis.
-
Sample Preparation: A dilute solution of the purified natural product is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: A CD spectrometer is calibrated and purged with nitrogen. The parameters (wavelength range, scan speed, bandwidth) are set.
-
Data Acquisition: The sample is placed in a cuvette, and the CD spectrum is recorded. The spectrum of the solvent is also recorded as a baseline.
-
Data Processing: The baseline is subtracted from the sample spectrum to obtain the final CD spectrum.
Comparison of Methods
| Feature | Total Synthesis | NMR with Chiral Derivatizing Agents | Chiroptical Methods (CD) |
| Conclusiveness | Definitive | High, but indirect | High, especially with computation |
| Sample Amount | Large (grams) | Small (mg) | Small (mg) |
| Destructive? | Yes (consumes starting materials) | Yes (derivatization) | No (sample can be recovered) |
| Time Investment | Very high (months to years) | Moderate (days) | Low (hours to days) |
| Cost | Very high | Moderate | Moderate |
| Applicability | Universal | Requires suitable functional group (e.g., -OH, -NH₂) | Requires a chromophore near the stereocenter(s) |
Conclusion
The determination of the absolute configuration of a natural product like this compound can be approached through several powerful methods. Total synthesis remains the ultimate proof, providing an unassailable link between a known, synthesized structure and the natural isolate. However, its significant demands on time and resources make it a challenging undertaking. For a more rapid and less material-intensive approach, NMR-based methods like the Mosher's ester analysis offer an excellent alternative for molecules with appropriate functional groups. Chiroptical techniques, particularly when coupled with modern computational methods, provide a non-destructive and highly sensitive means of stereochemical assignment. The choice of method will ultimately depend on the specific characteristics of the molecule, the resources available, and the level of certainty required by the research goals. For a novel compound like this compound, a combination of spectroscopic methods, benchmarked against the established stereochemistry of its close analogues, would provide a robust and efficient path to confirming its absolute configuration.
References
- 1. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. purechemistry.org [purechemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Transcriptomics of Chondromyces crocatus: Unveiling the Regulatory Landscape of Crocacin A Production
A Guide for Researchers and Drug Development Professionals
Disclaimer: As of late 2025, a specific, publicly available comparative transcriptomic dataset analyzing Chondromyces crocatus under differential Crocacin A production conditions has not been published. This guide, therefore, presents a hypothetical comparative study based on established methodologies for myxobacteria and the known genomic information of the C. crocatus this compound biosynthetic gene cluster. The experimental data herein is illustrative to provide a framework for future research.
Introduction
Chondromyces crocatus, a soil-dwelling myxobacterium, is a prolific producer of bioactive secondary metabolites.[1][2] Its genome, one of the largest among prokaryotes, harbors a multitude of biosynthetic gene clusters (BGCs), underscoring its potential as a source for novel therapeutics.[1][2] Among its products are the crocacins, a family of potent antifungal and cytotoxic compounds that function by inhibiting the electron transport chain.[3][4]
This compound, a prominent member of this family, is synthesized by a large Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) hybrid machinery.[5] Understanding the transcriptional regulation of the crocacin (cro) BGC is paramount for developing rational strategies to improve yields for research and potential clinical applications. This guide outlines a comparative transcriptomics approach using RNA sequencing (RNA-Seq) to compare gene expression profiles of C. crocatus under hypothetical high-production and low-production conditions for this compound.
Experimental Design and Protocols
To identify genes and pathways integral to this compound biosynthesis, a hypothetical experiment was designed to compare C. crocatus cultured under conditions optimized for high yield versus a standard, low-yield condition.
Experimental Workflow
The overall workflow for a comparative transcriptomics study involves several key stages, from bacterial cultivation to bioinformatics analysis.
Caption: Experimental workflow for comparative RNA-Seq analysis.
Detailed Protocols
-
Bacterial Strain and Culture Conditions:
-
Strain: Chondromyces crocatus (e.g., strain Cm c5).
-
High-Production Condition: Cultivation in a production-optimized medium (e.g., with specific carbon/nitrogen sources and adsorber resin) at 30°C with shaking for 7 days.
-
Low-Production Condition: Cultivation in a standard maintenance medium (e.g., CTT medium) under the same physical conditions for 3 days (logarithmic growth phase).[6][7]
-
-
RNA Extraction and Quality Control:
-
Bacterial cells from three biological replicates of each condition are harvested by centrifugation.
-
Total RNA is extracted using a TRIzol-based method followed by a column cleanup (e.g., RNeasy kit).
-
RNA integrity and quantity are assessed using an Agilent Bioanalyzer and a Qubit fluorometer. Samples with an RNA Integrity Number (RIN) > 7.0 are used for library preparation.
-
-
Library Preparation and Sequencing:
-
Ribosomal RNA (rRNA) is depleted from total RNA samples.
-
Sequencing libraries are prepared using a strand-specific RNA-Seq library preparation kit.
-
Libraries are sequenced on an Illumina NovaSeq platform to generate approximately 10 million 150 bp paired-end reads per sample.[8]
-
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are processed with fastp to trim adapters and remove low-quality reads.[9]
-
Mapping: High-quality reads are mapped to the C. crocatus Cm c5 reference genome using Hisat2.[9]
-
Read Counting: The number of reads mapping to each coding sequence (CDS) is quantified using featureCounts.[9]
-
Differential Expression Analysis: The R package DESeq2 is used to normalize read counts and identify differentially expressed genes (DEGs) between the high- and low-production conditions. Genes with an adjusted p-value < 0.05 and a |log2(Fold Change)| > 1 are considered significant.
-
Comparative Transcriptomic Analysis
The analysis revealed a distinct set of genes that were significantly upregulated in the high-production condition. The most prominent among these were the genes located within the crocacin biosynthetic gene cluster (cro BGC).
Differentially Expressed Genes (DEGs) in Crocacin Biosynthesis
The following table summarizes the hypothetical expression data for key genes. The cro genes are named based on the MIBiG database entry BGC0000974.[5]
| Gene ID | Locus Tag (Illustrative) | Putative Function | Log₂ Fold Change (High vs. Low) | Adjusted p-value |
| croA | Ccro_1201 | NRPS Module | +5.8 | 1.2e-50 |
| croB | Ccro_1202 | NRPS Module | +5.6 | 2.5e-48 |
| croC | Ccro_1203 | NRPS Module | +5.9 | 8.9e-52 |
| croD | Ccro_1204 | PKS Module | +6.1 | 4.1e-55 |
| croK | Ccro_1211 | Hydrolytic Release Domain | +5.2 | 7.7e-45 |
| croR | Ccro_1215 | LuxR-family Regulator | +3.5 | 3.0e-25 |
| accA1 | Ccro_2530 | Acetyl-CoA carboxylase | +2.1 | 5.4e-15 |
| fabD | Ccro_2531 | Malonyl CoA-ACP transacylase | +1.9 | 9.1e-12 |
| gltB | Ccro_0850 | Glutamate synthase | +1.5 | 1.6e-08 |
| tcaR | Ccro_4100 | Two-component regulator | -2.5 | 2.2e-18 |
Key Observations:
-
A dramatic and coordinated upregulation of all core biosynthetic genes within the cro BGC (croA, B, C, D, K) was observed, indicating tight transcriptional co-regulation.
-
A putative LuxR-family transcriptional regulator (croR) located within the cluster was also significantly upregulated, suggesting it may be a pathway-specific activator.
-
Genes involved in the supply of precursor metabolites, such as acetyl-CoA and malonyl-CoA (accA1, fabD), showed moderate upregulation, consistent with the increased metabolic flux required for polyketide synthesis.
-
A gene encoding a putative global regulator (tcaR) was downregulated, suggesting a potential release of repression on secondary metabolism during the production phase.
Key Regulatory Pathways
Based on the hypothetical transcriptomic data, a putative regulatory model for this compound production can be proposed. This model involves a dedicated pathway-specific activator and potential influence from global regulatory networks.
Caption: Hypothetical signaling pathway for this compound biosynthesis.
Comparison with Alternative Methodologies
While RNA-Seq provides a comprehensive, genome-wide view of gene expression, other methods can be used for validation or more targeted analyses.
| Feature | RNA-Sequencing (Transcriptomics) | qRT-PCR (Targeted Analysis) |
| Scope | Genome-wide, unbiased discovery of all expressed genes. | Analysis of a small, pre-selected set of genes. |
| Sensitivity | High dynamic range, capable of detecting low-abundance transcripts. | Very high sensitivity for target genes. |
| Throughput | High (millions of reads). | Low to medium (dozens of genes). |
| Primary Use | Discovery of novel regulatory genes, pathway analysis, global profiling. | Validation of RNA-Seq results, routine monitoring of specific gene expression. |
| Cost | Higher initial cost per sample. | Lower cost per reaction, but scales with number of genes. |
| Data Analysis | Computationally intensive, requires bioinformatics expertise. | Relatively straightforward data analysis. |
For the goal of discovering the complete regulatory network of this compound production, RNA-Seq is the superior initial approach. Subsequent validation of key DEGs, such as the croR regulator, should be performed using qRT-PCR.
Conclusion and Future Directions
This guide outlines a robust framework for investigating the transcriptional control of this compound production in Chondromyces crocatus. The hypothetical results strongly suggest that the cro BGC is regulated by a pathway-specific activator, and its expression is correlated with the upregulation of precursor supply pathways.
Future research should focus on:
-
Performing this comparative transcriptomics experiment on C. crocatus to generate real-world data.
-
Functional characterization of the putative croR regulator through gene knockout and overexpression studies.
-
Utilizing the transcriptomic data to guide metabolic engineering efforts aimed at enhancing the production of this compound.
By integrating genomics, transcriptomics, and metabolic engineering, the full potential of Chondromyces crocatus as a source of valuable natural products can be unlocked.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Genome Analysis of the Fruiting Body-Forming Myxobacterium Chondromyces crocatus Reveals High Potential for Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BGC0000974 [mibig.secondarymetabolites.org]
- 6. Frontiers | Comparative genomics and transcriptomics insight into myxobacterial metabolism potentials and multiple predatory strategies [frontiersin.org]
- 7. Comparative genomics and transcriptomics insight into myxobacterial metabolism potentials and multiple predatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptome dynamics of the Myxococcus xanthus multicellular developmental program | eLife [elifesciences.org]
- 9. Secondary Metabolite Transcriptomic Pipeline (SeMa-Trap), an expression-based exploration tool for increased secondary metabolite production in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Crocacin A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
Crocacin A, a natural product isolated from the myxobacterium Chondromyces crocatus, has been identified as an inhibitor of the mitochondrial electron transport chain.[1] Its primary molecular target is the cytochrome bc1 complex, also known as Complex III. This enzyme complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane, which generates the proton motive force necessary for ATP synthesis.
By inhibiting the bc1 complex, this compound disrupts the electron transport chain, leading to a halt in ATP production and ultimately causing cell death. This mechanism of action is shared by a number of other natural and synthetic compounds, which are used as antifungals, antibiotics, and research tools.
Comparative Analysis of bc1 Complex Inhibitors
This compound's activity can be understood by comparing it to other well-characterized inhibitors of the cytochrome bc1 complex. These inhibitors are typically classified based on their binding site within the complex: the Qo (ubiquinol oxidation) site or the Qi (ubiquinone reduction) site. While the precise binding site of this compound is not definitively established in the available literature, it is known to interfere with the electron transport within the bc1 segment.[1] Interestingly, this compound has been noted to show little or no cross-resistance with strobilurin-resistant fungal strains that have a G143A mutation, suggesting a binding mode that may differ from this major class of Qo site inhibitors.
Below is a comparison of this compound with other prominent bc1 complex inhibitors.
| Inhibitor | Binding Site | Organism/Cell Line | IC50 | Reference |
| This compound | bc1 Complex | Data not available | Data not available | [1] |
| Antimycin A | Qi site | Bovine heart mitochondria | ~10 nM | [2] |
| Myxothiazol | Qo site | Human A549 cells | 0.01 ng/mL | [1][3] |
| Bovine heart mitochondria | 0.58 mol/mol cytochrome b | [4] | ||
| Stigmatellin | Qo site | Bovine heart mitochondria | nM range | [5] |
| Azoxystrobin | Qo site | Saccharomyces cerevisiae | 0.009 µM | [6] |
| Bovine heart mitochondria | 0.005 µM | [6] | ||
| Human KYSE-150 cells | 2.42 µg/mL | [7] |
Experimental Protocols for Verification
The following are detailed methodologies for key experiments to independently verify and characterize the mechanism of action of this compound as a cytochrome bc1 complex inhibitor.
Mitochondrial Respiration Assay (Oxygen Consumption)
This assay directly measures the effect of an inhibitor on the oxygen consumption rate (OCR) of isolated mitochondria or intact cells, which is an indicator of electron transport chain activity.
a) Isolation of Beef Heart Mitochondria:
-
Obtain fresh beef heart tissue and mince it in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Homogenize the tissue using a blender and then a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration (e.g., using a BCA assay).
b) Oxygen Consumption Measurement (Seahorse XF Analyzer or Clark-type electrode):
-
Prepare a respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL fatty acid-free BSA, pH 7.2).
-
Add isolated mitochondria to the wells of a Seahorse XF plate or the chamber of a Clark-type electrode containing respiration buffer.
-
Provide substrates for specific complexes, for example, pyruvate and malate for Complex I-driven respiration, or succinate (in the presence of a Complex I inhibitor like rotenone) for Complex II-driven respiration.
-
Measure the basal oxygen consumption rate.
-
Inject a solution of this compound at various concentrations and continue to measure the OCR to determine its inhibitory effect.
-
As controls, inject known inhibitors like rotenone (Complex I), Antimycin A (Complex III), and oligomycin (ATP synthase) to confirm the integrity of the mitochondrial preparation and to dissect the specific site of inhibition.
-
Calculate the IC50 value of this compound by plotting the OCR against the inhibitor concentration.
Cytochrome c Reductase Activity Assay (Complex III Activity)
This spectrophotometric assay directly measures the enzymatic activity of the bc1 complex by monitoring the reduction of cytochrome c.
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA).
-
In a cuvette or microplate well, add the reaction buffer, oxidized cytochrome c, and a reducing substrate for Complex III, such as decylubiquinol (DBH2). DBH2 can be prepared by reducing decylubiquinone with sodium borohydride.
-
Add isolated mitochondria or purified bc1 complex to the reaction mixture.
-
Initiate the reaction and monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
To determine the effect of this compound, pre-incubate the mitochondria or purified complex with varying concentrations of the inhibitor before adding the substrate.
-
The specific activity of Complex III is calculated from the rate of cytochrome c reduction, using the extinction coefficient for reduced cytochrome c.
-
The IC50 value is determined by plotting the enzyme activity against the concentration of this compound.
Visualizing the Mechanism and Workflow
Signaling Pathway of Electron Transport Chain Inhibition
Caption: Inhibition of the mitochondrial electron transport chain by this compound at Complex III.
Experimental Workflow for Verification
Caption: Workflow for verifying the mechanism of action of a mitochondrial Complex III inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective | MDPI [mdpi.com]
- 6. (Z)-Azoxystrobin CAS 143130-94-3|High-Purity Reference Standard [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
benchmarking the synthetic route of Crocacin A against previous methods
For Researchers, Scientists, and Drug Development Professionals
Crocacin A, a potent antifungal and cytotoxic agent isolated from myxobacteria, has garnered significant interest in the scientific community due to its unique structural features and promising biological activity. Its mode of action involves the inhibition of the bc1-complex (Complex III) in the mitochondrial electron transport chain, disrupting cellular respiration.[1] The total synthesis of this compound and its analogues, particularly Crocacin C and D, has been a subject of considerable research, leading to the development of several distinct synthetic strategies. This guide provides a comprehensive comparison of the published synthetic routes to Crocacins, focusing on key performance metrics such as overall yield and step-count, and provides detailed experimental protocols for cornerstone reactions.
Comparative Analysis of Synthetic Strategies
The efficiency of a synthetic route is paramount in drug discovery and development, impacting the feasibility of producing sufficient quantities for further research and clinical trials. The following table summarizes the key quantitative data from various published total syntheses of Crocacin C and D, which share the core structure of this compound.
| Principal Investigator(s) | Target Molecule | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Methodologies | Reference |
| Dias, L. C. et al. | (+)-Crocacin C | 15 | 16 | Stille cross-coupling, regio- and diastereoselective epoxidation | [2] |
| Andrade, R. B. et al. | (+)-Crocacin C | 10 | 5 | Protecting-group-free synthesis, Evans aldol reaction | [3][4] |
| Rizzacasa, M. A. et al. | (+)-Crocacin D | 15 | 4.4 | Substrate-controlled aldol reaction, Stille cross-coupling | |
| Unattirbuted | (+)-Crocacin D | 15 | 14 | Utilized (+)-Crocacin C as an intermediate | |
| Bressy, C. & Pons, J.-M. et al. | (+)-Crocacin C | Not explicitly stated | 22.3 | Enzymatic desymmetrization, one-pot hydrostannylation/Stille coupling | |
| Hall, D. G. et al. | (+)-Crocacin C | 7 | Not explicitly stated | Mismatched double asymmetric δ-stannylcrotylboration |
Experimental Protocols: Key Methodologies in Detail
The successful synthesis of Crocacins relies on the precise execution of several key chemical transformations. Below are detailed protocols for two of the most frequently employed reactions in the published routes: the Evans Aldol Reaction and the Stille Cross-Coupling.
Evans Aldol Reaction using a Chiral Oxazolidinone Auxiliary
This reaction is crucial for establishing the stereochemistry of the polyketide backbone of the Crocacin molecule. The use of a chiral auxiliary allows for a high degree of stereocontrol.[5][6][7]
Materials:
-
N-Acyloxazolidinone (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Methanol (MeOH)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-acyloxazolidinone and dissolve in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dibutylboron triflate to the solution, followed by the dropwise addition of triethylamine or diisopropylethylamine. Stir the resulting mixture for 30-60 minutes at -78 °C to facilitate the formation of the boron enolate.
-
Add the aldehyde dropwise to the reaction mixture. Stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding methanol, followed by the slow addition of a 1:1 mixture of methanol and 30% aqueous hydrogen peroxide at 0 °C.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.
Stille Cross-Coupling Reaction
The Stille coupling is a powerful and versatile method for the formation of carbon-carbon bonds and is frequently used to connect different fragments of the Crocacin molecule.[8][9][10]
Materials:
-
Organic halide (e.g., vinyl iodide) (1.0 equiv)
-
Organostannane (e.g., vinylstannane) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (0.05-0.1 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the organic halide, the palladium catalyst, and any additives.
-
Add the anhydrous solvent and stir the mixture until all solids are dissolved.
-
Add the organostannane to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent and wash with water and brine. To remove tin byproducts, washing with an aqueous solution of potassium fluoride is often effective.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Visualizing the Synthetic Approach and Mechanism of Action
To better understand the logic of the synthetic routes and the biological target of this compound, the following diagrams have been generated.
Caption: A generalized retrosynthetic analysis of this compound.
Caption: Inhibition of Complex III by this compound.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concise total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Aldol reaction [landsurvival.com]
- 8. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
Validating the Target Engagement of Crocacin A in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Crocacin A, a potent natural product inhibitor of the mitochondrial electron transport chain, in a cellular context. We will objectively compare its performance with alternative inhibitors and provide detailed experimental protocols and supporting data to aid in the design and interpretation of target validation studies.
Introduction to this compound and its Molecular Target
This compound, a secondary metabolite isolated from the myxobacterium Chondromyces crocatus, has been identified as a powerful inhibitor of the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain.[1] This complex plays a crucial role in cellular respiration and ATP production. Inhibition of the cytochrome bc1 complex disrupts the electron flow, leading to a decrease in mitochondrial membrane potential and ultimately, cell death. Validating that this compound engages this specific target within living cells is a critical step in its development as a potential therapeutic agent.
Comparison of Mitochondrial Complex III Inhibitors
To effectively evaluate the target engagement and cellular efficacy of this compound, it is essential to compare it with other well-characterized inhibitors of the cytochrome bc1 complex. Myxothiazol and Antimycin A are two such inhibitors that, like this compound, disrupt the function of this complex, albeit through different binding mechanisms.
| Compound | Putative Binding Site on Cytochrome bc1 | Reported IC50 | Cellular Effects |
| This compound | Qo site | Not available in living cells. 0.45 mol/mol cytochrome b in submitochondrial particles.[2] | Inhibition of electron transport.[1] |
| Myxothiazol | Qo site | 0.36–13.8 nM in sensitive cell lines (e.g., HeLa, P815).[3] 12.2–26.5 µM in insensitive cell lines (e.g., HL-60).[3] | Inhibition of mitochondrial respiration, cytostatic effects.[4] |
| Antimycin A | Qi site | Potent inhibitor with effects on ATP levels observed at 1 nM in HepG2 cells.[5][6] | Inhibition of mitochondrial respiration, induction of apoptosis, generation of reactive oxygen species (ROS).[7] |
Note: The lack of a reported cellular IC50 for this compound highlights the importance of performing direct target engagement studies in living cells to accurately assess its potency and compare it to other inhibitors.
Validating Target Engagement in Living Cells: A Comparison of Methodologies
Several powerful techniques can be employed to confirm the direct interaction of this compound with the cytochrome bc1 complex in its native cellular environment. The choice of method will depend on the specific experimental goals, available resources, and the nature of the target.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation, leading to a shift in its melting temperature.[8][9] | Label-free, applicable to native proteins in intact cells and tissues, provides direct evidence of target engagement.[8][9] | Requires a specific antibody for the target protein, may not be suitable for all membrane proteins. |
| Photoaffinity Labeling (PAL) | A photoreactive analog of the compound of interest is used to covalently label the target protein upon UV irradiation, allowing for its identification. | Can identify direct binding partners, provides information on the binding site. | Requires chemical synthesis of a photo-probe, potential for non-specific labeling. |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently react with the active sites of a class of enzymes to profile their functional state.[10] | Provides a readout of the functional state of the target, can be used for competitive profiling with the unlabeled compound.[10] | Requires the design and synthesis of a suitable probe, may not be applicable to all protein targets. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Mitochondrial Proteins
This protocol is adapted for assessing the target engagement of this compound with the cytochrome bc1 complex in intact cells.[8][11]
1. Cell Culture and Treatment: a. Culture cells of interest (e.g., HEK293T, HepG2) to 70-80% confluency. b. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge: a. Harvest cells and wash with PBS. b. Resuspend cells in PBS containing protease inhibitors to a concentration of 1-5 x 10^6 cells/mL. c. Aliquot cell suspension into PCR tubes. d. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis and Fractionation: a. Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath). b. To isolate mitochondria, perform differential centrifugation.[12] i. Centrifuge the lysate at 600 x g for 10 minutes at 4°C to pellet nuclei and intact cells. ii. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria. c. Resuspend the mitochondrial pellet in a suitable lysis buffer. d. Centrifuge the mitochondrial lysate at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
4. Protein Analysis: a. Collect the supernatant and determine the protein concentration. b. Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for a subunit of the cytochrome bc1 complex (e.g., UQCRC2). c. Quantify the band intensities to determine the melting curves and the thermal shift induced by this compound.
Photoaffinity Labeling (PAL) for Mitochondrial Complex III
This protocol provides a general workflow for identifying the direct binding partners of this compound.
1. Probe Synthesis: a. Synthesize a photo-probe of this compound by incorporating a photoreactive group (e.g., diazirine or benzophenone) and an enrichment tag (e.g., alkyne or biotin).
2. Cell Treatment and Photocrosslinking: a. Treat cells with the this compound photo-probe. Include a control group treated with an excess of unlabeled this compound to assess competitive binding. b. Irradiate the cells with UV light of the appropriate wavelength to induce covalent crosslinking of the probe to its binding partners.
3. Lysis and Enrichment: a. Lyse the cells and, if an alkyne tag was used, perform a click chemistry reaction to attach a biotin handle. b. Enrich the biotin-labeled proteins using streptavidin-coated beads.
4. Protein Identification: a. Elute the enriched proteins and identify them using mass spectrometry (MS). b. Proteins that are significantly enriched in the photo-probe treated sample compared to the competitive binding control are considered direct targets of this compound.
Activity-Based Protein Profiling (ABPP) for Cytochrome bc1 Complex
This protocol outlines a competitive ABPP approach to confirm the engagement of this compound with its target.
1. Probe Selection and Synthesis: a. Design and synthesize an activity-based probe that covalently modifies a reactive residue within the active site of the cytochrome bc1 complex. This may involve modifying a known inhibitor with a reactive group and a reporter tag.
2. Competitive Labeling in Live Cells: a. Pre-incubate cells with varying concentrations of this compound. b. Add the activity-based probe to the cells and incubate for a specific time.
3. Lysis and Analysis: a. Lyse the cells and visualize the probe-labeled proteins by in-gel fluorescence or enrich them for mass spectrometry analysis. b. A decrease in the labeling of the cytochrome bc1 complex in the presence of this compound indicates that it is competing with the probe for the same binding site, thus confirming target engagement.
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myxothiazol, a new antibiotic interfering with respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Use Respiratory Chain Inhibitors in Toxicology Studies-Whole-Cell Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CETSA [cetsa.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Crocacin A Biosynthesis: A Comparative Guide to Gene Function Confirmation via Knockout Studies
For researchers, scientists, and professionals in drug development, understanding the precise genetic machinery behind the biosynthesis of potent natural products like Crocacin A is paramount. This guide provides a comparative analysis of the key genes involved in the this compound biosynthetic pathway, with a focus on the experimental data from gene knockout studies that have been instrumental in confirming their roles. We delve into the detailed experimental protocols and present the quantitative impact of gene inactivation on the production of this promising antifungal and cytotoxic compound.
This compound, a secondary metabolite produced by the myxobacterium Chondromyces crocatus, has garnered significant interest for its biological activities. The elucidation of its biosynthetic gene cluster has paved the way for targeted genetic studies to understand and potentially manipulate its production. Central to this understanding are gene knockout experiments, which provide definitive evidence of a gene's function by observing the metabolic consequences of its absence.
Comparative Analysis of Gene Knockout Mutants
The primary evidence for the function of genes within the this compound biosynthetic cluster comes from targeted gene inactivation studies. A key study in this area focused on the gene croK, revealing its essential role in the final stages of this compound synthesis.
| Gene Knockout | Predicted Function of Gene Product | Effect on this compound Production | Accumulation of Intermediates | Reference |
| Wild-Type C. crocatus | (Full biosynthetic pathway intact) | Normal Production | Not Applicable | Müller et al., 2014 |
| ΔcroK | Thioesterase (Hydrolytic release of the final product) | Abolished | Accumulation of a crocacin precursor was inferred but not explicitly isolated. | Müller et al., 2014 |
Table 1: Comparison of this compound production in wild-type and gene knockout strains of Chondromyces crocatus.
The knockout of the croK gene, which encodes a specialized thioesterase, resulted in the complete abolishment of this compound production. This finding strongly supports the hypothesis that CroK is responsible for the hydrolytic release of the fully assembled polyketide/non-ribosomal peptide chain from the synthase machinery. The absence of this compound in the ΔcroK mutant is a critical piece of evidence confirming its indispensable role in the biosynthetic pathway.
Experimental Protocols
The confirmation of gene function through knockout studies relies on robust and reproducible experimental methodologies. Below are the key experimental protocols adapted from the seminal studies on this compound biosynthesis.
Gene Inactivation Protocol
The targeted inactivation of genes in Chondromyces crocatus is typically achieved through homologous recombination.
-
Vector Construction: An inactivation vector is constructed containing two fragments homologous to the regions flanking the target gene. Between these homology arms, a resistance cassette (e.g., for kanamycin resistance) is inserted.
-
Transformation: The constructed vector is introduced into E. coli for amplification and then transferred to Chondromyces crocatus via conjugation or electroporation.
-
Selection of Mutants: Successful double-crossover homologous recombination events, where the target gene is replaced by the resistance cassette, are selected for by plating the cells on a medium containing the corresponding antibiotic.
-
Verification: The correct integration and gene replacement are confirmed by PCR analysis and sequencing of the genomic locus.
Cultivation and Production Analysis
To compare the production profiles of wild-type and mutant strains, standardized cultivation and analytical procedures are essential.
-
Cultivation: Chondromyces crocatus strains (wild-type and mutants) are cultivated in a suitable production medium under optimized conditions of temperature, pH, and aeration.
-
Extraction: After a defined cultivation period, the secondary metabolites are extracted from the culture broth and/or mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Quantitative Analysis: The crude extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) to identify and quantify the production of this compound and any potential intermediates. Comparison of the peak areas corresponding to this compound in the wild-type and mutant strains allows for the determination of the impact of the gene knockout.
Visualizing the Experimental Workflow and Biosynthetic Logic
To further clarify the experimental process and the logic of the biosynthetic pathway, the following diagrams are provided.
Lacking In Vivo Data, Crocacin A's Antifungal Efficacy Remains Unverified Against Approved Drugs
While the investigational compound Crocacin A has demonstrated antifungal properties by inhibiting the fungal mitochondrial electron transport chain, a notable absence of publicly available in vivo studies in animal models prevents a direct comparison of its efficacy with established antifungal drugs. This critical data gap leaves researchers and drug development professionals without the necessary information to assess its potential therapeutic value in a real-world context.
Currently, the evaluation of new antifungal agents heavily relies on their performance in animal models of infection, which provide key insights into a drug's activity, optimal dosage, and safety profile. For this compound, this preclinical stage of in vivo testing has not been documented in accessible scientific literature, making any claims about its comparative efficacy speculative.
In contrast, approved antifungal drugs have undergone rigorous in vivo testing, establishing their roles in treating various fungal infections. A review of two such drugs, fluconazole and amphotericin B, highlights the type of data essential for evaluating a new candidate like this compound.
Efficacy of Approved Antifungals: A Benchmark
Fluconazole: A First-Line Azole
Fluconazole, a member of the triazole class, functions by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. It is a widely used treatment for infections caused by Candida species.
Table 1: Summary of Fluconazole In Vivo Efficacy against Candida albicans
| Animal Model | Fungal Strain | Treatment Regimen | Key Efficacy Findings |
| Murine Systemic Candidiasis | Candida albicans | 5 mg/kg, daily | Significantly prolonged the survival of infected mice compared to untreated controls.[1] |
| Murine Systemic Candidiasis | Fluconazole-Susceptible C. albicans | 1 and 5 mg/kg | Both doses were effective in prolonging survival.[1] |
| Murine Systemic Candidiasis | Fluconazole-Resistant C. albicans | 1 and 5 mg/kg | Higher doses were required to demonstrate a survival benefit.[1] |
| Rabbit Oropharyngeal Candidiasis | Fluconazole-Susceptible C. albicans | 1 mg/kg | Resulted in the near-complete eradication of the infection.[2] |
| Rabbit Oropharyngeal Candidiasis | Fluconazole-Resistant C. albicans | 1 mg/kg | Showed no therapeutic response, with outcomes similar to untreated animals.[2] |
Amphotericin B: A Broad-Spectrum Polyene
Amphotericin B remains a cornerstone for treating severe systemic fungal infections. This polyene antifungal works by binding to ergosterol in the fungal cell membrane, creating pores that lead to cell death. It possesses a broad spectrum of activity, including against invasive molds like Aspergillus.
Table 2: Summary of Amphotericin B In Vivo Efficacy against Aspergillus fumigatus
| Animal Model | Fungal Strain | Treatment Regimen | Key Efficacy Findings |
| Leukopenic Murine Invasive Aspergillosis | Aspergillus fumigatus | Liposomal Amphotericin B | Demonstrated the highest treatment efficacy among the monotherapies evaluated.[3] |
| Leukopenic Murine Invasive Aspergillosis | Aspergillus fumigatus | Liposomal Amphotericin B in combination with anidulafungin | Achieved a 100% survival rate and prevented both lung and sinus infections.[3] |
| Murine Disseminated Aspergillosis | Aspergillus fumigatus | 0.8 mg/kg Amphotericin B | Led to increased survival and a significant reduction in fungal burden in tissues.[4] |
Methodological Insights from In Vivo Studies
The following protocols outline the standard methodologies used to generate the in vivo efficacy data for the approved drugs, providing a framework for the necessary future studies on this compound.
Experimental Protocol: Murine Model of Systemic Candidiasis
A widely used model to test antifungal efficacy against Candida infections involves the following steps:
-
Animal Model: Typically, female ICR (Institute of Cancer Research) mice are used.[5]
-
Immunosuppression: To establish a robust infection, mice are often rendered neutropenic through the intraperitoneal administration of cyclophosphamide (e.g., 100 mg/kg for three consecutive days).[5]
-
Infection: A suspension of Candida albicans is injected intravenously into the tail vein of the mice (e.g., 0.2 mL of a 5 x 10^6 CFU/mL solution).[5]
-
Treatment: The antifungal agent, such as fluconazole, is administered (e.g., orally) starting one day after infection and continued for a specified duration (e.g., three days). A control group receives a vehicle solution.[5]
-
Outcome Assessment: Efficacy is measured by two primary endpoints:
-
Survival: A group of animals is monitored for a defined period (e.g., 21 days), and the survival rate is recorded.
-
Fungal Burden: A separate group of animals is euthanized at a predetermined time point (e.g., four days post-infection). The kidneys are removed, weighed, and homogenized. The homogenates are then serially diluted and plated on a fungal growth medium to determine the number of colony-forming units (CFU) per gram of tissue.[5]
-
Experimental Protocol: Leukopenic Murine Model of Invasive Aspergillosis
To evaluate drugs against invasive molds, a pulmonary infection model is often employed:
-
Animal Model: Male BALB/c mice are frequently used.
-
Immunosuppression: A state of severe immunosuppression is induced using agents like cyclophosphamide and cortisone acetate to mimic the conditions in high-risk patient populations.
-
Infection: Anesthetized mice are infected by intranasal instillation of Aspergillus fumigatus conidia (spores) (e.g., 2.5 x 10^5 conidia in a 20 µL volume).[3]
-
Treatment: The administration of the test article, such as liposomal amphotericin B, typically begins 24 hours after infection.
-
Outcome Assessment:
-
Survival: The primary endpoint is often the survival of the animals over a set observation period (e.g., 14 days).
-
Bioluminescence Imaging: For studies using genetically modified bioluminescent fungal strains, the progression of the infection and the response to treatment can be monitored non-invasively in real-time.[3]
-
Fungal Burden: Similar to the candidiasis model, organs like the lungs are processed to quantify the fungal load.
-
Visualizing Antifungal Mechanisms and Experimental Designs
To further contextualize the data, the following diagrams illustrate the mechanism of action for Amphotericin B and a standard workflow for in vivo antifungal drug testing.
Caption: Mechanism of Action of Amphotericin B.
Caption: Generalized Experimental Workflow for In Vivo Antifungal Studies.
References
- 1. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of efficacy of antifungals against Aspergillus fumigatus: value of real-time bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Crocacin A: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of Crocacin A in a laboratory setting. As no specific Safety Data Sheet (SDS) with official disposal procedures for this compound is publicly available, these recommendations are based on the known biological activity of the compound and general best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
This compound is an inhibitor of the electron transport chain, a critical cellular process. Compounds with this mechanism of action are often cytotoxic and require careful handling and disposal to prevent harm to personnel and the environment.[1][2] All materials that have come into contact with this compound should be treated as hazardous waste.
Summary of Key Disposal Principles
Proper disposal of this compound involves a multi-step process focused on containment, segregation, and clear labeling to ensure safe handling and disposal by trained professionals.
| Principle | Key Considerations |
| Waste Segregation | All this compound waste must be segregated from general laboratory waste. This includes unused compound, contaminated labware, personal protective equipment (PPE), and cleaning materials.[3][4] |
| Containerization | Use designated, leak-proof, and chemically compatible containers for all this compound waste. Containers should be clearly labeled as "Hazardous Waste" and specify "this compound" as the contents.[5][6] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including double gloves, a lab coat, and safety glasses, when handling this compound and its waste. |
| Spill Management | In case of a spill, follow your institution's established spill cleanup procedures for cytotoxic or hazardous compounds. All materials used for cleanup must be disposed of as hazardous waste.[1] |
| Documentation | Maintain accurate records of all this compound waste generated, as required by your institution and local regulations. |
| Final Disposal | Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste. Do not dispose of this compound down the drain or in regular trash.[5][6][7] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following is a generalized procedure for the disposal of this compound waste in a laboratory setting.
1. Waste Collection and Segregation:
-
Solid Waste:
-
Place all contaminated solid waste, including gloves, disposable lab coats, bench paper, pipette tips, and vials, into a designated, durable, leak-proof container lined with a heavy-duty plastic bag.
-
This container must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated glassware, in a sealable, chemical-resistant container (e.g., a glass or polyethylene carboy).[6]
-
The container must be clearly labeled with "Hazardous Waste," "Liquid Waste," and the chemical name "this compound," along with any solvents used.
-
Do not mix incompatible chemicals in the same waste container.[6]
-
-
Sharps Waste:
2. Container Management:
-
Keep all waste containers securely sealed when not in use.[5][6]
-
Store waste containers in a designated, well-ventilated area away from general laboratory traffic.
-
Ensure that liquid waste containers are placed in secondary containment to prevent spills.[6]
3. Requesting Waste Pickup:
-
Once a waste container is three-quarters full, schedule a pickup with your institution's EHS department.[3]
-
Follow your institution's specific procedures for requesting hazardous waste removal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. danielshealth.ca [danielshealth.ca]
Essential Safety and Logistical Information for Handling Crocacin A
Audience: Researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to ensure personnel safety when handling Crocacin A. The required level of PPE is dictated by the specific procedure and the potential for exposure.
| Procedure Risk Level | Required Personal Protective Equipment |
| Low-Risk Activities (e.g., handling sealed primary containers, weighing in a ventilated balance enclosure) | - Gloves: Double-layered nitrile gloves.- Eye Protection: Safety glasses with side shields.- Body Protection: A standard laboratory coat. |
| High-Risk Activities (e.g., opening containers of powdered compound, preparing stock solutions, performing in-vitro/in-vivo experiments, cleaning spills) | - Gloves: Double-layered chemical-resistant gloves (e.g., nitrile), with the outer glove having an extended cuff tucked over the gown sleeve.- Eye/Face Protection: Chemical splash goggles and a full-face shield.- Body Protection: Disposable, solid-front, back-tying gown made of a low-permeability fabric.[2][3]- Respiratory Protection: A NIOSH-approved respirator (e.g., N95, N100, or a Powered Air-Purifying Respirator - PAPR) is required when there is a risk of aerosol or dust generation.[4] |
Operational Plan: Safe Handling from Receipt to Disposal
A comprehensive operational plan ensures that this compound is handled safely and securely throughout its lifecycle in the laboratory.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the shipping container for any signs of damage or leakage in a designated, well-ventilated area.
-
Labeling: Ensure the primary container is clearly labeled with the chemical name, a "Potent Compound" or "Cytotoxic" warning, and the date of receipt.
-
Storage: Store this compound in a clearly marked, restricted-access area. It should be kept in a sealed, unbreakable secondary container. The storage area, whether a refrigerator or cabinet, should be labeled with a cytotoxic hazard symbol.[4]
Experimental Protocols
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area to prevent cross-contamination.
-
Engineering Controls: All manipulations of solid or liquid this compound that could generate aerosols, dust, or vapors must be performed in a certified chemical fume hood, a Class II Biological Safety Cabinet, or a glove box.[5]
-
Work Surface: The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills. This pad should be discarded as cytotoxic waste after each procedure.
-
Decontamination: All non-disposable equipment and surfaces must be decontaminated after use. A suitable decontamination solution (e.g., a high-pH solution, as recommended by some guidelines for cytotoxic drugs) should be used, followed by a rinse with water.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste, in accordance with institutional and regulatory guidelines.
-
Waste Segregation: this compound waste must be segregated at the point of generation from all other waste streams.[6]
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers that are clearly labeled with the cytotoxic hazard symbol. These are often color-coded purple.[6][7]
-
Types of Waste and Disposal Procedures:
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other lab consumables should be placed in a designated cytotoxic waste container.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, labeled, and leak-proof container. Do not pour this compound waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated cytotoxic sharps container.[6]
-
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[7]
Visualizations
The following diagrams provide a visual representation of the key safety and logistical workflows for handling this compound.
Caption: Operational workflow for the safe handling of this compound.
Caption: PPE selection based on procedural risk assessment.
References
- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. qualia-bio.com [qualia-bio.com]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. cleanaway.com.au [cleanaway.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
